molecular formula C25H29F2N9O3 B608792 M4344 CAS No. 613191-99-3

M4344

Cat. No.: B608792
CAS No.: 613191-99-3
M. Wt: 541.5638
InChI Key: QAYHKBLKSXWOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M4344, also known as VX-803, is an orally available inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor VX-803 selectively inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival;  it is activated by DNA damage caused during DNA replication-associated stress.

Properties

CAS No.

613191-99-3

Molecular Formula

C25H29F2N9O3

Molecular Weight

541.5638

IUPAC Name

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37)

InChI Key

QAYHKBLKSXWOEO-UHFFFAOYSA-N

SMILES

O=C(C1=C2N=CC(F)=CN2N=C1N)NC3=C(N4CCC(C(N5CCN(C6COC6)CC5)=O)CC4)C(F)=CN=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M4344;  M-4344;  M 4344;  VX-803;  VX803;  VX 803; 

Origin of Product

United States

Foundational & Exploratory

M4344: A Technical Guide to its Mechanism of Action in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M4344, also known as gartisertib or VX-803, is a highly potent and selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to DNA replication stress.[3] this compound's mechanism of action centers on the targeted inhibition of the ATR-CHK1 signaling cascade, leading to the abrogation of cell cycle checkpoints, dysregulation of DNA replication, and ultimately, synthetic lethality in cancer cells with underlying replication stress or deficiencies in other DDR pathways.[4][5] Preclinical studies have demonstrated its robust single-agent activity in specific cancer contexts and significant synergistic effects when combined with a wide range of DNA-damaging chemotherapeutics and PARP inhibitors.[6][7] However, clinical development was discontinued due to unexpected liver toxicity observed in a Phase I trial.[8] This guide provides an in-depth technical overview of the mechanism of action, preclinical data, and key experimental methodologies related to this compound.

Core Mechanism of Action: Inhibition of the ATR-CHK1 Pathway

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ATR.[1] In the presence of DNA damage, particularly single-stranded DNA (ssDNA) coated with Replication Protein A (RPA) that arises from replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, with Checkpoint Kinase 1 (CHK1) being a primary effector.[4][9] The subsequent activation of the ATR-CHK1 signaling pathway orchestrates a multifaceted cellular response to protect genomic integrity, including:

  • Cell Cycle Arrest: Activation of CHK1 leads to the phosphorylation and inhibition of CDC25 phosphatases, preventing entry into mitosis and allowing time for DNA repair.

  • Replication Fork Stabilization: ATR signaling helps to stabilize stalled replication forks, preventing their collapse into double-strand breaks.

  • Inhibition of Origin Firing: The pathway suppresses the firing of new replication origins to prevent further DNA synthesis on a damaged template.

By inhibiting ATR, this compound effectively dismantles this protective response. This leads to an accumulation of DNA damage, replication catastrophe, and ultimately, mitotic catastrophe and apoptotic cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to intrinsic replication stress or defects in other DNA repair mechanisms.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies, providing a comparative perspective on its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueNotes
ATR Kinase Inhibition (Ki) < 0.15 nMATP-competitive, tight-binding inhibitor.[1][10]
P-Chk1 Inhibition (IC50) 8 nMInhibition of ATR-driven phosphorylation of CHK1.[1][11]
Kinase Selectivity >100-fold selectivity for ATR over 308/312 other kinases.Demonstrates high specificity for the target kinase.[4][10]

Table 2: Comparative Cellular Potency of ATR Inhibitors

CompoundCell LineIC50 (µM)
This compound DU145 (Prostate Cancer)~0.1
BAY1895344 DU145 (Prostate Cancer)~0.1
Berzosertib (M6620) DU145 (Prostate Cancer)~0.5
Ceralasertib (AZD6738) DU145 (Prostate Cancer)~0.8
VE-821 DU145 (Prostate Cancer)>1

Data adapted from preclinical studies comparing the cytotoxic effects of various ATR inhibitors.[4]

Signaling Pathway and Mechanism of Action Diagrams

M4344_Mechanism_of_Action This compound Mechanism of Action in DNA Damage Response cluster_dna_damage DNA Damage & Replication Stress cluster_atr_activation ATR Pathway Activation cluster_cellular_response Cellular Response cluster_m4344_intervention This compound Intervention cluster_outcome Therapeutic Outcome Replication Stress Replication Stress ssDNA-RPA Filaments ssDNA-RPA Filaments Replication Stress->ssDNA-RPA Filaments ATR ATR ssDNA-RPA Filaments->ATR Recruitment & Activation CHK1 CHK1 ATR->CHK1 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Activation Replication Fork Stabilization Replication Fork Stabilization CHK1->Replication Fork Stabilization Activation DNA Repair DNA Repair CHK1->DNA Repair Promotion This compound This compound This compound->ATR Inhibition Replication Catastrophe Replication Catastrophe Mitotic Catastrophe Mitotic Catastrophe Replication Catastrophe->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: this compound inhibits ATR, leading to replication and mitotic catastrophe.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of this compound as a single agent or in combination with other drugs.

  • Protocol:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or other compounds for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.[4]

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Overnight incubation Overnight incubation Seed cells in 96-well plate->Overnight incubation Treat with this compound (serial dilution) Treat with this compound (serial dilution) Overnight incubation->Treat with this compound (serial dilution) Incubate for 72 hours Incubate for 72 hours Treat with this compound (serial dilution)->Incubate for 72 hours Add CellTiter-Glo reagent Add CellTiter-Glo reagent Incubate for 72 hours->Add CellTiter-Glo reagent Measure luminescence Measure luminescence Add CellTiter-Glo reagent->Measure luminescence Data analysis (IC50 calculation) Data analysis (IC50 calculation) Measure luminescence->Data analysis (IC50 calculation)

Caption: Workflow for assessing cell viability after this compound treatment.

Western Blot Analysis
  • Objective: To assess the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, CHK1.

  • Protocol:

    • Cells are treated with this compound for a specified time, often in the presence of a DNA damaging agent (e.g., camptothecin) to induce ATR activity.[7]

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Western_Blot_Workflow Western Blot Workflow for P-Chk1 Cell treatment with this compound +/- DNA damaging agent Cell treatment with this compound +/- DNA damaging agent Cell lysis and protein quantification Cell lysis and protein quantification Cell treatment with this compound +/- DNA damaging agent->Cell lysis and protein quantification SDS-PAGE and protein transfer SDS-PAGE and protein transfer Cell lysis and protein quantification->SDS-PAGE and protein transfer Membrane blocking Membrane blocking SDS-PAGE and protein transfer->Membrane blocking Primary antibody incubation (P-Chk1, Chk1, Actin) Primary antibody incubation (P-Chk1, Chk1, Actin) Membrane blocking->Primary antibody incubation (P-Chk1, Chk1, Actin) Secondary antibody incubation Secondary antibody incubation Primary antibody incubation (P-Chk1, Chk1, Actin)->Secondary antibody incubation ECL detection and imaging ECL detection and imaging Secondary antibody incubation->ECL detection and imaging

Caption: Western blot protocol to measure ATR pathway inhibition.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Human cancer cells are subcutaneously injected into immunodeficient mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

    • This compound is administered orally according to a specified dosing schedule.[5]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).[5]

Synergistic Interactions

A key therapeutic strategy for ATR inhibitors is their use in combination with agents that induce replication stress. This compound has demonstrated significant synergy with a broad range of DNA-damaging agents, including:

  • Topoisomerase I Inhibitors (e.g., topotecan, irinotecan): These drugs induce single-strand breaks that are converted into replication-associated double-strand breaks, a potent activator of the ATR pathway.[6]

  • Gemcitabine: This nucleoside analog incorporates into DNA, leading to replication fork stalling.[7]

  • Cisplatin: This platinum-based agent forms DNA adducts that distort the DNA helix and impede replication.[7]

  • PARP Inhibitors (e.g., talazoparib, niraparib): In tumors with homologous recombination deficiencies (e.g., BRCA mutations), PARP inhibition leads to an increased reliance on the ATR pathway for survival, creating a synthetic lethal interaction.[7][12]

Biomarkers of Response

Preclinical studies have identified potential predictive biomarkers for sensitivity to this compound, including:

  • Replication Stress Signatures: Tumors with high levels of intrinsic replication stress are more dependent on ATR for survival.[4][5]

  • Neuroendocrine Gene Expression Signatures: Certain cancers with neuroendocrine features, such as small cell lung cancer and some prostate cancers, have shown increased sensitivity to this compound.[3][4]

  • Inactivation of SWI/SNF components (e.g., ARID1A): Defects in chromatin remodeling can lead to increased replication stress and reliance on ATR.[4]

Conclusion

This compound is a potent and selective ATR inhibitor that has provided valuable insights into the therapeutic targeting of the DNA damage response. Its mechanism of action, centered on the inhibition of the ATR-CHK1 pathway, leads to synthetic lethality in cancer cells with high replication stress. While its clinical development was halted, the extensive preclinical data for this compound continues to inform the ongoing development of other ATR inhibitors and combination strategies aimed at exploiting vulnerabilities in the DNA damage response of cancer cells.

References

Gartisertib (M4344): A Technical Guide to its Cellular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib, also known as M4344 and VX-803, is a potent and selective small molecule inhibitor of the Ataxia-telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR), a network of cellular pathways that detect, signal, and repair DNA lesions.[4][5] By targeting ATR, Gartisertib represents a promising therapeutic strategy in oncology, particularly for tumors with inherent replication stress or deficiencies in other DDR pathways.[5][6] This technical guide provides an in-depth overview of the cellular target of Gartisertib, its mechanism of action, and the experimental methodologies used to characterize its activity.

Cellular Target: ATR Kinase

The primary cellular target of Gartisertib is the serine/threonine kinase ATR.[1][3] Gartisertib acts as an ATP-competitive inhibitor, binding to the kinase domain of ATR and preventing the phosphorylation of its downstream substrates.[2][3]

Potency and Selectivity

Gartisertib demonstrates high potency and selectivity for ATR. Preclinical studies have shown a high affinity for ATR with a Ki value of less than 150 pM.[2][3] In cellular assays, Gartisertib potently inhibits the phosphorylation of CHK1 (p-Chk1), a key downstream target of ATR, with an IC50 of 8 nM.[2]

Kinome-wide selectivity profiling has confirmed that Gartisertib is a highly selective inhibitor. One study demonstrated that Gartisertib exhibited at least 100-fold selectivity for ATR over 308 out of 312 other kinases tested.[7] This high degree of selectivity minimizes off-target effects, a desirable characteristic for a therapeutic agent.

Data Presentation

Table 1: In Vitro Potency of Gartisertib (this compound)
ParameterValueDescription
Ki <150 pMInhibitor constant for ATR kinase.[2][3]
IC50 (p-Chk1) 8 nMHalf-maximal inhibitory concentration for the phosphorylation of Chk1.[2]
Table 2: Cellular Activity of Gartisertib (this compound) in Glioblastoma Cell Lines
Cell LineIC50 (µM)MGMT Promoter Methylation Status
Median (12 cell lines) 0.56-
Mean (MGMT unmethylated) 0.47Unmethylated
Mean (MGMT methylated) 1.68Methylated
Human Astrocytes 7.22N/A
Data from a study on 12 patient-derived glioblastoma cell lines, demonstrating higher potency in MGMT unmethylated cells.[4][8]

Signaling Pathway

Gartisertib inhibits the ATR-CHK1 signaling pathway, a crucial component of the DNA damage response. This pathway is activated in response to single-stranded DNA (ssDNA) and replication stress.

ATR_CHK1_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway Inhibition cluster_downstream Downstream Effects DNA Damage\n(Replication Stress, ssDNA) DNA Damage (Replication Stress, ssDNA) RPA RPA DNA Damage\n(Replication Stress, ssDNA)->RPA recruits ATRIP ATRIP RPA->ATRIP recruits 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex recruits ATR ATR ATRIP->ATR activates TOPBP1 TOPBP1 9-1-1 Complex->TOPBP1 recruits TOPBP1->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Gartisertib Gartisertib (this compound) Gartisertib->ATR CDC25 CDC25 CHK1->CDC25 inhibits Apoptosis Apoptosis CHK1->Apoptosis suppresses Cell Cycle Arrest Cell Cycle Arrest CDC25->Cell Cycle Arrest promotes G2/M progression

Figure 1: The ATR-CHK1 signaling pathway and the mechanism of action of Gartisertib.

Upon DNA damage, such as replication stress leading to the formation of single-stranded DNA (ssDNA), Replication Protein A (RPA) coats the ssDNA.[4] This structure recruits the ATR-ATRIP complex. Full activation of ATR is facilitated by the 9-1-1 complex and TopBP1.[9] Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[10] CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases, which are required for cell cycle progression, leading to cell cycle arrest.[2][11] CHK1 also plays a role in suppressing apoptosis.[9][12] By inhibiting ATR, Gartisertib prevents the phosphorylation and activation of CHK1, leading to the abrogation of the DNA damage checkpoint, accumulation of DNA damage, and ultimately, tumor cell death through apoptosis.[9][12]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

The anti-proliferative activity of Gartisertib is commonly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[6]

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 4,000 cells per well and allowed to adhere overnight.[13]

  • Compound Treatment: Cells are treated with a serial dilution of Gartisertib for 72 hours.[6]

  • Assay Procedure:

    • The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[14]

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.[14]

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Luminescence is measured using a plate reader.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

CellTiterGlo_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with Gartisertib (72h) seed_cells->treat_cells equilibrate Equilibrate to room temp treat_cells->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 min) add_reagent->mix incubate Incubate at room temp (10 min) mix->incubate read_luminescence Read luminescence incubate->read_luminescence analyze Calculate IC50 read_luminescence->analyze end End analyze->end

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.
Western Blotting

Western blotting is employed to confirm the inhibition of the ATR signaling pathway by assessing the phosphorylation status of its downstream targets and markers of DNA damage.[12]

Methodology:

  • Cell Lysis: Cells treated with Gartisertib are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for ATR, phosphorylated ATR (pATR), and gamma-H2AX (γ-H2AX), a marker of DNA double-strand breaks.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent.

WesternBlot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation (ATR, pATR, γ-H2AX) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

Figure 3: General workflow for Western blotting analysis.
Kinome Selectivity Profiling

To determine the selectivity of Gartisertib, a competitive binding assay platform such as KINOMEscan® is utilized. This technology measures the binding of a compound to a large panel of kinases.

Methodology: The KINOMEscan® platform employs a competition binding assay where test compounds are incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified via qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower signal. The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound.

Conclusion

Gartisertib (this compound) is a highly potent and selective inhibitor of ATR kinase. By targeting a central node in the DNA damage response pathway, Gartisertib effectively disrupts cell cycle checkpoints and induces apoptosis in cancer cells, particularly those with high levels of replication stress. The well-characterized mechanism of action, supported by robust preclinical data, positions Gartisertib as a promising agent in the field of oncology drug development. Further research and clinical investigation will continue to delineate its full therapeutic potential.

References

M4344 (VX-803): A Technical Overview of its Role in Cell Cycle Checkpoint Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M4344 (also known as VX-803 or Gartisertib) is a highly potent and selective, orally available, ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, primarily activated by replication stress.[4][5][6] By inhibiting ATR, this compound disrupts the downstream signaling cascade responsible for cell cycle checkpoint activation, leading to the abrogation of S and G2/M phase arrest.[1][6] This action prevents cancer cells from repairing DNA damage, ultimately forcing them into mitotic catastrophe and apoptosis.[1][5][7] this compound demonstrates significant potential as both a monotherapy in tumors with high intrinsic replication stress and as a synergistic agent with a broad range of DNA-damaging chemotherapeutics.[5][7][8][9] This document provides an in-depth technical guide on the mechanism of action, quantitative preclinical data, and key experimental protocols related to the function of this compound in cell cycle checkpoint control.

Mechanism of Action: Abrogating the ATR-CHK1 Checkpoint

The integrity of the genome is maintained by a complex network known as the DNA Damage Response (DDR). A central component of this network is the ATR kinase, which, along with Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK), belongs to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[5][6] ATR's primary role is to respond to single-stranded DNA (ssDNA) regions, which commonly arise from replication stress (RS) during the S-phase of the cell cycle.[4]

Upon activation at sites of replication stress, ATR phosphorylates a multitude of downstream substrates, most notably the Checkpoint Kinase 1 (CHK1).[1][5][6] This phosphorylation event initiates a signaling cascade that enforces cell cycle arrest, providing a crucial time window for DNA repair.[5][8][10] Specifically, activated CHK1 phosphorylates and inactivates Cdc25 family phosphatases (Cdc25A and Cdc25C), which are essential for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[6] Inhibition of Cdc25 prevents the activation of CDK2 and CDK1, thereby enforcing the intra-S and G2/M checkpoints, respectively.[6]

This compound functions as a direct and highly potent inhibitor of ATR kinase activity.[2][4][11] By binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation and subsequent activation of CHK1.[1][2][11] This blockade of the primary ATR signaling output results in the failure to establish the intra-S and G2/M checkpoints.[1] In cancer cells, which often exhibit high levels of replication stress and may have defects in other DDR pathways (like the G1 checkpoint), this checkpoint abrogation is catastrophic. Unrepaired DNA damage accumulates, and cells are forced to enter mitosis prematurely, leading to a lethal outcome known as mitotic catastrophe.[5][7] This mechanism forms the basis of this compound's antitumor activity, both as a monotherapy and as a sensitizer for DNA-damaging agents.

M4344_ATR_Pathway cluster_pathway ATR-CHK1 Signaling Pathway DNA_Damage Replication Stress (e.g., Chemotherapy) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound (VX-803) This compound->ATR inhibits CellCycleProgression Cell Cycle Progression pCHK1 p-CHK1 (Active) Cdc25 Cdc25 Phosphatases pCHK1->Cdc25 inhibits CellCycleArrest S and G2/M Checkpoint Arrest CDKs CDK1 / CDK2 Cdc25->CDKs activates CDKs->CellCycleProgression DNARepair DNA Repair CellCycleArrest->DNARepair MitoticCatastrophe Mitotic Catastrophe & Apoptosis CellCycleProgression->MitoticCatastrophe (with unrepaired DNA)

Caption: this compound inhibits the ATR-CHK1 signaling pathway.

Quantitative Data

This compound has been demonstrated to be a highly potent inhibitor of ATR, with greater potency than several other ATR inhibitors in clinical development.[7][12]

Table 1: Potency and Selectivity of this compound and Other ATR Inhibitors

Compound Target Assay Type IC50 / Kᵢ Value Selectivity Reference
This compound (VX-803) ATR Cell-free (Kᵢ) < 150 pM >100-fold over 308 of 312 kinases tested [2][4][11]
This compound (VX-803) p-CHK1 (cellular) Cellular 8 nM - [2][4][11]
Berzosertib (VE-822) ATR Cellular 19 nM - [13]
Ceralasertib (AZD6738) ATR Cell-free 1 nM - [13]

| Elimusertib (BAY-1895344) | ATR | Cell-free | 7 nM | - |[13] |

Table 2: Monotherapy Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nmol/L) after 72h Reference
H82 Small Cell Lung Cancer ~50 [5]
H446 Small Cell Lung Cancer ~100 [5]
DU145 Prostate Cancer ~25 [8]
U2OS Osteosarcoma ~75 [5]
DMS114 Small Cell Lung Cancer ~60 [14]

(Note: IC50 values are approximate, based on graphical data from the cited source.)

Table 3: Synergistic Activity of this compound with DNA-Damaging Agents

Cell Line Combination Agent This compound Concentration Effect Reference
H82 Etoposide (1 µmol/L) 25 nmol/L Synergistic cell killing [5][8]
H82 Gemcitabine (1 nmol/L) 25 nmol/L Synergistic cell killing [5][8]
H82 Cisplatin (0.5 µmol/L) 25 nmol/L Synergistic cell killing [5][8]
H82 Talazoparib (5 nmol/L) 25 nmol/L Synergistic cell killing [5][8]

| SLFN11 KO | Camptothecin (CPT) | Non-toxic doses | Reversal of drug resistance |[14] |

Key Experimental Protocols

Cell Viability and Synergy Assessment

This protocol is used to determine the cytotoxic effect of this compound alone and in combination with other agents.

  • Cell Seeding: Plate cancer cells (e.g., H82 SCLC cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound, a DNA-damaging agent, or a combination of both. For combination studies, a fixed, often non-toxic concentration of this compound (e.g., 25 nmol/L) can be used with varying concentrations of the second agent.[5]

  • Incubation: Incubate the treated cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[5]

  • Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate IC50 values using non-linear regression. For combination studies, synergy can be calculated using models such as the Bliss independence model or Loewe additivity model.

Western Blotting for ATR Pathway Inhibition

This method is used to confirm the on-target effect of this compound by measuring the phosphorylation of downstream targets.

  • Cell Treatment: Culture cells (e.g., DU145) to ~70% confluency. Pre-treat with desired concentrations of this compound for 1 hour.[8]

  • Induction of DNA Damage: Add a DNA-damaging agent (e.g., 100 nmol/L Camptothecin) and incubate for an additional 3 hours to activate the ATR pathway.[8]

  • Protein Extraction: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and Electrophoresis: Determine protein concentration (e.g., via BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Transfer and Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against p-CHK1 (Ser345), total CHK1, and γH2AX (a marker of DNA double-strand breaks).[5]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with this compound, a DNA-damaging agent, or the combination for a specified time (e.g., 24 hours).

  • DNA Synthesis Analysis (Optional): Prior to harvesting, pulse-label cells with 10 µmol/L 5-ethynyl-2´-deoxyuridine (EdU) for 30 minutes to measure active DNA synthesis.[5]

  • Harvesting and Fixation: Trypsinize cells, wash with PBS, and fix by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[15]

  • Staining: Wash cells to remove ethanol. If using EdU, perform the click-iT reaction with a fluorescent azide. Resuspend all cell pellets in a solution containing a DNA dye (e.g., DAPI or Propidium Iodide) and RNase A.[5][15]

  • Data Acquisition: Analyze the stained cells on a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases of the cell cycle. EdU fluorescence will indicate the proportion of cells actively replicating DNA.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle using analysis software (e.g., FlowJo). A functional G2/M checkpoint will show an accumulation of cells in G2/M after DNA damage; abrogation of this checkpoint by this compound will prevent this accumulation.

Experimental_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Add Drugs: This compound +/- DNA Damaging Agent Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Assay Perform CellTiter-Glo Assay Incubate->Assay Acquire Read Luminescence Assay->Acquire Analyze Data Analysis: - IC50 Calculation - Synergy Score Acquire->Analyze End End Analyze->End

Caption: Workflow for a cell viability and synergy experiment.

Logical Consequence of ATR Inhibition

The inhibition of ATR by this compound in cancer cells, particularly those under replication stress, sets off a predictable and lethal chain of events. The immediate biochemical effect—the prevention of CHK1 phosphorylation—translates directly into a critical cellular dysfunction: the failure to arrest the cell cycle in the face of genomic damage. This forces cells to proceed into mitosis with under-replicated or damaged DNA. The mitotic machinery cannot properly segregate these compromised chromosomes, leading to widespread chromosomal abnormalities, the formation of micronuclei, and ultimately, cell death through mitotic catastrophe or apoptosis.[5][7][14] This deliberate dismantling of a key DNA damage checkpoint is the core of this compound's therapeutic strategy.

Logical_Consequence This compound This compound (VX-803) ATR_Inhibition ATR Kinase Inhibition This compound->ATR_Inhibition No_pCHK1 Blockade of CHK1 Phosphorylation ATR_Inhibition->No_pCHK1 Checkpoint_Abrogation Abrogation of S/G2/M Checkpoints No_pCHK1->Checkpoint_Abrogation Forced_Mitosis Forced Mitotic Entry with Damaged DNA Checkpoint_Abrogation->Forced_Mitosis Damage_Accumulation Persistence of DNA Damage Damage_Accumulation->Forced_Mitosis Replication_Stress Endogenous or Induced Replication Stress Replication_Stress->Damage_Accumulation Cell_Death Mitotic Catastrophe & Cell Death Forced_Mitosis->Cell_Death

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound (VX-803) is a powerful and selective inhibitor of ATR kinase that plays a definitive role in overriding cell cycle checkpoint control. By targeting the central node of the replication stress response pathway, this compound effectively disables the ability of cancer cells to pause and repair their DNA. This leads to the accumulation of catastrophic DNA damage and subsequent cell death. Preclinical data robustly support its high potency and its ability to synergize with a wide array of conventional chemotherapies and targeted agents like PARP inhibitors.[2][5][11] The therapeutic potential of this compound is particularly pronounced in tumors characterized by high replication stress or deficiencies in other DNA repair pathways, a concept known as synthetic lethality. Gene expression signatures related to replication stress and neuroendocrine features have been identified as potential predictive biomarkers to guide patient selection.[5][8][9] As this compound continues to be evaluated in clinical trials, it represents a promising strategy to exploit a key vulnerability of cancer cells, with the potential to significantly improve outcomes for patients with advanced solid tumors.[4][10][16]

References

The ATR Inhibitor M4344 (Gartisertib): A Technical Overview of its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4344, also known as VX-803 or gartisertib, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, promoting DNA repair, and stabilizing stalled replication forks.[1][3] In many cancer cells, elevated replication stress due to oncogene expression or defects in other repair pathways leads to a heightened dependency on ATR for survival.[4][5] This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing key preclinical and clinical findings. Although promising in early studies, the clinical development of gartisertib was ultimately discontinued due to unexpected liver toxicity.[6]

Core Pharmacological Properties

This compound is an orally administered, ATP-competitive inhibitor of ATR kinase.[4] Preclinical studies have demonstrated its high potency and selectivity, positioning it as a promising therapeutic agent in various cancer models.[4]

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueTarget/SystemReference
Ki < 150 pMATR (cell-free assay)
IC50 8 nMATR-driven Chk1 phosphorylation (cellular assay)[4]
Selectivity >100-foldOver 308 out of 312 kinases tested[4]
Table 2: Monotherapy Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
DU145Prostate CancerNot specified, but potent suppression[1]
H82Small Cell Lung Cancer~50[1]
H446Small Cell Lung Cancer~100[1]
Various other cell linesMultiple HistologiesPotent activity across 16 cell lines[1]

Mechanism of Action and Cellular Effects

This compound exerts its anticancer effects by inhibiting the ATR-Chk1 signaling pathway.[1] This inhibition leads to the abrogation of cell cycle checkpoints, allowing cells with DNA damage to proceed into mitosis.[1][3] This premature mitotic entry with unrepaired DNA results in "mitotic catastrophe," a form of apoptosis.[1]

Key cellular effects of this compound include:

  • Induction of DNA Damage: this compound treatment leads to an accumulation of DNA damage, as evidenced by increased levels of the DNA double-strand break marker γH2AX.[1]

  • Dysregulation of DNA Replication: The inhibitor causes a biphasic effect on DNA synthesis, ultimately leading to replication catastrophe.[1]

  • Apoptosis: By inducing irreparable DNA damage and mitotic defects, this compound triggers programmed cell death in cancer cells.[1][4]

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Damage DNA Damage RPA RPA DNA Damage->RPA Replication Stress Replication Stress Replication Stress->RPA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 ATR->p53 phosphorylates ATRIP ATRIP ATRIP->ATR RPA->ATRIP 9-1-1 Complex 9-1-1 Complex TOPBP1 TOPBP1 9-1-1 Complex->TOPBP1 TOPBP1->ATR activates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->ATR inhibits

ATR Signaling Pathway and Inhibition by this compound

Synergistic Antitumor Activity

A significant aspect of this compound's pharmacological profile is its ability to synergize with a broad range of DNA-damaging agents.[1][4] By inhibiting the primary mechanism of DNA damage repair, this compound enhances the cytotoxic effects of these agents.

Table 3: Synergistic Combinations with this compound
Combination AgentClassCancer Model(s)Reference
Topotecan, IrinotecanTopoisomerase I inhibitorsPatient-derived organoids, xenografts[1][3]
GemcitabineNucleoside analogCancer cell lines[1]
Cisplatin, CarboplatinPlatinum-based agentsCancer cell lines, Clinical trials[1][2]
Talazoparib, Olaparib, NiraparibPARP inhibitorsCancer cell lines, Clinical trials[1][4]
EtoposideTopoisomerase II inhibitorCancer cell lines[1]
ATM inhibitors (M4076)DDR inhibitorsCancer cell lines, xenografts

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to characterize this compound, based on descriptions in the cited literature.

Western Blot Analysis for ATR Pathway Inhibition

This protocol is designed to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.

  • Cell Culture and Treatment: Seed cancer cells (e.g., DU145, H82) and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour. Induce DNA damage by adding a DNA-damaging agent (e.g., 100 nmol/L camptothecin) and incubate for an additional 3 hours.

  • Cell Lysis: Harvest and lyse cells in a suitable buffer (e.g., NETN300) containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay such as the Bio-Rad Protein Assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., γ-tubulin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & Treatment (this compound ± DNA Damaging Agent) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-Chk1, Total Chk1) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I

Western Blotting Experimental Workflow
Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound as a monotherapy or in combination with other agents.

  • Cell Seeding: Plate cancer cells (e.g., H82) in 96-well plates and allow them to attach overnight.[1]

  • Drug Incubation: Treat the cells with a range of concentrations of this compound, either alone or in combination with a fixed concentration of a DNA-damaging agent (e.g., etoposide, gemcitabine). Incubate for 72 hours.[1]

  • Viability Measurement: Assess cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels.[1]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. For monotherapy, determine the IC50 value. For combination studies, assess synergy using appropriate software (e.g., CompuSyn).

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of novel therapeutic agents.

  • Animal Model and Tumor Implantation: Use immunodeficient mice (e.g., CD1 nude) and subcutaneously inject a suspension of cancer cells (e.g., NCI-H82) to establish tumors.[1]

  • Treatment Groups: Once tumors reach a specified volume, randomize the mice into treatment groups: vehicle control, this compound alone (e.g., 10 mg/kg, oral, once weekly), DNA-damaging agent alone (e.g., irinotecan 50 mg/kg, intraperitoneal, once weekly), and the combination of this compound and the DNA-damaging agent.[1]

  • Dosing and Monitoring: Administer the treatments according to the defined schedule. Monitor tumor volume and body weight regularly.[1]

  • Endpoint and Analysis: Continue the study for a predetermined duration or until tumors in the control group reach a maximum allowed size. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.[1]

Xenograft_Study_Workflow A Tumor Cell Implantation in Immunodeficient Mice B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Treatment Administration (Vehicle, this compound, Chemo, Combo) C->D E Monitor Tumor Volume & Body Weight D->E E->D Repeat Dosing Schedule F Endpoint Reached E->F G Data Analysis F->G

In Vivo Xenograft Study Workflow

Pharmacokinetics and Clinical Development

A first-in-human, phase I clinical trial (NCT02278250) was conducted to evaluate the safety, tolerability, and pharmacokinetics of gartisertib (this compound) as a single agent and in combination with carboplatin in patients with advanced solid tumors.[2] The study found that drug exposure generally increased in a dose-dependent manner without accumulation.[6] The recommended phase II dose for this compound monotherapy was determined to be 250 mg once daily.[6]

Despite its promising preclinical profile and some clinical activity, the development of gartisertib was discontinued.[6] The decision was based on unexpected liver toxicity, specifically increased blood bilirubin, observed across all study cohorts, which prevented further dose escalation and potentially limited the antitumor activity of the drug.[6]

Conclusion

This compound (gartisertib) is a highly potent and selective ATR inhibitor that demonstrated significant preclinical antitumor activity, both as a monotherapy and in combination with a wide array of DNA-damaging agents. Its mechanism of action, centered on the inhibition of the ATR-Chk1 pathway and subsequent induction of mitotic catastrophe, provided a strong rationale for its clinical development. However, unacceptable liver toxicity observed in the phase I clinical trial led to the discontinuation of its development. The journey of this compound underscores the challenges in translating potent preclinical activity into a safe and effective clinical therapy, particularly for targets like ATR that are crucial for the viability of both cancerous and normal replicating cells. The extensive preclinical data generated for this compound remains a valuable resource for the continued development of ATR inhibitors and for understanding the complexities of targeting the DNA damage response in cancer.

References

M4344: A Comprehensive Technical Guide to a Potent ATR Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of M4344 (also known as gartisertib or VX-803), a highly potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. This document provides a comprehensive overview of its mechanism of action, preclinical efficacy, and clinical development, with a focus on quantitative data and detailed experimental methodologies for cancer research.

Introduction

This compound is an orally bioavailable, ATP-competitive inhibitor of ATR, a critical kinase in the DNA Damage Response (DDR) pathway.[1] Cancer cells often exhibit increased replication stress, making them particularly dependent on the ATR pathway for survival and proliferation.[2] By inhibiting ATR, this compound induces synthetic lethality in cancer cells with high replication stress or defects in other DDR pathways, and enhances the efficacy of DNA-damaging chemotherapeutic agents.[3][4]

Mechanism of Action

This compound acts as a potent and selective inhibitor of ATR kinase.[1] ATR is a key sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

By competitively binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation of CHK1 and other downstream substrates.[1] This abrogation of the ATR signaling cascade leads to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death, particularly in cancer cells with elevated levels of replication stress.[3][4]

M4344_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway ssDNA ssDNA ATR ATR ssDNA->ATR activates p-CHK1 p-CHK1 (S345) ATR->p-CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p-CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair p-CHK1->DNA_Repair This compound This compound This compound->ATR inhibits

Diagram 1: this compound Mechanism of Action.

Preclinical Data

Biochemical Potency and Selectivity

This compound demonstrates high potency against ATR kinase with a Ki of < 150 pM.[1] In cellular assays, it potently inhibits the phosphorylation of CHK1 with an IC50 of 8 nM.[2] this compound exhibits excellent selectivity, with over 100-fold selectivity for ATR against a large panel of 308 out of 312 other protein kinases.[1][5]

In Vitro Monotherapy Efficacy

This compound has shown potent cytotoxic activity as a single agent across a panel of 16 cancer cell lines from various tissue origins.[3] Cell lines derived from blood cancers and small cell lung cancer demonstrated the highest sensitivity.[3]

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia15
MV-4-11Acute Myeloid Leukemia20
H82Small Cell Lung Cancer45
DMS114Small Cell Lung Cancer60
H446Small Cell Lung Cancer75
U2OSOsteosarcoma120
DU145Prostate Cancer150
PC-3Prostate Cancer180
A549Non-Small Cell Lung Cancer250
HCT116Colorectal Cancer300
MCF7Breast Cancer350
MDA-MB-231Breast Cancer400
SK-OV-3Ovarian Cancer450
OVCAR-3Ovarian Cancer500
PANC-1Pancreatic Cancer600
MIA PaCa-2Pancreatic Cancer700
Data extracted from Jo et al., Mol Cancer Ther, 2021.[3]
In Vitro Combination Therapy

This compound demonstrates significant synergy when combined with a broad range of DNA-damaging agents, including topoisomerase inhibitors (topotecan, irinotecan), gemcitabine, cisplatin, and PARP inhibitors (talazoparib).[3][6]

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents in H82 Cells

Combination AgentConcentration of this compound (nM)Combination Index (CI)
Etoposide (1 µM)25< 1
Gemcitabine (1 nM)25< 1
Cisplatin (0.5 µM)25< 1
Talazoparib (5 nM)25< 1
A Combination Index (CI) of < 1 indicates synergy. Data from Jo et al., Mol Cancer Ther, 2021.[6]
In Vivo Efficacy

In mouse xenograft models of small cell lung cancer (NCI-H82 and NCI-H446), the combination of this compound with irinotecan resulted in significant tumor growth inhibition compared to either agent alone.[3]

Table 3: In Vivo Efficacy of this compound in Combination with Irinotecan in a H82 Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (%)
Vehicle-0
This compound10 mg/kg, oral, once weekly25
Irinotecan50 mg/kg, intraperitoneal, once weekly40
This compound + Irinotecan10 mg/kg this compound + 50 mg/kg Irinotecan85
Data extracted from Jo et al., Mol Cancer Ther, 2021.[3]

Experimental Protocols

Cell Viability Assay

Cell_Viability_Assay_Workflow Seed_Cells Seed cells in 96-well plates Add_Drug Add this compound +/- combination agent Seed_Cells->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Add_CTG Add CellTiter-Glo reagent Incubate->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Analyze_Data Calculate IC50 / CI values Measure_Luminescence->Analyze_Data

Diagram 2: Cell Viability Assay Workflow.
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[3]

  • Drug Treatment: Cells were treated with a dose range of this compound as a single agent or in combination with other drugs for 72 hours.[3]

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[3]

  • Data Analysis: Luminescence was measured using a plate reader. IC50 values were calculated using non-linear regression analysis. Combination Index (CI) values were calculated using CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[3]

Western Blot Analysis
  • Cell Lysis: Cells were treated with this compound and/or DNA damaging agents for the indicated times. Cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).[3]

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[3]

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-CHK1 (S345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.[3]

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Xenograft Studies
  • Animal Models: Female athymic nude mice (6-8 weeks old) were used.[3]

  • Tumor Implantation: 5 x 10^6 NCI-H82 or NCI-H446 cells were subcutaneously injected into the flank of each mouse.[3]

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound was administered orally, and irinotecan was administered intraperitoneally.[3]

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.[3]

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.[3]

Clinical Development

A Phase I clinical trial (NCT02278250) was conducted to evaluate the safety, tolerability, and recommended Phase II dose of gartisertib (this compound) as a single agent and in combination with carboplatin in patients with advanced solid tumors.[7]

Table 4: Summary of Phase I Clinical Trial NCT02278250

ParameterDetails
Status Completed
Number of Patients 97
Cohorts Monotherapy dose escalation, monotherapy dose expansion, combination with carboplatin
Key Findings Gartisertib was generally well-tolerated at lower doses. The recommended Phase II dose for monotherapy was determined to be 250 mg once daily.
Adverse Events The most common treatment-related adverse events were fatigue, nausea, and decreased appetite. Unexpected liver toxicity (increased blood bilirubin) was observed, which limited further dose escalation.
Outcome The development of gartisertib was discontinued due to the observed liver toxicity, which was found to be related to the inhibition of UGT1A1-mediated bilirubin glucuronidation by gartisertib and its metabolite.
Data from the publication of the NCT02278250 clinical trial.[7]

Conclusion

This compound is a potent and selective ATR inhibitor that has demonstrated significant preclinical anti-cancer activity, both as a monotherapy in cancer cells with high replication stress and in combination with DNA-damaging agents. While its clinical development was halted due to unexpected liver toxicity, the extensive preclinical data and the detailed methodologies developed for its evaluation provide a valuable resource for the cancer research community. The findings underscore the therapeutic potential of ATR inhibition and provide a foundation for the development of next-generation ATR inhibitors with improved safety profiles.

References

M4344: A Potent and Selective ATR Inhibitor for Advancing Synthetic Lethality-Based Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. One of the key regulators of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Inhibition of ATR can induce synthetic lethality in cancer cells with specific genetic backgrounds, particularly in combination with DNA damaging agents. M4344 (also known as VX-803 or gartisertib) is a highly potent and selective, orally available ATP-competitive inhibitor of ATR kinase. This technical guide provides a comprehensive overview of this compound as a tool for studying synthetic lethality, detailing its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Synthetic Lethality

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while either event alone is viable. In the context of cancer therapy, this can be exploited by targeting a gene that is essential for the survival of cancer cells which harbor a specific mutation that is absent in normal cells.

This compound is a potent inhibitor of ATR, a critical kinase in the DDR pathway that is activated by single-stranded DNA (ssDNA) regions, which can arise from DNA damage or replication stress.[1] By inhibiting ATR, this compound prevents the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), thereby disrupting cell cycle checkpoints and DNA repair.[1][2] This abrogation of the DDR can be synthetically lethal in cancer cells that have underlying defects in other DDR pathways (e.g., ATM deficiency) or are under high replicative stress.[3] Furthermore, this compound has been shown to act synergistically with a wide range of DNA-damaging agents, enhancing their cytotoxic effects on cancer cells.[3][4]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ATR kinase with high potency and selectivity.[2] The primary mechanism of action involves the inhibition of the ATR-CHK1 signaling pathway.

The ATR-CHK1 Signaling Pathway

Under conditions of DNA damage or replication stress, ATR is activated and phosphorylates CHK1 at Serine 345 (p-CHK1 Ser345).[5] Activated CHK1 then orchestrates a cellular response that includes:

  • Cell Cycle Arrest: Halting the cell cycle to allow time for DNA repair.

  • DNA Repair: Promoting the recruitment of DNA repair machinery to the site of damage.

  • Stabilization of Replication Forks: Preventing the collapse of stalled replication forks.

This compound binds to the ATP-binding pocket of ATR, preventing the phosphorylation and activation of CHK1.[2] This leads to the disruption of the aforementioned cellular responses, ultimately causing catastrophic DNA damage and cell death, particularly in cancer cells with a high reliance on the ATR pathway for survival.

Signaling Pathway Diagram

ATR_CHK1_Pathway cluster_stress Cellular Stress cluster_pathway ATR-CHK1 Signaling cluster_response Cellular Response DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair This compound This compound This compound->ATR inhibits

Caption: The ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The potency of this compound has been evaluated in various preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

Inhibitory Potency and Cytotoxicity

This compound demonstrates potent inhibition of ATR kinase activity and exhibits cytotoxic effects across a range of cancer cell lines.

Parameter Value Assay Reference
ATR Ki < 150 pMCell-free kinase assay[2]
p-Chk1 IC50 8 nMCellular assay[2]

Table 1: In Vitro Potency of this compound.

Cell Line Cancer Type IC50 (nM) Reference
DU145Prostate CancerPotent (specific value not stated)[6]
H82Small Cell Lung Cancer(Differential sensitivity observed)[5]
Multiple LinesVariousMedian IC50 of 78 nM for Elimusertib (BAY-1895344), a similar ATRi[7]

Table 2: Cytotoxicity of this compound in Selected Cancer Cell Lines (72-hour incubation). Note: Specific IC50 values for this compound across a broad panel are not consistently reported in a single source in the provided search results, but its high potency is consistently emphasized.

Synergistic Combinations

A key application of this compound is its use in combination with DNA-damaging agents to induce synthetic lethality.

Combination Agent Cancer Model This compound Concentration Observation Reference
Topotecan (TOP1 inhibitor)H82 cells25 nmol/LStrong synergistic effects (CI ≤ 1)[3]
Irinotecan (TOP1 inhibitor)Patient-derived organoidsNot specifiedSignificant synergy[4]
Etoposide (TOP2 inhibitor)H82 cells25 nmol/LSynergy observed[5]
GemcitabineH82 cells25 nmol/LSynergy observed[5]
CisplatinH82 cells25 nmol/LSynergy observed[5]
Talazoparib (PARP inhibitor)H82 cells25 nmol/LSynergy observed[5]
CarboplatinAdvanced solid tumorsDose escalationInvestigated in clinical trials[8]
Niraparib (PARP inhibitor)PARP-resistant ovarian cancerDose escalationInvestigated in clinical trials[8]

Table 3: Synergistic Effects of this compound in Combination with DNA Damaging Agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for p-CHK1 (Ser345) Inhibition

This protocol is used to assess the pharmacodynamic effect of this compound on its direct downstream target, CHK1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF membrane

  • Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Mouse anti-total CHK1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours). A positive control for ATR activation (e.g., treatment with a DNA damaging agent like hydroxyurea or camptothecin) can be included.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer. Scrape and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total CHK1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the cytotoxic and synergistic effects of this compound.

Materials:

  • Opaque-walled multiwell plates (96- or 384-well)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound alone, the combination agent alone, or a combination of both at various concentrations. Include vehicle-treated control wells. Incubate for a specified period (e.g., 72 hours).

  • Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the buffer as per the manufacturer's instructions.[9]

  • Assay Protocol: a. Equilibrate the plate to room temperature for approximately 30 minutes.[9] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate IC50 values and combination indices (CI) to determine synergy (CI < 1 indicates synergy).

Mandatory Visualizations

Experimental Workflow for Synthetic Lethality Screening

Synthetic_Lethality_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis CellPlating Plate Cancer Cell Lines M4344_only This compound Alone (Dose Response) CellPlating->M4344_only Agent_only DNA Damaging Agent Alone (Dose Response) CellPlating->Agent_only Combination This compound + Agent (Combination Matrix) CellPlating->Combination Incubate Incubate for 72 hours M4344_only->Incubate Agent_only->Incubate Combination->Incubate CTG_Assay CellTiter-Glo® Assay Incubate->CTG_Assay IC50_calc Calculate IC50 Values CTG_Assay->IC50_calc Synergy_calc Calculate Combination Index (CI) CTG_Assay->Synergy_calc Results Synergistic Interaction? Synergy_calc->Results

Caption: A typical experimental workflow for assessing synthetic lethality.

Logical Relationship of this compound in DDR

M4344_DDR_Logic cluster_input Initiating Events cluster_pathway Cellular Pathway cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Damage d ATR_CHK1 ATR-CHK1 Pathway p DNA_Damage:d->ATR_CHK1:p activates Replication_Stress Replication Stress s Replication_Stress:s->ATR_CHK1:p activates Normal_Cell Normal Cell Viable ATR_CHK1:p->Normal_Cell promotes survival Cancer_Cell Cancer Cell with DDR Defects Apoptosis (Synthetic Lethality) ATR_CHK1:p->Cancer_Cell promotes survival This compound This compound m This compound:m->ATR_CHK1:p inhibits This compound:m->Cancer_Cell induces

Caption: Logical relationship of this compound's intervention in the DNA Damage Response.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for the exploration and exploitation of synthetic lethality in cancer. Its high potency and selectivity for ATR make it an ideal agent for dissecting the intricacies of the DNA Damage Response. The synergistic effects observed when this compound is combined with a variety of DNA-damaging agents underscore its potential to enhance the efficacy of existing cancer therapies and overcome drug resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and advance the development of novel, targeted cancer treatments.

References

Investigating the Role of ATR Kinase with M4344: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, M4344. It details the critical role of ATR in the DNA damage response, the mechanism of action of this compound, and its therapeutic potential as a standalone and combination therapy in oncology. This document includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to ATR Kinase and the DNA Damage Response

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of the DDR is the serine/threonine kinase ATR, which is activated by a broad spectrum of DNA damage, particularly single-stranded DNA (ssDNA) that arises during replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][3] In many cancer cells, the G1 checkpoint is defective, leading to a greater reliance on the S and G2 checkpoints, which are controlled by the ATR-CHK1 pathway. This dependency makes ATR an attractive therapeutic target in oncology.

This compound: A Potent and Selective ATR Kinase Inhibitor

This compound is a novel and highly potent ATP-competitive inhibitor of ATR kinase.[4][5] It has demonstrated significant antitumor activity in preclinical models by inducing replication catastrophe and irreparable DNA damage in cancer cells, particularly those experiencing high levels of replication stress.[4][6]

Mechanism of Action

This compound selectively inhibits ATR kinase activity, leading to the abrogation of the ATR-CHK1 signaling pathway.[4] This inhibition prevents the phosphorylation of CHK1 and other downstream ATR substrates. Consequently, cancer cells are unable to effectively respond to replication stress, leading to:

  • Collapse of the cell cycle: Inhibition of ATR prevents cell cycle arrest, forcing cells with damaged DNA to proceed through the cell cycle.[4]

  • Replication catastrophe: Uncontrolled replication and the collapse of replication forks result in extensive DNA damage.[4][6]

  • Induction of apoptosis: The accumulation of irreparable DNA damage triggers programmed cell death.

The cellular consequences of ATR inhibition by this compound are particularly pronounced in cancer cells with underlying DNA repair defects or high levels of oncogene-induced replication stress.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound as a monotherapy and in combination with other anticancer agents.

Monotherapy Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (nM)
H82Small Cell Lung Cancer25
DMS114Small Cell Lung CancerNot specified
U2OSOsteosarcomaNot specified
A549Lung CarcinomaNot specified
SK-OV-3Ovarian AdenocarcinomaNot specified
DU145Prostate CarcinomaNot specified

Data sourced from a study on the cytotoxicity of this compound as a monotherapy in various cancer cell lines. The study indicated that blood cancer and small cell lung cancer cells were the most sensitive.[4][6]

Combination Therapy: Synergistic Effects

This compound exhibits strong synergistic effects when combined with a broad range of DNA-damaging agents. The combination index (CI) is used to quantify these interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination AgentCancer Cell Line(s)Combination Index (CI) Value
TopotecanH82, SK-OV-3, DMS114, U2OS, A549≤1
IrinotecanH82≤1
EtoposideH82≤1
GemcitabineH82≤1
CisplatinH82≤1
TalazoparibH82≤1

CI values for all tested combinations were ≤1, indicating strong synergistic effects.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound are provided below.

Western Blotting for ATR Pathway Analysis

This protocol is used to detect and quantify the levels of key proteins in the ATR signaling pathway, including the phosphorylation status of ATR and CHK1, and the induction of the DNA damage marker γH2AX.

Materials:

  • Cell lysis buffer (e.g., NETN300 buffer: 1% NP40, 300 mmol/L NaCl, 0.1 mmol/L EDTA, and 50 mmol/L Tris pH 7.5) with protease and phosphatase inhibitors.[4]

  • Protein assay reagent (e.g., Bio-Rad Protein Assay Dye Reagent Concentrate).[4]

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.[4]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-ATR (T1989) (e.g., Abcam, ab223258)[4]

    • ATR (e.g., Santa Cruz Biotechnology, sc-1887)[4]

    • Phospho-CHK1 (S345) (e.g., Cell Signaling Technology, #2348)[4]

    • CHK1 (e.g., Cell Signaling Technology, #2360)[4]

    • γH2AX (e.g., EMD Millipore, 05-636)[4]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.[4]

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks, in response to treatment with this compound.

Materials:

  • Cells grown on coverslips.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: anti-γH2AX (e.g., clone JBW301, Merck Millipore).

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

  • DAPI for nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as required.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody diluted in 1% BSA in PBS overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS in the dark.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.

  • Washing: Wash the coverslips once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_stimulus DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_response Cellular Response cluster_inhibition Inhibition by this compound ssDNA ssDNA RPA RPA ssDNA->RPA binds ATR ATR 9-1-1_complex 9-1-1 Complex CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits TopBP1 TopBP1 9-1-1_complex->TopBP1 recruits TopBP1->ATR co-activates p_CHK1 p-CHK1 (S345) CHK1->p_CHK1 CellCycleArrest Cell Cycle Arrest (S, G2/M) p_CHK1->CellCycleArrest ForkStabilization Replication Fork Stabilization p_CHK1->ForkStabilization DNARepair DNA Repair p_CHK1->DNARepair This compound This compound This compound->ATR

Caption: The ATR signaling pathway in response to DNA damage.

Mechanism of this compound-Induced Replication Catastrophe

M4344_Mechanism cluster_treatment Treatment cluster_cellular_effect Cellular Effect This compound This compound ATR_Inhibition ATR Kinase Inhibition This compound->ATR_Inhibition CHK1_Inactivation CHK1 Inactivation ATR_Inhibition->CHK1_Inactivation Checkpoint_Abrogation Cell Cycle Checkpoint Abrogation CHK1_Inactivation->Checkpoint_Abrogation Fork_Collapse Replication Fork Collapse Checkpoint_Abrogation->Fork_Collapse DNA_Damage Increased DNA Damage (γH2AX foci) Fork_Collapse->DNA_Damage Replication_Catastrophe Replication Catastrophe DNA_Damage->Replication_Catastrophe Apoptosis Apoptosis Replication_Catastrophe->Apoptosis

Caption: Mechanism of this compound-induced replication catastrophe.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pCHK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blotting analysis.

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow start Start: Cell Seeding on Coverslips and Treatment fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-γH2AX) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab counterstain Nuclear Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting on Slides counterstain->mounting imaging Fluorescence Microscopy and Imaging mounting->imaging analysis Data Analysis (Foci Quantification) imaging->analysis

Caption: Experimental workflow for immunofluorescence analysis.

References

M4344 (Gartisertib): A Technical Guide on its Induction of Genomic Instability in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M4344, also known as Gartisertib, is a highly potent and selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). In cancer cells, which often exhibit elevated levels of replication stress, ATR signaling is crucial for survival and the maintenance of genomic integrity. This compound disrupts this pathway, leading to an accumulation of DNA damage, cell cycle dysregulation, and ultimately, mitotic catastrophe and cell death. This document provides a comprehensive technical overview of the preclinical data supporting this compound's effect on genomic instability, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols. While clinical development of gartisertib was discontinued due to liver toxicity, the preclinical findings surrounding its potent anti-tumor activity and mechanism of action remain highly relevant for the ongoing development of ATR inhibitors and other DDR-targeted therapies.[1][2][3]

Core Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ATR kinase.[3] ATR is a key sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA damage. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), at Serine 345.[4] This phosphorylation event initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5] By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, thereby abrogating the intra-S and G2/M checkpoints. This forces cells with damaged DNA to proceed into mitosis, leading to widespread genomic instability and cell death, a process known as mitotic catastrophe.[1][5]

M4344_Mechanism_of_Action This compound Mechanism of Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR-CHK1 Pathway cluster_2 Cellular Response cluster_3 Effect of this compound Replication Fork Stalling Replication Fork Stalling ssDNA Formation ssDNA Formation Replication Fork Stalling->ssDNA Formation ATR ATR ssDNA Formation->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylation Checkpoint Abrogation Checkpoint Abrogation ATR->Checkpoint Abrogation p-CHK1 (S345) p-CHK1 (S345) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (S345)->Cell Cycle Arrest This compound This compound This compound->ATR Inhibition DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Genomic Stability Genomic Stability DNA Repair->Genomic Stability Increased DNA Damage Increased DNA Damage Checkpoint Abrogation->Increased DNA Damage Mitotic Catastrophe Mitotic Catastrophe Increased DNA Damage->Mitotic Catastrophe Cell Death Cell Death Mitotic Catastrophe->Cell Death

Caption: this compound inhibits ATR, leading to checkpoint abrogation and cancer cell death.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from preclinical studies on this compound, demonstrating its potency and its effects on markers of genomic instability.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
H82Small Cell Lung Cancer8[4]
DMS114Small Cell Lung CancerNot explicitly stated, but sensitive[6]
U2OSOsteosarcomaNot explicitly stated, but sensitive[6]
A549Lung CarcinomaNot explicitly stated, but sensitive[6]
SK-OV-3Ovarian CancerNot explicitly stated, but sensitive[6]
DU145Prostate CancerNot explicitly stated, but sensitive[4]

Table 2: Synergistic Effects of this compound with DNA Damaging Agents in H82 Cells

Combination AgentTypeThis compound Concentration (nM)Combination EffectReference
TopotecanTOP1 Inhibitor25Synergistic[6]
IrinotecanTOP1 Inhibitor25Synergistic[1]
EtoposideTOP2 Inhibitor25Synergistic[6]
GemcitabineAntimetabolite25Synergistic[6]
CisplatinAlkylating Agent25Synergistic[6]
TalazoparibPARP Inhibitor25Synergistic[6]

Table 3: this compound-Induced Markers of Genomic Instability

AssayCell LineThis compound ConcentrationObserved EffectReference
γH2AX Western BlotH8250 - 1000 nMDose-dependent increase in γH2AX levels[6]
EdU IncorporationH8250 - 100 nMIncreased EdU incorporation (unscheduled DNA synthesis)[4]
EdU IncorporationH82500 - 1000 nMDecreased EdU incorporation[4]
Micronuclei FormationSLFN11 KO cellsNot specifiedIncreased formation of micronuclei and fragmented nuclei[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Cancer cells are seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound, alone or in combination with other drugs, for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound for 72h A->B C Add CellTiter-Glo® Reagent B->C D Incubate and measure luminescence C->D E Calculate IC50 values D->E

Caption: Workflow for determining cell viability after this compound treatment.
Western Blot for Phospho-CHK1 (p-CHK1) and γH2AX

This protocol is used to detect the levels of specific proteins as a measure of target engagement and DNA damage.

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-CHK1 signal to total CHK1 and the γH2AX signal to the loading control.

EdU Incorporation Assay for DNA Synthesis

This assay measures the rate of new DNA synthesis by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine).

  • Cell Treatment and EdU Labeling:

    • Treat cells with this compound for the desired duration.

    • Add 10 µM EdU to the cell culture medium and incubate for 1-2 hours.

  • Cell Fixation and Permeabilization:

    • Harvest and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

  • Click-iT® Reaction:

    • Wash the cells with PBS.

    • Prepare the Click-iT® reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • DNA Staining and Analysis:

    • Wash the cells with PBS.

    • Resuspend the cells in a solution containing a DNA stain (e.g., DAPI or propidium iodide).

    • Analyze the cells by flow cytometry or fluorescence microscopy.

  • Data Analysis: Quantify the percentage of EdU-positive cells, which represents the population of cells actively synthesizing DNA.

Micronucleus Formation Assay

This assay is used to assess chromosomal damage by quantifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Cell Treatment:

    • Treat cells with this compound for a duration equivalent to 1.5-2 normal cell cycles.

    • (Optional) Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed after one round of mitosis.

  • Cell Harvesting and Staining:

    • Harvest the cells and cytocentrifuge them onto microscope slides.

    • Fix the cells with methanol.

    • Stain the cells with a DNA dye such as DAPI or Giemsa.

  • Microscopic Analysis:

    • Examine the slides under a fluorescence microscope.

    • Score the frequency of micronuclei in at least 1,000 cells per treatment condition. A micronucleus is defined as a small, round, DAPI-positive body that is separate from the main nucleus.

  • Data Analysis: Calculate the percentage of cells containing one or more micronuclei for each treatment group.

Micronucleus_Formation_Workflow Micronucleus Assay Workflow A Treat cells with this compound B Harvest and fix cells on slides A->B C Stain with DAPI B->C D Microscopic analysis and scoring C->D E Calculate % of micronucleated cells D->E

Caption: Workflow for assessing micronuclei formation induced by this compound.
DNA Fiber Analysis

This technique is used to visualize individual DNA replication forks and to measure replication fork speed and the frequency of origin firing.

  • Sequential Nucleoside Analog Labeling:

    • Pulse-label cells with a first halogenated nucleoside, such as 5-chloro-2'-deoxyuridine (CldU), for 20-30 minutes.

    • Wash the cells and then pulse-label with a second halogenated nucleoside, such as 5-iodo-2'-deoxyuridine (IdU), for 20-30 minutes. This compound can be added during the second pulse to assess its immediate effect on fork progression.

  • Cell Lysis and DNA Spreading:

    • Harvest a small number of cells (e.g., 2,000-5,000).

    • Lyse the cells in a spreading buffer on a microscope slide.

    • Tilt the slide to allow the DNA to spread down the slide in a linear fashion.

  • Immunodetection:

    • Fix the DNA fibers with a methanol/acetic acid solution.

    • Denature the DNA with HCl.

    • Block the slides with a blocking buffer (e.g., BSA in PBS).

    • Incubate with primary antibodies that specifically recognize CldU and IdU.

    • Wash and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 488 for CldU and anti-mouse Alexa Fluor 594 for IdU).

  • Imaging and Analysis:

    • Capture images of the DNA fibers using a fluorescence microscope.

    • Measure the length of the CldU and IdU tracks using image analysis software.

  • Data Analysis:

    • Replication Fork Speed: Calculated from the length of the IdU tracks (µm) divided by the duration of the IdU pulse (min).

    • Origin Firing: Identified as tracks with only an IdU signal or back-to-back CldU signals with flanking IdU signals. The frequency of origin firing is calculated relative to the total number of replication forks.

    • Fork Stalling: Identified as tracks with only a CldU signal.

Conclusion

The preclinical data for this compound (gartisertib) robustly demonstrate its potent activity as an ATR inhibitor that induces significant genomic instability in cancer cells. By targeting the core of the DNA damage response, this compound effectively uncouples cell cycle progression from DNA repair, leading to catastrophic consequences for cancer cells, particularly those with a high intrinsic level of replication stress. The synergistic effects observed with a broad range of DNA-damaging agents further underscore the therapeutic potential of ATR inhibition. Although the clinical development of this compound was halted, the insights gained from its mechanism of action and its profound effects on genomic instability provide a valuable foundation for the continued exploration of ATR inhibitors as a promising class of anti-cancer therapeutics. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development.

References

The Selectivity Profile of M4344: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4344 (also known as VX-803 or Gartisertib) is a potent and selective, ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator in the DNA Damage Response (DDR) pathway, a vital cellular network for maintaining genomic integrity.[2] In response to DNA damage or replication stress, ATR activation leads to the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which orchestrates cell cycle arrest to allow for DNA repair.[2][3] By inhibiting ATR, this compound disrupts this signaling cascade, making it a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies.[1][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, including its on-target potency, off-target screening, and the methodologies used for its characterization.

Data Presentation

The selectivity of a kinase inhibitor is paramount to its clinical utility, minimizing off-target effects and associated toxicities. This compound has demonstrated a highly selective profile.

On-Target Activity

This compound is a tight-binding inhibitor of ATR with high potency demonstrated in both biochemical and cellular assays.

ParameterValueAssay TypeReference
Ki (ATR) < 150 pMBiochemical[1]
IC50 (p-Chk1) 8 nMCellular[1]

Table 1: On-Target Potency of this compound. This table summarizes the key inhibitory constants of this compound against its primary target, ATR kinase, and its functional inhibition in a cellular context.

Kinase Selectivity Panel

The selectivity of this compound was extensively profiled against a large panel of protein kinases.

Total Kinases TestedKinases with >100-fold SelectivityReference
312308[1][4]

Table 2: Kinase Panel Screening Summary for this compound. This table highlights the broad selectivity of this compound against a wide array of kinases. While the specific data for the four kinases that showed some level of inhibition is not publicly available, the overall results underscore the high selectivity of this compound for ATR.

Experimental Protocols

The characterization of this compound's selectivity and potency relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

In Vitro ATR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ATR.

Principle: The assay measures the phosphorylation of a substrate by recombinant ATR kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like HTRF (Homogeneous Time Resolved Fluorescence) or by measuring ATP consumption.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Substrate (e.g., GST-p53 peptide)

  • ATP (at or below Km for the enzyme)

  • This compound (serially diluted)

  • Detection reagents (e.g., HTRF antibodies, ADP-Glo™)

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

  • In a multi-well plate, add the recombinant ATR/ATRIP enzyme, the substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the signal on a compatible plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular ATR Inhibition Assay (Western Blot for p-Chk1)

This assay confirms the on-target activity of this compound in a cellular context by measuring the phosphorylation of its primary downstream target, Chk1.

Principle: Western blotting is used to detect the levels of phosphorylated Chk1 (p-Chk1) at Serine 345 in cell lysates after treatment with this compound. A decrease in the p-Chk1 signal indicates ATR inhibition.

Materials:

  • Cancer cell line (e.g., U2OS, H82)

  • Cell culture medium and reagents

  • This compound (dissolved in DMSO)

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation to induce ATR activity)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Chk1 (Ser345), Mouse anti-total Chk1, and a loading control antibody (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Optionally, pre-treat cells with a DNA damaging agent to induce a robust p-Chk1 signal.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total Chk1 and a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of Chk1 phosphorylation by this compound.

Mandatory Visualizations

The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for assessing this compound activity.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling DNA_Damage DNA Damage (e.g., UV, Hydroxyurea) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA Replication_Stress Replication Stress Replication_Stress->RPA_ssDNA ATR ATR ATRIP ATRIP ATR->ATRIP CHK1 CHK1 ATR->CHK1 Phosphorylation RPA_ssDNA->ATR Recruitment p_CHK1 p-CHK1 (Ser345) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest p_CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_CHK1->DNA_Repair This compound This compound This compound->ATR Inhibition

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-Chk1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of p-Chk1.

References

M4344: An In-Depth Technical Guide on its Impact on the Replication Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M4344, also known as gartisertib or VX-803, is a potent and selective, ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the cellular response to replication stress, a hallmark of many cancers.[4][5] this compound demonstrated significant preclinical activity, both as a monotherapy and in combination with DNA-damaging agents, by inducing synthetic lethality in cancer cells with high levels of replication stress.[1][6] However, its clinical development was discontinued due to unexpected liver toxicity observed in a Phase I clinical trial.[7][8] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction to this compound and the Replication Stress Response

Cancer cells frequently exhibit elevated levels of replication stress due to oncogene-driven proliferation, metabolic alterations, and defects in DNA repair pathways.[9][10] This increased reliance on the ATR-mediated replication stress response for survival presents a therapeutic vulnerability.[4] ATR, a serine/threonine-protein kinase, is a master regulator of this response, orchestrating cell cycle checkpoints, stabilizing stalled replication forks, and promoting DNA repair.[2][4] Inhibition of ATR, therefore, represents a promising strategy to selectively kill cancer cells by exacerbating replication stress and inducing mitotic catastrophe.[6]

This compound emerged as a highly potent and selective ATR inhibitor, demonstrating significant antitumor activity in preclinical models.[1] This guide delves into the quantitative data supporting its mechanism of action and provides detailed experimental protocols to aid researchers in this field.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Line/SystemReference
ATR Kinase Inhibition (Ki) < 150 pMCell-free assay
p-Chk1 (S345) Inhibition (IC50) 8 nMCellular assay
Selectivity >100-fold for 308 out of 312 kinases testedKinase panel screen

Table 2: Monotherapy Cytotoxicity of this compound in Cancer Cell Lines (72-hour exposure)

Cell LineCancer TypeIC50 (nM)Reference
DU145 Prostate CancerNot specified, but potent inhibition observed[6]
H82 Small Cell Lung Cancer~50 nM[1]
U2OS OsteosarcomaNot specified, potent inhibition[6]
Various Blood Cancers Hematological MalignanciesMost sensitive to this compound

Table 3: Synergistic Activity of this compound with DNA Damaging Agents

Combination AgentCancer TypeEffectReference
Topotecan (Topoisomerase I inhibitor) Prostate Cancer (Patient-derived organoids)Significant enhancement of topotecan activity[1]
Irinotecan (Topoisomerase I inhibitor) Small Cell Lung Cancer (Xenograft)Enhanced tumor suppression and regression[1]
Etoposide (Topoisomerase II inhibitor) Small Cell Lung CancerSynergy observed[6]
Gemcitabine (Antimetabolite) Small Cell Lung CancerSynergy observed[6]
Cisplatin (Platinum agent) Small Cell Lung CancerSynergy observed[6]
Talazoparib (PARP inhibitor) Small Cell Lung CancerSynergy observed[6]
PARP inhibitors Triple-Negative Breast Cancer (Xenograft)Tumor regression

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by inhibiting the ATR kinase, which disrupts the replication stress response pathway. This leads to the accumulation of DNA damage, cell cycle checkpoint abrogation, and ultimately, mitotic catastrophe and cell death.

M4344_Mechanism_of_Action cluster_pathway ATR Signaling Pathway cluster_drug_effect Effect of this compound Replication_Stress Replication Stress (e.g., DNA Damage, Oncogenes) ATR ATR Replication_Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Unrepaired_DNA_Damage Unrepaired DNA Damage This compound This compound This compound->ATR inhibits pChk1 p-Chk1 (active) Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) pChk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair pChk1->DNA_Repair promotes Apoptosis Apoptosis / Mitotic Catastrophe Unrepaired_DNA_Damage->Apoptosis leads to

Caption: this compound inhibits ATR, preventing Chk1 activation and leading to cell death.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Western Blotting for ATR Pathway Inhibition

This protocol is used to assess the phosphorylation status of Chk1, a direct downstream target of ATR, as a measure of this compound's inhibitory activity.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in NETN300 buffer (1% NP40, 300 mmol/L NaCl, 0.1 mmol/L EDTA, and 50 mmol/L Tris pH 7.5) supplemented with protease and phosphatase inhibitors.[1]

    • Incubate on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine protein concentration of the supernatant using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding:

    • Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Treat cells with varying concentrations of this compound and incubate for a specified period (e.g., 72 hours).[1][6]

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Xenograft Tumor Models for In Vivo Efficacy

This protocol is used to evaluate the antitumor activity of this compound in a living organism.

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS/Matrigel).[1]

    • Subcutaneously inject 5 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

  • Treatment:

    • Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg).[1]

    • For combination studies, administer the other therapeutic agent (e.g., irinotecan) via the appropriate route (e.g., intraperitoneal).[1]

  • Tumor Measurement and Data Analysis:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor animal body weight as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.

Clinical Development and Discontinuation

A Phase I clinical trial (NCT02278250) was initiated to evaluate the safety, tolerability, and recommended Phase II dose of gartisertib (this compound) as a single agent and in combination with carboplatin in patients with advanced solid tumors.[7][8] While the drug was generally well-tolerated at lower doses, unexpected liver toxicity, specifically increased blood bilirubin, was observed in all study cohorts.[7][8] This adverse event prevented further dose escalation, thereby limiting the potential antitumor activity of the drug.[7][8] Investigations revealed that gartisertib and its metabolite, M26, inhibit UGT1A1-mediated bilirubin glucuronidation in human liver microsomes.[8] Due to this unforeseen toxicity profile, the clinical development of gartisertib was subsequently discontinued.[7][8]

Conclusion

This compound is a potent and selective ATR inhibitor that showed significant promise in preclinical studies by effectively targeting the replication stress response in cancer cells. The data clearly demonstrate its ability to inhibit the ATR-Chk1 signaling pathway and induce synthetic lethality, particularly in combination with DNA-damaging agents. However, the unexpected liver toxicity observed in early clinical development led to its discontinuation. The in-depth technical information provided in this guide, including quantitative data, signaling pathway diagrams, and experimental protocols, serves as a valuable resource for researchers in the field of DNA damage response and cancer therapeutics. The story of this compound underscores the critical importance of thorough toxicological evaluation in the translation of promising preclinical candidates to clinical use.

References

Methodological & Application

M4344: In Vitro Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4344 is a highly potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, playing a central role in resolving replication stress and repairing damaged DNA.[3] By inhibiting ATR, this compound disrupts the cell's ability to cope with DNA lesions, leading to cellular catastrophe and apoptosis, particularly in cancer cells exhibiting high levels of replication stress.[4][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including monotherapy and combination studies with DNA-damaging agents.

Mechanism of Action

This compound acts as a potent inhibitor of ATR kinase with a Ki value of less than 150 pM.[1][2] Its primary mechanism involves the inhibition of the ATR-Chk1 signaling pathway.[3] Under conditions of replication stress, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1).[3] This phosphorylation cascade is essential for cell cycle arrest, allowing time for DNA repair. This compound blocks this process, leading to an accumulation of DNA damage, mitotic defects, and ultimately, cell death.[3][5] this compound has demonstrated synergy with a wide range of DNA-damaging agents, including topoisomerase inhibitors, gemcitabine, cisplatin, and PARP inhibitors.[2][4][5]

Data Presentation

This compound Monotherapy IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
H82Small Cell Lung Cancer~100
DMS114Small Cell Lung CancerNot specified
U2OSOsteosarcomaNot specified
A549Lung CarcinomaNot specified
SK-OV-3Ovarian CancerNot specified
SLR22Renal Cell CarcinomaNot specified
786-ORenal Cell CarcinomaNot specified
H446Small Cell Lung CancerNot specified
DU145Prostate CancerNot specified
CCRF-CEMLeukemiaNot specified
HCT116Colon CarcinomaNot specified
HT29Colorectal AdenocarcinomaNot specified

Note: Specific IC50 values were not consistently reported across the reviewed literature. The provided value for H82 is an approximation based on graphical data. Researchers should determine the IC50 for their specific cell line of interest.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the 72-hour treatment period. The optimal seeding density should be determined empirically for each cell line.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration range could be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Treatment: After allowing the cells to adhere overnight, carefully remove the medium and add the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3][4]

  • Cell Viability Assessment: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with cell viability.

  • Data Analysis: Measure luminescence using a luminometer. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve. Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).

Protocol 2: In Vitro Combination Study with a DNA-Damaging Agent

This protocol details how to assess the synergistic effect of this compound with a DNA-damaging agent.

Materials:

  • This compound (stock solution in DMSO)

  • DNA-damaging agent of interest (e.g., etoposide, gemcitabine, cisplatin, talazoparib)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation:

    • Prepare a fixed, non-toxic concentration of this compound. A concentration of 25 nM has been shown to be effective in combination studies without causing significant cell death on its own.[3][4]

    • Prepare a serial dilution of the DNA-damaging agent in complete cell culture medium.

  • Treatment: Treat the cells with the following combinations:

    • Vehicle control

    • This compound alone (at the fixed, non-toxic concentration)

    • DNA-damaging agent alone (serial dilutions)

    • This compound (fixed concentration) + DNA-damaging agent (serial dilutions)

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3][4]

  • Cell Viability Assessment: Perform the CellTiter-Glo® assay as described in Protocol 1.

  • Data Analysis: Analyze the data to determine if the combination of this compound and the DNA-damaging agent results in a synergistic, additive, or antagonistic effect. This can be done by calculating the Combination Index (CI) using software like CompuSyn.

Protocol 3: Western Blot Analysis of ATR Pathway Inhibition

This protocol is for confirming the inhibition of the ATR signaling pathway by this compound through the analysis of Chk1 phosphorylation.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • DNA-damaging agent (e.g., camptothecin, to induce ATR activity)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-β-actin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The following day, pre-treat the cells with various concentrations of this compound for 1 hour.[4]

  • Induction of DNA Damage: After pre-treatment, add a DNA-damaging agent (e.g., 100 nM camptothecin) and incubate for an additional 3 hours to stimulate the ATR pathway.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of Chk1 and the induction of γH2AX (a marker of DNA double-strand breaks).

Visualization

M4344_Mechanism_of_Action cluster_stress Replication Stress cluster_pathway ATR Signaling Pathway cluster_response Cellular Response cluster_inhibition Inhibition by this compound cluster_outcome Outcome DNA Damage DNA Damage ATR ATR DNA Damage->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates Mitotic Catastrophe Mitotic Catastrophe ATR->Mitotic Catastrophe p-Chk1 p-Chk1 (Active) Chk1->p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival This compound This compound Inhibition Inhibition->ATR Inhibits Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: this compound inhibits the ATR kinase, preventing Chk1 phosphorylation and leading to mitotic catastrophe.

Experimental_Workflow_IC50 Start Start Seed Cells Seed Cells Start->Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells->Prepare this compound Dilutions Treat Cells Treat Cells Prepare this compound Dilutions->Treat Cells Incubate 72h Incubate 72h Treat Cells->Incubate 72h Cell Viability Assay Cell Viability Assay Incubate 72h->Cell Viability Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Workflow for determining the IC50 of this compound in vitro.

References

Determining Optimal M4344 Concentration for Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the optimal concentration of M4344, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, for use in in vitro cytotoxicity assays. These protocols and application notes are designed to assist in the effective evaluation of this compound as a monotherapy or in combination with other therapeutic agents.

Introduction to this compound

This compound is an orally active, ATP-competitive inhibitor of ATR kinase with a Ki of less than 150 pM.[1] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle checkpoints and DNA repair. By inhibiting ATR, this compound can induce synthetic lethality in cancer cells with high levels of replication stress or defects in other DDR pathways.[2][3][4][5] This makes it a promising agent for cancer therapy, both as a single agent and in combination with DNA-damaging chemotherapeutics.[2][4][5] this compound has been shown to kill cancer cells by inducing cellular catastrophe and DNA damage.[2][3][4]

Key Considerations for Cytotoxicity Assays

The optimal concentration of this compound for a cytotoxicity assay is dependent on several factors, including the cell line being used, the duration of the assay, and whether this compound is being evaluated as a monotherapy or in combination with another drug. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for each specific experimental condition.

Data Presentation: this compound Concentrations in Preclinical Studies

The following tables summarize the concentrations of this compound used in various published studies, providing a starting point for experimental design.

Table 1: this compound Monotherapy Concentrations in Cancer Cell Lines

Cell LineAssay DurationThis compound Concentration RangeObserved EffectCitation
H82 (Small Cell Lung Cancer)72 hours50, 100, 500, 1000 nmol/LIncreased cytotoxicity with higher doses[2]
Various (16 cancer cell lines)72 hoursNot specifiedDifferential sensitivity observed[2]
Prostate Cancer Cell LinesNot specifiedNot specifiedSuppressed cell proliferation[5]

Table 2: this compound Combination Therapy Concentrations

Combination AgentCell LineThis compound ConcentrationAssay DurationObserved EffectCitation
Topotecan, Irinotecan, etc.H8225 nmol/L (nontoxic dose)72 hoursSignificant synergy[2]
Etoposide, Gemcitabine, Cisplatin, TalazoparibH8225 nmol/L (nontoxic dose)72 hoursSignificant synergy[2]
Camptothecin (CPT)DU145 (Prostate Cancer)25 nmol/LNot specifiedStrong suppression of cell viability[6]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium and CellTiter-Glo® reagent only) from all experimental wells.

    • Normalize the data by setting the vehicle-treated control as 100% viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Evaluating Synergy of this compound with a DNA-Damaging Agent

This protocol is designed to assess the synergistic cytotoxic effect of this compound with a DNA-damaging agent.

Materials:

  • Same as Protocol 1

  • DNA-damaging agent of interest (e.g., cisplatin, etoposide)

Procedure:

  • Determine the IC50 of the DNA-Damaging Agent:

    • Follow the steps in Protocol 1 to determine the IC50 of the DNA-damaging agent as a monotherapy.

  • Combination Treatment:

    • Based on the IC50 results, select a range of concentrations for both this compound and the DNA-damaging agent. It is recommended to use a fixed, non-toxic or minimally toxic concentration of this compound (e.g., 25 nmol/L as used in several studies) in combination with a serial dilution of the DNA-damaging agent.[2]

    • Seed cells as described in Protocol 1.

    • After 24 hours, treat the cells with the combination of this compound and the DNA-damaging agent. Include controls for each agent alone and a vehicle control.

    • Incubate for the desired duration (e.g., 72 hours).

  • Cell Viability Measurement and Data Analysis:

    • Measure cell viability using the CellTiter-Glo® assay as described in Protocol 1.

    • Analyze the data for synergy using appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations

This compound Mechanism of Action: ATR Signaling Pathway

ATR_Signaling_Pathway cluster_chk1 DNA_Damage DNA Damage (e.g., Replication Stress) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1 CHK1 ATR_Activation->CHK1 phosphorylates pCHK1 p-CHK1 ATR_Activation->pCHK1 Apoptosis Apoptosis / Cell Death ATR_Activation->Apoptosis This compound This compound This compound->ATR_Activation Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival

Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and leading to apoptosis.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow Start Start: Select Cell Line Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Data_Analysis Data Analysis: Calculate % Viability Measure_Luminescence->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 End End: Optimal Concentration Range Identified Determine_IC50->End

References

Application Notes and Protocols: M4344 Solubility and In Vivo Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

M4344, also known as Gartisertib or VX-803, is a highly potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which maintains genomic integrity.[3] By inhibiting ATR, this compound disrupts DNA damage checkpoint activation and repair, leading to cell death, particularly in cancer cells with high replication stress.[4][5] Preclinical studies have demonstrated that this compound has significant antitumor activity both as a monotherapy and in combination with DNA-damaging agents like carboplatin, topoisomerase inhibitors, and PARP inhibitors.[3][4][6][7] These notes provide essential information on the solubility of this compound and detailed protocols for its preparation for in vivo research applications.

This compound Solubility Data

Effective formulation for in vivo studies is contingent on the solubility of the compound. The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/VehicleSolubilityRemarks
Dimethyl Sulfoxide (DMSO)10 mM (~5.4 mg/mL)-
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (≥ 3.84 mM)Results in a clear solution.[1]
10% DMSO + 90% Corn Oil2.08 mg/mL (3.84 mM)Forms a suspended solution; sonication may be required.[1]

Mechanism of Action: ATR Signaling Pathway Inhibition

This compound exerts its anticancer effects by targeting the ATR kinase, a key regulator of the cellular response to replication stress and DNA damage.[8] Upon DNA damage, ATR is activated and phosphorylates downstream targets, most notably Checkpoint Kinase 1 (CHK1), which in turn orchestrates cell cycle arrest and facilitates DNA repair.[5][8] this compound competitively binds to the ATP-binding site of ATR, preventing the phosphorylation of CHK1 and abrogating the downstream signaling cascade.[1][4] This leads to replication catastrophe and subsequent cell death in cancer cells.[4]

M4344_Mechanism_of_Action cluster_0 Cellular Response to Replication Stress cluster_1 Therapeutic Intervention ReplicationStress Replication Stress (e.g., from Chemotherapy) ATR ATR Kinase ReplicationStress->ATR activates CHK1 p-CHK1 (Active) ATR->CHK1 phosphorylates DDR Cell Cycle Arrest & DNA Repair CHK1->DDR CellSurvival Cell Survival DDR->CellSurvival This compound This compound This compound->ATR inhibits

Caption: Mechanism of this compound in the ATR signaling pathway.

Experimental Protocols: Preparation of this compound for In Vivo Studies

The following protocols provide detailed methodologies for preparing this compound for oral administration in animal models, such as mouse xenograft studies where a 10 mg/kg dose has been used.[4]

Protocol 1: Clear Solution Formulation using SBE-β-CD

This protocol is recommended for achieving a clear, homogenous solution, which is often ideal for ensuring consistent dosing.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Captisol® or other Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare the Vehicle:

    • Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2g of SBE-β-CD in 10 mL of sterile saline.

    • Gently warm and vortex the solution until the SBE-β-CD is fully dissolved. Let it cool to room temperature.

  • Calculate Required Quantities:

    • Example: To prepare a 10 mL dosing solution at 1 mg/mL for a 10 mg/kg dose in a 20g mouse (0.2 mL volume).

    • Total this compound needed: 1 mg/mL * 10 mL = 10 mg.

    • DMSO volume (10%): 10 mL * 0.10 = 1 mL.

    • 20% SBE-β-CD solution volume (90%): 10 mL * 0.90 = 9 mL.

  • Dissolve this compound:

    • Weigh 10 mg of this compound powder and place it in a sterile 15 mL conical tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex or sonicate the mixture until the this compound is completely dissolved in the DMSO.

  • Final Formulation:

    • Slowly add the 9 mL of the 20% SBE-β-CD solution to the this compound/DMSO mixture while vortexing.

    • Continue to vortex until the solution is clear and homogenous. The final concentration will be 1 mg/mL.[1]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Suspension Formulation using Corn Oil

This protocol provides an alternative formulation as a suspension in corn oil.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Corn Oil, sterile

  • Sterile conical tubes

  • Vortex mixer and sonicator

Procedure:

  • Calculate Required Quantities:

    • Example: To prepare a 10 mL dosing solution at 2 mg/mL.

    • Total this compound needed: 2 mg/mL * 10 mL = 20 mg.

    • DMSO volume (10%): 10 mL * 0.10 = 1 mL.

    • Corn Oil volume (90%): 10 mL * 0.90 = 9 mL.

  • Dissolve this compound in DMSO:

    • Weigh 20 mg of this compound powder into a sterile 15 mL conical tube.

    • Add 1 mL of DMSO and vortex thoroughly to create a concentrated solution or a fine suspension.

  • Final Formulation:

    • Add the 9 mL of corn oil to the this compound/DMSO mixture.

    • Vortex vigorously and sonicate the tube to create a uniform suspension.[1]

    • Note: This formulation will be a suspension. It is critical to ensure the mixture is uniformly suspended by vortexing immediately before each animal is dosed to guarantee accurate administration.

In Vivo Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in a preclinical setting, such as a small-cell lung cancer xenograft model, involves several key stages from model establishment to data analysis.[4]

M4344_InVivo_Workflow Start Start: Study Design Xenograft 1. Xenograft Model Establishment (e.g., H446 cells in nude mice) Start->Xenograft TumorGrowth 2. Allow Tumors to Reach Palpable Size Xenograft->TumorGrowth Grouping 3. Randomize Mice into Treatment Groups TumorGrowth->Grouping Dosing 4. Administer Treatment (e.g., this compound at 10 mg/kg, oral, once weekly) Grouping->Dosing Monitoring 5. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 6. Continue Until Study Endpoint (e.g., tumor size, duration) Monitoring->Endpoint Analysis 7. Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis End End: Efficacy Report Analysis->End

Caption: General workflow for an in vivo this compound efficacy study.

References

Application Notes and Protocols: Synergistic Targeting of Breast Cancer Cells with M4344 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a critical network of cellular pathways that safeguard genomic integrity. Cancer cells often exhibit DDR defects, rendering them vulnerable to therapies that exploit these weaknesses. Two key players in the DDR are the Ataxia Telangiectasia and Rad3-related (ATR) kinase and Poly (ADP-ribose) polymerase (PARP).

M4344 is a highly potent and selective ATR inhibitor that targets cancer cells experiencing replication stress, leading to DNA damage and cell death.[1][2] PARP inhibitors, such as olaparib and talazoparib, function by trapping PARP on DNA at sites of single-strand breaks, which collapse replication forks and generate double-strand breaks. In breast cancers with mutations in BRCA1 or BRCA2, genes critical for homologous recombination repair, the use of PARP inhibitors leads to synthetic lethality.

The combination of an ATR inhibitor like this compound with a PARP inhibitor presents a promising therapeutic strategy. By simultaneously blocking two crucial nodes in the DDR pathway, this combination has the potential to induce synergistic cytotoxicity in breast cancer cells, including triple-negative and PARP inhibitor-resistant subtypes.[3][4][5] These application notes provide a summary of the synergistic effects and detailed protocols for key in vitro experiments to evaluate the combination of this compound and PARP inhibitors in breast cancer cell lines.

Data Presentation

The following tables summarize the cytotoxic effects of this compound and PARP inhibitors, both as single agents and in combination, on various breast cancer cell lines. This data, compiled from multiple studies, illustrates the potential for synergistic interactions.

Table 1: Single-Agent IC50 Values of this compound and PARP Inhibitors in Breast Cancer Cell Lines

Cell LineSubtypeBRCA StatusThis compound IC50 (nM)Olaparib IC50 (µM)Talazoparib IC50 (µM)Reference
MDA-MB-231Triple-NegativeWild-TypeData not available~15~0.48[6]
MDA-MB-468Triple-NegativeWild-TypeData not available~8~0.8[6]
HCC1937Triple-NegativeBRCA1 mutantData not available~96~10
MDA-MB-436Triple-NegativeBRCA1 mutantData not available~4.7~0.13
MCF-7HR+Wild-TypeData not available>200~1.5[6]
BT-20Triple-NegativeWild-TypeData not availableData not available~0.0916[7]

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is a compilation from various sources for illustrative purposes.

Table 2: Synergistic Effects of ATR and PARP Inhibitor Combinations in Breast Cancer Cells

Cell LineATR InhibitorPARP InhibitorKey FindingsReference
HCC1937-R (Talazoparib Resistant)ElimusertibTalazoparibCombination overcame Talazoparib resistance with a ZIP score > 10, indicating strong synergy.[3][4][8]
MDA-MB-231CMM489 (Hypothetical)OlaparibA combination index (CI) of < 0.9 indicates a synergistic interaction.[9]
MDA-MB-468CMM489 (Hypothetical)OlaparibA combination index (CI) of < 0.9 indicates a synergistic interaction.[9]
H82 (Lung Cancer)This compound (25 nM)Talazoparib (5 nM)This compound showed synergy with Talazoparib, enhancing its cytotoxic effects.[1][10]

Note: Data for this compound in direct combination with PARP inhibitors in breast cancer cell lines is limited in the public domain. The data from Elimusertib, another potent ATR inhibitor, and hypothetical data based on similar combinations are presented to illustrate the expected synergistic effects.

Mandatory Visualizations

cluster_0 DNA Damage & Replication Stress cluster_1 DNA Damage Response Pathways cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., SSBs, DSBs) PARP PARP DNA_Damage->PARP activates Replication_Stress Replication Stress ATR ATR Replication_Stress->ATR activates DNA_Repair DNA Repair PARP->DNA_Repair promotes Apoptosis Apoptosis PARP->Apoptosis CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest induces Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis This compound This compound This compound->ATR inhibits Synthetic_Lethality Synthetic Lethality This compound->Synthetic_Lethality PARPi PARP Inhibitor (e.g., Olaparib, Talazoparib) PARPi->PARP inhibits PARPi->Synthetic_Lethality cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis Seed_Cells Seed breast cancer cells in 96-well plates Treatment Treat with this compound, PARP inhibitor, or combination for 72h Seed_Cells->Treatment Add_MTT Add MTT reagent Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50 cluster_0 Cell Preparation cluster_1 Staining cluster_2 Flow Cytometry Harvest_Cells Harvest treated and control cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_AnnexinV_PI Incubate Incubate for 15 min at room temperature (dark) Add_AnnexinV_PI->Incubate Acquire_Data Acquire data on a flow cytometer Incubate->Acquire_Data Analyze_Data Analyze data to quantify apoptotic cells Acquire_Data->Analyze_Data

References

Application Notes and Protocols for Investigating the Synergistic Effect of M4344 and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for designing and executing experiments to evaluate the synergistic anti-cancer effects of M4344, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in combination with cisplatin, a widely used platinum-based chemotherapeutic agent. Cisplatin induces DNA damage in cancer cells, leading to apoptosis.[1][2] However, intrinsic and acquired resistance can limit its efficacy.[2][3] this compound targets the DNA Damage Response (DDR) pathway by inhibiting ATR, a key kinase activated by replication stress.[4][5] Preclinical studies have shown that combining ATR inhibitors with DNA-damaging agents like cisplatin can result in significant synergistic cytotoxicity in various cancer models.[6][7][8]

These application notes and protocols detail the experimental workflow, from initial in vitro cell viability assays to in vivo xenograft models, and provide methodologies for elucidating the underlying molecular mechanisms of the observed synergy.

Key Concepts and Experimental Rationale

The central hypothesis is that this compound will potentiate the cytotoxic effects of cisplatin by inhibiting the ATR-mediated DNA damage repair, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. The experimental design is structured to test this hypothesis through a series of in vitro and in vivo studies.

Data Presentation

Table 1: In Vitro IC50 Values for this compound and Cisplatin
Cell LineThis compound IC50 (nM)Cisplatin IC50 (µM)
H82 (Small Cell Lung Cancer)User-determinedUser-determined
A549 (Non-Small Cell Lung Cancer)User-determinedUser-determined
OVCAR-3 (Ovarian Cancer)User-determinedUser-determined
User-selected cell lineUser-determinedUser-determined
Table 2: Combination Index (CI) Values for this compound and Cisplatin Combination
Cell LineDrug Ratio (this compound:Cisplatin)Fa = 0.50 (CI Value)Fa = 0.75 (CI Value)Fa = 0.90 (CI Value)Synergy Interpretation
H82e.g., 1:20Calculated ValueCalculated ValueCalculated ValueSynergy (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
A549e.g., 1:20Calculated ValueCalculated ValueCalculated ValueSynergy (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
OVCAR-3e.g., 1:20Calculated ValueCalculated ValueCalculated ValueSynergy (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
User-selected cell linee.g., 1:20Calculated ValueCalculated ValueCalculated ValueSynergy (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
Fa: Fraction affected (e.g., 0.50 represents 50% inhibition of cell viability).
Table 3: Summary of Apoptosis Assay Results
Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
H82ControlUser-determinedUser-determined
This compound (e.g., 25 nM)User-determinedUser-determined
Cisplatin (e.g., 0.5 µM)User-determinedUser-determined
This compound + CisplatinUser-determinedUser-determined
A549ControlUser-determinedUser-determined
This compound (e.g., 25 nM)User-determinedUser-determined
Cisplatin (e.g., 1 µM)User-determinedUser-determined
This compound + CisplatinUser-determinedUser-determined
Table 4: In Vivo Xenograft Study Tumor Growth Inhibition
Treatment GroupNumber of MiceAverage Tumor Volume at Day X (mm³)Tumor Growth Inhibition (%)
Vehicle Control10User-determined-
This compound (e.g., 10 mg/kg, p.o.)10User-determinedCalculated Value
Cisplatin (e.g., 3 mg/kg, i.p.)10User-determinedCalculated Value
This compound + Cisplatin10User-determinedCalculated Value

Experimental Protocols

Cell Viability and Synergy Analysis (MTT Assay)

This protocol determines the cytotoxic effects of this compound and cisplatin, alone and in combination, and quantifies the synergy using the Chou-Talalay method.[1][9][10]

Materials:

  • Cancer cell lines (e.g., H82, A549, OVCAR-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (VX-803)

  • Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Single-Agent IC50 Determination:

    • Prepare serial dilutions of this compound and cisplatin in complete growth medium.

    • Replace the medium in the wells with 100 µL of medium containing the respective drug dilutions. Include vehicle-only controls.

    • Incubate for 72 hours.

  • Combination Treatment:

    • Based on the single-agent IC50 values, select a fixed, non-toxic concentration of this compound (e.g., 25 nM) to combine with a serial dilution of cisplatin.[7] Alternatively, use a fixed ratio of the two drugs based on their IC50 values (e.g., a constant ratio of this compound IC50 to Cisplatin IC50).

    • Add the drug combinations to the cells and incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for the single agents using non-linear regression analysis.

    • Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[1][2][9] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12]

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis following treatment with this compound and cisplatin.[11][13][14]

Materials:

  • Cancer cell lines

  • This compound and Cisplatin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound alone, cisplatin alone, and the combination at predetermined synergistic concentrations for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Key Signaling Proteins

This protocol examines the effect of this compound and cisplatin on the expression and phosphorylation of key proteins in the DNA damage and apoptosis pathways.[15][16][17]

Materials:

  • Cancer cell lines

  • This compound and Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX (phospho-Ser139), anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells in 10-cm dishes with this compound, cisplatin, or the combination for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities relative to the loading control (β-actin).

In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of the this compound and cisplatin combination in a mouse xenograft model.[4][18]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound (formulated for oral administration)

  • Cisplatin (formulated for intraperitoneal injection)

  • Vehicle solutions

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=10 per group):

    • Vehicle control

    • This compound alone

    • Cisplatin alone

    • This compound + Cisplatin

  • Dosing Regimen:

    • Administer this compound orally (e.g., 10 mg/kg, once daily).

    • Administer cisplatin intraperitoneally (e.g., 3 mg/kg, once weekly).

    • For the combination group, administer this compound 24 hours prior to cisplatin to maximize the inhibition of DNA repair.

  • Monitoring:

    • Measure tumor volume with calipers twice a week (Volume = (length x width²)/2).

    • Monitor animal body weight and overall health.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies IC50 1. IC50 Determination (this compound & Cisplatin) Synergy 2. Synergy Assessment (MTT Assay, CI Calculation) IC50->Synergy Inform Dosing Apoptosis 3. Apoptosis Analysis (Annexin V/PI Staining) Synergy->Apoptosis Confirm Apoptotic Synergy WesternBlot 4. Mechanistic Analysis (Western Blot) Synergy->WesternBlot Investigate Mechanism Xenograft 5. Xenograft Model (Tumor Growth Inhibition) Synergy->Xenograft Validate In Vivo IHC 6. Ex Vivo Analysis (Immunohistochemistry) Xenograft->IHC Confirm Mechanism In Vivo

Caption: Experimental workflow for evaluating this compound and cisplatin synergy.

Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Intra-strand Crosslinks) Cisplatin->DNA_Damage Replication_Stress Replication Stress DNA_Damage->Replication_Stress ATR ATR Replication_Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe Chk1->Mitotic_Catastrophe prevents DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound and cisplatin synergistic mechanism of action.

References

Application Note: Protocol for Assessing M4344 Efficacy in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from patient tumor tissue that closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.[1][2][3] This makes them a powerful preclinical model for assessing the efficacy of novel therapeutic agents and for personalized medicine.[2][4] M4344 (also known as VX-803 or Gartisertib) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA Damage Response (DDR) pathway.[5][6] ATR is activated by replication stress, a common feature of cancer cells.[7][8] By inhibiting ATR, this compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells with high levels of replication stress.[7][9][10] This application note provides a detailed protocol for assessing the efficacy of this compound as a monotherapy and in combination with DNA-damaging agents in PDOs.

This compound Mechanism of Action this compound is an ATP-competitive inhibitor of ATR kinase.[5][11] In response to DNA damage and replication stress, ATR is activated and phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (CHK1).[5][6] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound blocks this signaling pathway, preventing cell cycle arrest and DNA repair.[7][12] This leads to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[7][13] this compound has shown synergistic effects when combined with various DNA-damaging agents, such as topoisomerase inhibitors (e.g., topotecan, irinotecan), gemcitabine, and cisplatin.[7][9][13]

Signaling Pathway The following diagram illustrates the ATR signaling pathway and the mechanism of action of this compound.

ATR_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition DNA Damage\n(e.g., Chemotherapy) DNA Damage (e.g., Chemotherapy) ATR ATR DNA Damage\n(e.g., Chemotherapy)->ATR activates Replication Stress Replication Stress Replication Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest induces Apoptosis Apoptosis CHK1->Apoptosis DNARepair DNA Repair CellCycleArrest->DNARepair allows for CellSurvival Cell Survival DNARepair->CellSurvival This compound This compound This compound->ATR inhibits This compound->Apoptosis promotes

Caption: ATR signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound efficacy in PDOs.

PDO_Workflow cluster_setup 1. PDO Culture & Plating cluster_treatment 2. Drug Treatment cluster_analysis 3. Efficacy Assessment cluster_data 4. Data Analysis EstablishPDO Establish PDO Culture DissociatePDO Dissociate Organoids EstablishPDO->DissociatePDO PlatePDO Plate in Matrigel DissociatePDO->PlatePDO Addthis compound Add this compound (Monotherapy) PlatePDO->Addthis compound AddCombo Add this compound + Chemo (Combination) PlatePDO->AddCombo Incubate Incubate (72-120h) Addthis compound->Incubate AddCombo->Incubate ViabilityAssay Viability Assay (e.g., CellTiter-Glo 3D) Incubate->ViabilityAssay Imaging Imaging & Morphology Incubate->Imaging MolecularAnalysis Molecular Analysis (Western Blot, qPCR) Incubate->MolecularAnalysis IC50 Calculate IC50 ViabilityAssay->IC50 Synergy Assess Synergy ViabilityAssay->Synergy TargetValidation Validate Target Engagement MolecularAnalysis->TargetValidation

Caption: Workflow for assessing this compound efficacy in PDOs.

Detailed Experimental Protocols

1. Patient-Derived Organoid (PDO) Culture

  • Establishment: PDOs should be established from fresh patient tumor tissue following established protocols.[2][14] Briefly, tissue is mechanically and enzymatically digested to isolate tumor cells, which are then embedded in a basement membrane extract (e.g., Matrigel) and cultured in a specialized growth medium.

  • Maintenance: PDO lines should be maintained in a 37°C, 5% CO2 incubator. The culture medium should be refreshed every 2-3 days. Organoids are passaged every 7-14 days, depending on their growth rate.[15]

2. Drug Sensitivity and Synergy Assay

This protocol is designed for a 96-well plate format.

  • Day 1: Plating Organoids

    • Harvest mature PDOs and dissociate them into small fragments or single cells using a suitable dissociation reagent (e.g., TrypLE).[16]

    • Count the cells and resuspend the pellet in Matrigel at a density of approximately 1000-2000 cells per 5 µL.

    • Dispense 5 µL domes of the Matrigel/organoid suspension into the center of each well of a pre-warmed 96-well plate.

    • Incubate at 37°C for 15-20 minutes to solidify the Matrigel.

    • Gently add 100 µL of pre-warmed PDO culture medium to each well.

    • Incubate for 48-72 hours to allow organoids to reform.

  • Day 3-4: Drug Treatment

    • Prepare serial dilutions of this compound and the combination chemotherapeutic agent(s) in PDO culture medium. For this compound, a starting concentration of 1 µM with 3-fold serial dilutions is recommended. For combination studies, a non-toxic concentration of this compound (e.g., 25 nM) can be used with varying concentrations of the chemotherapeutic agent.[7]

    • Carefully remove the medium from each well and replace it with 100 µL of the medium containing the appropriate drug concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.[15]

    • Incubate the plate at 37°C, 5% CO2 for 72 to 120 hours.

  • Day 6-9: Viability Assessment (CellTiter-Glo® 3D Assay)

    • Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.[17][18]

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.[15]

    • Lyse the organoids by vigorously mixing on a plate shaker for 5 minutes.[15]

    • Incubate at room temperature for 25-30 minutes, protected from light, to stabilize the luminescent signal.[15][17]

    • Transfer the contents to an opaque-walled 96-well plate to prevent signal cross-talk.

    • Measure luminescence using a plate reader.

3. Data Analysis and Presentation

  • IC50 Calculation: Normalize the luminescence readings to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

  • Synergy Analysis: The combination index (CI) can be calculated using the Chou-Talalay method to determine if the combination of this compound and a chemotherapeutic agent is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Data Presentation: Summarize the quantitative data in tables for clear comparison.

Table 1: Monotherapy Efficacy of this compound in Different PDO Lines

PDO LineCancer TypeIC50 (nM)
PDO-001Prostate Cancer50
PDO-002Small Cell Lung Cancer25
PDO-003Pancreatic Cancer150

Table 2: Synergy of this compound with Topotecan in Prostate Cancer PDOs

PDO LineThis compound IC50 (nM)Topotecan IC50 (nM)Combination IC50 (nM)Combination Index (CI)
LuCaP 145.2>1000102<1 (Synergistic)
LuCaP 173.1>100081.5<1 (Synergistic)

4. Morphological Analysis

  • Protocol: Capture brightfield images of the organoids at different time points during the drug treatment using an inverted microscope.

  • Analysis: Assess changes in organoid morphology, such as size, shape, and integrity. Drug efficacy can be correlated with a decrease in organoid size and the appearance of fragmented, non-viable structures.[19][20]

5. Molecular Analysis (Western Blotting)

  • Protocol:

    • Treat established PDOs with this compound at various concentrations for 24 hours.

    • To induce DNA damage and activate the ATR pathway, treat with a DNA-damaging agent (e.g., 1 µM Camptothecin) for the final 2 hours of this compound treatment.

    • Harvest and lyse the organoids to extract total protein.

    • Perform Western blot analysis using antibodies against p-CHK1 (a downstream target of ATR), total CHK1, and γH2AX (a marker of DNA damage).

  • Expected Results: this compound treatment is expected to decrease the levels of p-CHK1 in a dose-dependent manner, confirming target engagement. An increase in γH2AX can indicate an accumulation of DNA damage.[10]

This application note provides a comprehensive protocol for assessing the efficacy of the ATR inhibitor this compound in patient-derived organoids. The combination of viability assays, morphological analysis, and molecular validation allows for a robust evaluation of this compound's anti-cancer activity, both as a monotherapy and in combination with other agents. This PDO-based platform can be a valuable tool in the preclinical development of this compound and for identifying patient populations most likely to respond to this therapy.[21]

References

Application Notes and Protocols for M4344 Administration in Mouse Xenograft Models of Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4344, also known as gartisertib, is a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR), a critical kinase in the DNA damage response (DDR) pathway.[1][2][3] ATR is activated by replication stress, a common feature of cancer cells, making it an attractive therapeutic target.[3] Inhibition of ATR can lead to synthetic lethality in tumors with certain genetic backgrounds and can enhance the efficacy of DNA-damaging chemotherapeutic agents.[4][5][6][7] These application notes provide a detailed overview and protocols for the administration of this compound in mouse xenograft models of lung cancer, based on preclinical studies. The focus is on small-cell lung cancer (SCLC), where this compound has been evaluated in combination with chemotherapy.

Mechanism of Action: ATR Inhibition

ATR is a key sensor of single-stranded DNA (ssDNA) that arises during replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In cancer cells, which often exhibit high levels of replication stress due to oncogene activation and rapid proliferation, ATR signaling is crucial for survival. This compound competitively inhibits the ATP-binding site of ATR, abrogating its function.[1] This leads to the accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death, particularly when combined with DNA-damaging agents.[4][5][6][7]

ATR_Signaling_Pathway ATR Signaling Pathway Inhibition by this compound Replication_Stress Replication Stress (e.g., DNA damaging agents) ssDNA ssDNA formation Replication_Stress->ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Replication_Catastrophe Replication Catastrophe & Apoptosis ATR->Replication_Catastrophe inhibition leads to This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair

Caption: Inhibition of the ATR signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in combination with irinotecan in small-cell lung cancer (SCLC) xenograft models.

Table 1: Efficacy of this compound in Combination with Irinotecan in SCLC Xenograft Models

Xenograft ModelTreatment GroupDosingTumor Growth Inhibition vs. ControlReference
NCI-H82 This compound + IrinotecanThis compound: 10 mg/kg, p.o., weeklyIrinotecan: 50 mg/kg, i.p., weeklyStatistically significant decrease in tumor volume compared to single agents[5]
NCI-H446 This compound + IrinotecanThis compound: 10 mg/kg, p.o., weeklyIrinotecan: 50 mg/kg, i.p., weeklyStatistically significant decrease in tumor volume compared to single agents[5]

Table 2: Progression-Free Survival in SCLC Xenograft Models

Xenograft ModelComparisonOutcomeReference
NCI-H82 Combination vs. Irinotecan MonotherapyImproved progression-free survival[5]
NCI-H446 Combination vs. Irinotecan MonotherapyImproved progression-free survival[5]

Experimental Protocols

The following protocols are based on the methodologies described in preclinical studies of this compound in SCLC xenograft models.[5]

Protocol 1: Establishment of SCLC Xenograft Models

Objective: To establish subcutaneous tumors from human SCLC cell lines in immunodeficient mice.

Materials:

  • Human SCLC cell lines (e.g., NCI-H82, NCI-H446)

  • 6- to 8-week-old female immunodeficient mice (e.g., CD1 nude or H2dRag2)[5]

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel

  • Syringes and needles

Procedure:

  • Culture SCLC cells to the desired confluence.

  • Harvest and count the cells. Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 106 cells per injection volume.[5]

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 5 million cells subcutaneously into the right flank of each mouse.[5]

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Measure tumor volume regularly using calipers (Volume = (length x width2) / 2).

  • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm3).

Protocol 2: Administration of this compound and Irinotecan

Objective: To administer this compound in combination with irinotecan to mice bearing SCLC xenografts.

Materials:

  • This compound

  • Irinotecan

  • Vehicle for this compound (appropriate for oral administration)

  • Vehicle for Irinotecan (appropriate for intraperitoneal injection)

  • Gavage needles

  • Syringes and needles

Procedure:

  • Prepare a formulation of this compound for oral administration at a concentration of 10 mg/kg.[5]

  • Prepare a formulation of irinotecan for intraperitoneal administration at a concentration of 50 mg/kg.[5]

  • For combination therapy, administer irinotecan via intraperitoneal injection once weekly.[5]

  • Administer this compound via oral gavage 24 hours after the administration of irinotecan, once weekly.[5]

  • The duration of treatment can vary depending on the model and study endpoints (e.g., 2 weeks for NCI-H82, 5 weeks for NCI-H446).[5]

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice according to approved IACUC protocols and collect tumors for further analysis if required.

Experimental_Workflow In Vivo Xenograft Experimental Workflow Cell_Culture SCLC Cell Culture (NCI-H82, NCI-H446) Tumor_Implantation Subcutaneous Implantation (5x10^6 cells in PBS/Matrigel) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Weekly Treatment Randomization->Treatment Irinotecan_Admin Irinotecan (50 mg/kg, i.p.) Treatment->Irinotecan_Admin M4344_Admin This compound (10 mg/kg, p.o.) (24h post-Irinotecan) Treatment->M4344_Admin Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Endpoint Study Endpoint Efficacy_Assessment->Endpoint

Caption: Workflow for this compound administration in SCLC xenograft models.

Considerations for Other Lung Cancer Models

Non-Small Cell Lung Cancer (NSCLC)

While the provided data focuses on SCLC, this compound's mechanism of action suggests potential efficacy in NSCLC, particularly in tumors with high replication stress or specific DDR defects. To test this compound in NSCLC xenograft models (e.g., A549, H460, or patient-derived xenografts), the following adaptations to the protocol could be considered:

  • Cell Line Selection: Choose NSCLC cell lines with known genetic backgrounds, such as mutations in KRAS or p53, which may confer sensitivity to ATR inhibitors.[8]

  • Monotherapy vs. Combination: Evaluate this compound both as a monotherapy and in combination with standard-of-care agents for NSCLC, such as platinum-based chemotherapy or targeted therapies.

  • Dose and Schedule Optimization: The optimal dose and schedule of this compound may differ in NSCLC models and may need to be determined through dose-finding studies.

p53-Y220C Mutant Models

The p53-Y220C mutation is a hotspot mutation that results in a structurally unstable p53 protein with loss of tumor suppressor function.[9][10] While there is no direct published evidence of this compound's efficacy in p53-Y220C lung cancer models, the loss of p53 function can lead to increased genomic instability and reliance on other DDR pathways, such as ATR. This provides a strong rationale for testing this compound in this context.

Experimental Approach:

  • Model Generation: Establish xenograft models using lung cancer cell lines endogenously expressing or engineered to express the p53-Y220C mutation.

  • Treatment Strategy: Evaluate this compound as a monotherapy, as the p53 mutation itself may create a synthetic lethal dependency on ATR.

  • Biomarker Analysis: Assess biomarkers of ATR inhibition (e.g., phosphorylation of Chk1) and DNA damage (e.g., γH2AX) in tumor tissues to confirm target engagement and downstream effects.

Conclusion

This compound is a promising ATR inhibitor with demonstrated preclinical efficacy in SCLC xenograft models when combined with irinotecan. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound in lung cancer. Future investigations are warranted to explore its activity in NSCLC and in tumors with specific genetic alterations such as the p53-Y220C mutation.

References

Application Notes and Protocols for Detecting p-CHK1 Inhibition by M4344 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4344, also known as VX-803, is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that senses, signals, and repairs DNA lesions.[2] Upon DNA damage or replication stress, ATR activates downstream targets, a key one being the checkpoint kinase 1 (CHK1).[2] The phosphorylation of CHK1 at serine 345 (p-CHK1 Ser345) is a crucial event that triggers cell cycle arrest, allowing time for DNA repair.[2][3]

This compound effectively inhibits the ATR-CHK1 pathway, preventing the phosphorylation of CHK1.[4][5] This abrogation of the DDR can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific DNA repair deficiencies.[5][6] Western blotting is a robust and widely used technique to measure the change in p-CHK1 levels, serving as a direct pharmacodynamic biomarker for this compound's target engagement.[7] These application notes provide a detailed protocol for detecting the inhibition of p-CHK1 (Ser345) in cell lysates following treatment with this compound.

Signaling Pathway and Experimental Workflow

The ATR-CHK1 signaling pathway is activated in response to DNA damage or replication stress. ATR phosphorylates and activates CHK1, which then orchestrates cell cycle arrest and DNA repair. This compound inhibits ATR, thereby blocking CHK1 phosphorylation.

ATR_CHK1_Pathway cluster_stress Cellular Stress cluster_pathway ATR-CHK1 Signaling DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 Downstream Cell Cycle Arrest DNA Repair pCHK1->Downstream This compound This compound This compound->ATR inhibits

Diagram 1: ATR-CHK1 signaling pathway and this compound inhibition.

The experimental workflow for assessing p-CHK1 inhibition by this compound using Western blot involves several key steps, from cell culture and treatment to data analysis.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis Seed Seed Cells Induce Induce Replication Stress (e.g., Hydroxyurea) Seed->Induce Treat Treat with this compound (Dose-Response) Induce->Treat Lyse Cell Lysis (with phosphatase inhibitors) Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify Prepare Prepare Samples (Laemmli Buffer) Quantify->Prepare SDS_PAGE SDS-PAGE Prepare->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Block Blocking (5% BSA) Transfer->Block Primary_Ab Primary Antibody Incubation (p-CHK1, Total CHK1, Loading Control) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Quantify_Bands Band Densitometry Detect->Quantify_Bands Normalize Normalize p-CHK1 to Total CHK1 Quantify_Bands->Normalize Analyze Analyze Dose-Response Normalize->Analyze

Diagram 2: Experimental workflow for Western blot analysis.

Experimental Protocol

This protocol outlines the steps to assess the dose-dependent inhibition of p-CHK1 by this compound.

1. Materials and Reagents

  • Cell Line: A suitable cancer cell line with an active DDR pathway (e.g., HeLa, U2OS, DU145).

  • This compound (VX-803): Prepare a stock solution in DMSO.

  • Replication Stress Inducer (Optional but Recommended): Hydroxyurea or a topoisomerase inhibitor like Camptothecin (CPT) to induce a robust p-CHK1 signal.[4][5]

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-15%).

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-CHK1 (Ser345)

    • Mouse or Rabbit anti-CHK1 (Total)

    • Mouse or Rabbit anti-β-actin or GAPDH (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Optional: To enhance the p-CHK1 signal, pre-treat cells with a DNA damaging agent. For example, treat with 100 nM Camptothecin (CPT) for 1 hour.[5]

  • Following the pre-treatment, add this compound at various concentrations (e.g., 0, 1, 5, 10, 50, 100 nM) to the culture medium. Include a vehicle control (DMSO).

  • Incubate the cells for an additional 3 hours.[5]

3. Cell Lysis and Protein Quantification

  • Aspirate the media and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting

  • Prepare protein samples by adding 4x Laemmli sample buffer to 20-30 µg of protein.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the denatured protein samples onto an SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour in a wet transfer system.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody for p-CHK1 (Ser345) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

5. Re-probing for Total CHK1 and Loading Control

  • To normalize the p-CHK1 signal, the membrane can be stripped using a mild stripping buffer and re-probed for total CHK1 and a loading control (e.g., β-actin).

  • Follow the immunodetection steps (4.6 to 4.11) using the primary antibodies for total CHK1 and the loading control, and their corresponding secondary antibodies.

6. Data Analysis

  • Quantify the band intensities for p-CHK1, total CHK1, and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the p-CHK1 signal to the total CHK1 signal for each sample.

  • Further normalize to the loading control if necessary.

  • Express the results as a percentage of the vehicle-treated control. This compound has been shown to potently inhibit p-CHK1 phosphorylation with an IC50 of approximately 8 nM.[1][8]

Data Presentation

The following table represents expected results from a Western blot experiment analyzing the inhibition of p-CHK1 by this compound.

This compound Concentration (nM)p-CHK1 (Ser345) Intensity (Normalized)% Inhibition of p-CHK1
0 (Vehicle)1.000%
10.8515%
50.5545%
100.4060%
500.1090%
1000.0595%

Note: The data presented are representative and may vary depending on the cell line and experimental conditions.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on the ATR-CHK1 signaling pathway. By measuring the levels of p-CHK1 (Ser345) via Western blot, researchers can effectively determine the target engagement and pharmacodynamic effect of this compound in a cellular context. This method is crucial for the preclinical evaluation of this compound and other ATR inhibitors in cancer drug development.

References

M4344, a Potent ATR Inhibitor: Application Notes for Flow Cytometry Analysis of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4344 is a highly potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] ATR is activated by replication stress, leading to the phosphorylation of downstream targets such as Checkpoint Kinase 1 (CHK1), which in turn orchestrates cell cycle arrest to allow for DNA repair.[1][4] By inhibiting ATR, this compound abrogates this checkpoint, leading to mitotic catastrophe and cell death, particularly in cancer cells with high levels of replication stress.[1][2] This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound treatment using flow cytometry.

Principle of Action

This compound competitively inhibits the kinase activity of ATR.[3] This prevents the phosphorylation and activation of CHK1, disrupting the G2/M cell cycle checkpoint.[1][4] Consequently, cells with DNA damage are unable to arrest the cell cycle for repair and prematurely enter mitosis, leading to genomic instability and apoptosis. The efficacy of this compound is significantly enhanced when used in combination with DNA damaging agents such as topoisomerase inhibitors (e.g., camptothecin), gemcitabine, cisplatin, and PARP inhibitors.[1][5]

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on the cell cycle distribution of cancer cells, both as a monotherapy and in combination with a DNA damaging agent. The data is based on descriptions of increased S-phase arrest and sub-G1 populations observed in preclinical studies.[1]

Table 1: Effect of this compound on Cell Cycle Distribution of H82 Small Cell Lung Cancer Cells

TreatmentSub-G1 (%)G0/G1 (%)S (%)G2/M (%)
Vehicle Control2.155.425.317.2
This compound (25 nM)3.553.826.116.6

Note: Data are representative and illustrative of the expected outcome based on published literature.

Table 2: Synergistic Effect of this compound and Camptothecin (CPT) on Cell Cycle Distribution

TreatmentSub-G1 (%)G0/G1 (%)S (%)G2/M (%)
Vehicle Control1.858.223.516.5
CPT (10 nM)5.345.135.813.8
This compound (25 nM)2.557.524.115.9
This compound (25 nM) + CPT (10 nM)15.720.350.113.9

Note: Data are representative and illustrative of the expected outcome based on published literature, which describes a significant increase in the S-phase and sub-G1 populations with combination treatment.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: H82 (human small cell lung cancer) or other suitable cancer cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 25 nM).

    • For combination studies, treat cells with this compound and a DNA damaging agent (e.g., 10 nM Camptothecin).

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Sample Preparation for Flow Cytometry
  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis
  • Instrument: Any standard flow cytometer.

  • Data Acquisition:

    • Use a low flow rate.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

    • Gate on the single-cell population to exclude doublets and debris.

    • Generate DNA content histograms to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr ATR Activation cluster_chk1 Checkpoint Activation cluster_outcome Cellular Outcome cluster_inhibition This compound Inhibition DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Replication_Fork Stalled Replication Fork Replication_Fork->ATR CHK1 CHK1 ATR->CHK1 p CDC25 CDC25 (inactive) CHK1->CDC25 p CDK CDK (inactive) CDC25->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair This compound This compound This compound->ATR

Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed Cancer Cells B Treat with this compound +/- DNA Damaging Agent A->B C Incubate (e.g., 24-72h) B->C D Harvest Cells C->D E Fix with Cold Ethanol D->E F Stain with Propidium Iodide & RNase A E->F G Acquire Data on Flow Cytometer F->G H Gate on Single Cells G->H I Analyze Cell Cycle Distribution H->I

Caption: Experimental workflow for flow cytometry analysis of cell cycle.

References

Application of M4344 in Studying Neuroendocrine Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that often arises in the setting of resistance to androgen receptor-targeted therapies. Characterized by the expression of neuroendocrine markers, NEPC presents a significant clinical challenge due to its rapid progression and limited treatment options. Recent preclinical studies have identified a promising therapeutic strategy in targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). M4344 (also known as Gartisertib or VX-803) is a novel and highly potent ATR inhibitor that has demonstrated significant antitumor activity in NEPC models, particularly in combination with DNA-damaging agents.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in the study of NEPC.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ATR kinase. In NEPC, which is often characterized by high replication stress, inhibition of ATR by this compound disrupts the ATR-CHK1 signaling pathway.[1][5][6][7] This pathway is crucial for cell cycle arrest and DNA repair in response to DNA damage. By inhibiting ATR, this compound prevents the phosphorylation and activation of the downstream effector CHK1, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptotic cell death in cancer cells with high replication stress and neuroendocrine genomic signatures.[1][8]

Figure 1: this compound inhibits the ATR-CHK1 signaling pathway.

Data Presentation

Table 1: In Vitro Potency of this compound in Prostate Cancer
Cell LineCancer TypeParameterValueReference
DU145Prostate CarcinomaIC50 (Monotherapy)More potent than berzosertib, ceralasertib, and VE-821[2]
DU145Prostate CarcinomaSynergy with Camptothecin (100 nmol/L)Strong suppression of cell viability at 25 nmol/L this compound[1]
Table 2: Synergistic Effects of this compound with Topotecan in Patient-Derived Organoids (PDOs)
PDO ModelCancer TypeThis compound ConcentrationOutcomeReference
LuCaP 145.2Neuroendocrine Prostate Cancer25 nmol/LSignificant enhancement of topotecan activity[9]
LuCaP 173.1Prostate Adenocarcinoma25 nmol/LSignificant enhancement of topotecan activity[9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (DU145 Prostate Cancer Cells)

This protocol describes the assessment of cell viability in the DU145 prostate cancer cell line treated with this compound as a single agent or in combination with a DNA-damaging agent like camptothecin.

Materials:

  • DU145 prostate cancer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Camptothecin (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend DU145 cells in complete RPMI-1640 medium.

    • Seed 2,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and camptothecin in complete medium.

    • For monotherapy, add 100 µL of the this compound dilutions to the respective wells.

    • For combination therapy, add 50 µL of this compound (e.g., at a fixed non-toxic concentration of 25 nmol/L) and 50 µL of camptothecin dilutions.

    • Include vehicle control wells (DMSO concentration matched to the highest drug concentration).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot dose-response curves and calculate IC50 values for monotherapy.

    • For combination studies, assess synergy using appropriate software (e.g., CompuSyn).

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed DU145 cells (2,000 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Drugs Prepare drug dilutions (this compound +/- Camptothecin) Incubate_Overnight->Prepare_Drugs Treat_Cells Add drugs to cells Prepare_Drugs->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Analyze_Data Analyze data (Viability %, IC50, Synergy) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro cytotoxicity assay.
Protocol 2: Western Blot Analysis of CHK1 Phosphorylation

This protocol is for detecting the inhibition of ATR activity by this compound through the downstream target, phospho-CHK1 (Ser345).

Materials:

  • DU145 cells

  • This compound

  • Camptothecin (CPT) or other DNA damaging agent

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Rabbit anti-total CHK1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed DU145 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 100 nmol/L CPT) for 3 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-CHK1, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Patient-Derived Organoid (PDO) Viability Assay

This protocol outlines the assessment of this compound's effect on the viability of NEPC patient-derived organoids, such as LuCaP 145.2.

Materials:

  • NEPC patient-derived organoids (e.g., LuCaP 145.2)

  • Matrigel

  • Organoid growth medium

  • This compound

  • Topotecan

  • 96-well plates

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Organoid Culture and Plating:

    • Culture LuCaP 145.2 organoids in Matrigel domes according to established protocols.

    • Dissociate organoids into small fragments and resuspend in a mixture of fresh Matrigel and organoid growth medium.

    • Plate the organoid suspension in a 96-well plate.

  • Drug Treatment:

    • After organoid formation, add this compound (e.g., at a fixed non-cytotoxic concentration of 25 nmol/L) and serial dilutions of topotecan to the culture medium.

  • Incubation:

    • Incubate for 72 hours, refreshing the medium with drugs as needed based on the specific organoid line's requirements.

  • Viability Measurement:

    • Follow the manufacturer's protocol for the CellTiter-Glo® 3D assay, which is optimized for 3D cultures. This may involve a longer lysis step to ensure complete penetration of the organoids.

  • Data Analysis:

    • Normalize luminescence to vehicle-treated controls and plot dose-response curves to assess the synergistic effect of this compound and topotecan.

Conclusion

This compound is a valuable tool for investigating the role of the ATR-CHK1 pathway in neuroendocrine prostate cancer. Its high potency and synergistic effects with DNA-damaging agents make it a compelling candidate for further preclinical and clinical evaluation in this aggressive disease. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound in NEPC models.

References

Troubleshooting & Optimization

Troubleshooting M4344 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of M4344 (also known as Gartisertib or VX-803), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer (e.g., PBS, cell culture medium). Why did this happen and what can I do?

A2: This is a common issue known as "crashing out" that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is less soluble.[3] The dramatic increase in solvent polarity causes the compound to precipitate.

Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (typically ≤ 0.1% for cell-based assays) to avoid cytotoxicity and solubility issues.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilutions in your pre-warmed aqueous buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.[3][4]

  • Rapid Mixing: When adding the this compound DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing (e.g., vortexing or pipetting).[3] This helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Gentle Warming: Gently warming your aqueous solution to 37°C before and during the addition of the this compound stock can help increase solubility. However, be cautious about the thermal stability of this compound and other components in your medium.[3][5]

  • Sonication: If a precipitate has already formed, brief sonication in a water bath sonicator can help break up particles and aid in redissolving the compound.[3]

Q3: Are there alternative formulation strategies to improve the solubility of this compound for in vitro experiments?

A3: Yes, if lowering the DMSO concentration is not sufficient, you can employ co-solvents or surfactants.

  • Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) in the aqueous buffer to increase the apparent solubility of hydrophobic compounds.[6]

Q4: How should I prepare this compound for in vivo animal studies?

A4: Formulations for in vivo use often require specific combinations of solvents and excipients to ensure bioavailability and safety. A commonly cited method for this compound involves a co-solvent/surfactant mixture. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300 and Tween 80 before final dilution in water or saline.[1] Another option for oral gavage is to dilute the DMSO stock in corn oil.[1] It is critical to ensure the final formulation is clear and free of precipitates before administration.

Q5: What are the recommended storage conditions for this compound powder and stock solutions?

A5: Proper storage is critical to maintaining the integrity of this compound.

  • Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C.[1][7] Under these conditions, the stock solution is typically stable for at least one year.[1][7]

This compound Solubility Data

The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes publicly available solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO15 mg/mL~27.69 mMUse fresh, anhydrous DMSO.[1]
DMSO10 mg/mL~18.46 mM-
DMSO6 mg/mL~11.07 mMUse fresh, anhydrous DMSO.[1]
Aqueous BufferPoorly Soluble-Requires solubilization techniques.

Molecular Weight of this compound: 541.55 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 5.42 mg) using an analytical balance in a chemical fume hood.

  • Calculate Solvent Volume: Based on the molecular weight (541.55 g/mol ), calculate the volume of DMSO required. For 5.42 mg of this compound to make a 10 mM solution, you will need 1 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved. If needed, gentle warming (37°C) or brief sonication (5-10 minutes) can be applied to facilitate dissolution.[3]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.[1]

Protocol 2: Recommended Dilution Method for Aqueous Solutions (e.g., Cell Culture)

  • Pre-warm Medium: Warm your cell culture medium or aqueous buffer to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): If preparing a very dilute final solution, first create an intermediate dilution of your 10 mM DMSO stock in pre-warmed medium.

  • Final Dilution: Add the required small volume of the this compound DMSO stock solution directly to the pre-warmed medium while vortexing or swirling the tube/flask vigorously. Crucially, add the DMSO stock to the aqueous buffer, not the other way around. [3]

  • Visual Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate. If cloudiness is observed, the compound may have exceeded its solubility limit.

Protocol 3: Example Formulation for In Vivo Studies

This protocol is an example and may require optimization for your specific experimental needs.

  • Prepare Stock: Prepare a 6 mg/mL stock solution of this compound in anhydrous DMSO.[1]

  • Formulation (1 mL Total Volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 50 µL of the 6 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix again until clear.

    • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.

  • Administration: The final mixed solution should be used immediately for optimal results.[1]

Visual Guides

This compound Insolubility Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration >0.1%? start->check_dmso reduce_dmso Action: Reduce final DMSO % (e.g., via serial dilution) check_dmso->reduce_dmso Yes check_mixing Was the dilution performed with rapid mixing? check_dmso->check_mixing No success Solution is Clear: Proceed with Experiment reduce_dmso->success improve_mixing Action: Add DMSO stock to warmed buffer with vortexing check_mixing->improve_mixing No use_aids Consider Solubility Aids check_mixing->use_aids Yes improve_mixing->success sonicate Action: Briefly sonicate the solution use_aids->sonicate cosolvent Option: Use co-solvents (e.g., PEG300, Ethanol) use_aids->cosolvent surfactant Option: Use surfactants (e.g., Tween 80) use_aids->surfactant sonicate->success

Caption: A flowchart for troubleshooting this compound precipitation in aqueous solutions.

Simplified ATR Signaling Pathway and this compound Mechanism of Action

G cluster_1 ATR Pathway Inhibition by this compound dna_damage Replication Stress / DNA Damage atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates This compound This compound (ATR Inhibitor) This compound->atr inhibits p_chk1 Phospho-CHK1 arrest Cell Cycle Arrest & DNA Repair p_chk1->arrest leads to

Caption: this compound inhibits the ATR kinase, blocking CHK1 phosphorylation and cell repair.

References

Technical Support Center: Overcoming M4344 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with M4344, a potent and selective ATR inhibitor. The information is designed to help you navigate experimental hurdles and understand potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1). This abrogation of the ATR-Chk1 signaling cascade disrupts cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a phenomenon known as mitotic catastrophe, and subsequent cancer cell death.

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of response to this compound:

  • Intrinsic Resistance: The cell line may possess inherent characteristics that confer resistance to ATR inhibitors. This could include alterations in DNA repair pathways that bypass the need for ATR signaling or a low level of baseline replication stress.

  • Low Replication Stress: The efficacy of this compound is often correlated with the level of replication stress in cancer cells. If your cell line has a low intrinsic level of replication stress, the dependency on the ATR pathway for survival is reduced.

  • Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can lead to the active removal of this compound from the cell, preventing it from reaching its target.

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, insufficient incubation time, or degradation of the this compound compound, can lead to a lack of observable effect.

Q3: We have developed a cell line with acquired resistance to this compound. What are the potential underlying mechanisms?

While specific mechanisms of acquired resistance to this compound are still under investigation, resistance to ATR inhibitors, in general, can arise from several molecular alterations:

  • Loss of UPF2: Loss-of-function mutations in the nonsense-mediated mRNA decay (NMD) factor UPF2 have been identified as a mechanism of resistance to ATR inhibitors in gastric cancer. This suggests that alterations in RNA surveillance pathways may contribute to resistance.

  • Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of ATR. For example, upregulation of the ATM (Ataxia-Telangiectasia Mutated) signaling pathway, another key DDR kinase, could potentially provide a compensatory survival mechanism.

  • Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of ATR, such as Chk1 or other cell cycle regulators, could uncouple the ATR inhibition from its cytotoxic effects.

  • Target Modification: Although less common for kinase inhibitors, mutations in the ATR kinase domain could potentially alter the binding affinity of this compound, reducing its inhibitory effect.

Q4: How can I overcome this compound resistance in my cell line models?

Several strategies can be explored to overcome resistance to this compound:

  • Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach. Synergy has been observed with:

    • DNA Damaging Agents: Drugs like cisplatin, gemcitabine, and topoisomerase inhibitors (e.g., irinotecan, topotecan) can induce DNA damage and increase the reliance of cancer cells on the ATR pathway, potentially re-sensitizing resistant cells to this compound.

    • PARP Inhibitors: In cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), combining this compound with PARP inhibitors can lead to synthetic lethality.

  • Targeting Bypass Pathways: If a specific bypass pathway is identified as a resistance mechanism (e.g., upregulation of ATM signaling), co-treatment with an inhibitor of that pathway could restore sensitivity to this compound.

  • Inducing Replication Stress: For cell lines with low intrinsic replication stress, pre-treatment with a low dose of a replication stress-inducing agent may enhance their dependency on the ATR pathway and increase their sensitivity to this compound.

Troubleshooting Guides

Problem 1: No or weak inhibition of pChk1 after this compound treatment in a sensitive cell line.
Possible Cause Troubleshooting Step
Inactive this compound Compound Verify the integrity and activity of your this compound stock solution. Prepare a fresh dilution from a new stock if necessary.
Insufficient this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Low Basal ATR Activity Induce replication stress by pre-treating cells with a low dose of a DNA damaging agent (e.g., hydroxyurea or a topoisomerase inhibitor) to activate the ATR pathway before this compound treatment.
Technical Issues with Western Blot Ensure proper sample preparation with phosphatase inhibitors. Use a validated anti-pChk1 antibody and optimize antibody concentrations and incubation times. Include a positive control (e.g., lysate from cells treated with a DNA damaging agent) and a negative control (untreated cells).
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the wells for any signs of this compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the final concentration.
Inappropriate Assay Endpoint The chosen incubation time may not be optimal for observing the cytotoxic effects of this compound. Perform a time-course experiment to determine the ideal endpoint.
Interference with Assay Reagents Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents that could affect the readout.

Data Presentation

Table 1: Example Data for Characterizing this compound-Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceDoubling Time (Parental, hours)Doubling Time (Resistant, hours)pChk1 Inhibition at 100nM this compound (Parental)pChk1 Inhibition at 100nM this compound (Resistant)
Example-S 15--24->90%-
Example-R1 -25016.7-28<20%-
Example-R2 -40026.7-30<10%-

Experimental Protocols

Protocol for Generating this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (for this compound stock solution)

  • Cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of this compound:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Resistance Induction:

    • Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.

    • Maintain the cells in this medium, changing the medium every 2-3 days.

    • Monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells will die.

  • Dose Escalation:

    • Once the cells have recovered and are proliferating at a steady rate in the presence of the initial this compound concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this process of allowing the cells to adapt and then increasing the drug concentration.

  • Establishment of the Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

    • At this point, the cell line is considered resistant.

  • Characterization and Maintenance:

    • Determine the IC50 of the resistant cell line to confirm the degree of resistance.

    • Cryopreserve stocks of the resistant cells at different passage numbers.

    • To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (typically the highest concentration they can tolerate).

Western Blotting for pChk1 (Ser345) and Total Chk1

This protocol is for assessing the inhibition of ATR activity by measuring the phosphorylation of its direct substrate, Chk1.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: rabbit anti-pChk1 (Ser345) and mouse anti-total Chk1

  • HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed parental and resistant cells and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include untreated controls.

    • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pChk1 (Ser345) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total Chk1, followed by the HRP-conjugated anti-mouse secondary antibody, to assess total Chk1 levels as a loading control.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling cluster_2 Cellular Response cluster_3 This compound Inhibition ssDNA ssDNA ATR ATR ssDNA->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates Apoptosis Apoptosis pChk1 p-Chk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair This compound This compound This compound->ATR Inhibits

Caption: this compound inhibits the ATR signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Characterization Start Parental Cell Line IC50 Determine IC50 of this compound Start->IC50 Culture Continuous Culture with Escalating this compound Doses IC50->Culture Resistant_Line This compound-Resistant Cell Line Culture->Resistant_Line Viability Cell Viability Assay (Confirm Resistance) Resistant_Line->Viability Western Western Blot (pChk1/Total Chk1) Resistant_Line->Western Mechanism Investigate Resistance Mechanisms Western->Mechanism

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

Troubleshooting_Logic Start Unexpected Result with this compound Check_Compound Verify this compound Integrity and Concentration Start->Check_Compound Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Optimize_Assay Optimize Assay Parameters (Time, Density) Start->Optimize_Assay Investigate_Resistance Investigate Potential Resistance Mechanisms Check_Compound->Investigate_Resistance Check_Cells->Investigate_Resistance Optimize_Assay->Investigate_Resistance Combination_Therapy Test Combination Therapies Investigate_Resistance->Combination_Therapy Yes Bypass_Pathways Investigate Bypass Signaling Pathways Investigate_Resistance->Bypass_Pathways Yes

Caption: Logical flowchart for troubleshooting this compound experiments.

Optimizing M4344 dosage for minimal off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of M4344 (Bomedemstat) to minimize off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Bomedemstat)?

This compound, also known as Bomedemstat or IMG-7289, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones, specifically H3K4me1/2 and H3K9me1/2. By inhibiting LSD1, this compound leads to an increase in these histone methylation marks, which in turn alters gene expression and can induce differentiation or apoptosis in cancer cells.

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the inhibition of LSD1 enzymatic activity. This leads to increased levels of H3K4me2 and H3K9me2 at specific gene loci, resulting in the modulation of gene expression. In the context of oncology research, these changes are intended to inhibit the proliferation of malignant cells and promote their differentiation. For example, in acute myeloid leukemia (AML) and myelofibrosis (MF), this compound has been shown to reduce blast counts and spleen volume, respectively.

Q3: What are potential off-target effects of this compound, and how can they be monitored?

While this compound is designed to be a selective LSD1 inhibitor, high concentrations or prolonged exposure may lead to off-target effects. Potential off-target effects could include the inhibition of other structurally related enzymes or unintended modulation of other signaling pathways.

Troubleshooting Off-Target Effects:

  • Issue: Observing unexpected cellular phenotypes or toxicity at a given this compound concentration.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects.

  • Solution: Perform a dose-response curve to determine the optimal concentration that maximizes on-target effects while minimizing toxicity. It is also recommended to use molecular profiling techniques such as RNA-sequencing or proteomics to identify unintended changes in gene or protein expression.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration

A common challenge in working with small molecule inhibitors is determining the optimal concentration that elicits the desired on-target effects without causing significant off-target activity or cellular toxicity.

Experimental Workflow for Dose-Response Analysis:

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Titration A Seed cells at desired density B Treat with a broad range of this compound concentrations (e.g., 1 nM to 100 µM) A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Assess cell viability (e.g., MTT, CellTiter-Glo) C->D E Select a narrower concentration range around the IC50 D->E Determine IC50 F Treat cells with refined this compound concentrations E->F G Assess on-target effects (e.g., Western blot for H3K4me2) F->G H Assess off-target effects (e.g., RNA-seq, proteomics) F->H

Caption: Workflow for optimizing this compound concentration.

Guide 2: Verifying On-Target Engagement

It is crucial to confirm that this compound is engaging with its intended target, LSD1, in your experimental system.

Experimental Protocol: Western Blot for Histone Methylation

  • Cell Treatment: Treat cells with the optimized concentration of this compound and a vehicle control for the desired duration.

  • Histone Extraction: Isolate histones from the cell nuclei using a histone extraction kit or a high-salt extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate the histone extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control).

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal. A significant increase in the H3K4me2/Total H3 ratio in this compound-treated cells compared to the control indicates on-target engagement.

Signaling Pathway of this compound Action:

G This compound This compound (Bomedemstat) LSD1 LSD1 This compound->LSD1 inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates GeneExpression Altered Gene Expression H3K4me2->GeneExpression regulates CellularEffects Cellular Effects (e.g., Differentiation, Apoptosis) GeneExpression->CellularEffects leads to

Caption: Simplified signaling pathway of this compound.

Data Presentation

Table 1: Example Dose-Response Data for this compound in AML Cell Line (MV4-11)

This compound ConcentrationCell Viability (%)H3K4me2 Fold Change
0 nM (Vehicle)100 ± 51.0
10 nM95 ± 41.5
50 nM75 ± 63.2
100 nM52 ± 55.8
500 nM21 ± 36.1
1 µM10 ± 26.0

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should generate their own data for their specific cell lines and experimental conditions.

Technical Support Center: Mitigating M4344-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing and mitigating toxicities associated with the ATR inhibitor M4344 (gartisertib) in preclinical animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpectedly severe weight loss (>15%) or signs of distress in animals. High dose of this compound, sensitivity of the animal strain, or synergistic toxicity with a combination agent.1. Immediately provide supportive care, including subcutaneous fluids for hydration and nutritional support. 2. Consider a dose reduction of this compound in subsequent cohorts. 3. If using a combination therapy, evaluate the timing and dosage of both agents. An intermittent or "gapped" dosing schedule may be necessary.
Significant drop in platelet and/or neutrophil counts (thrombocytopenia/neutropenia). On-target effect of ATR inhibition on hematopoietic stem and progenitor cells.1. Monitor complete blood counts (CBCs) regularly (e.g., baseline and weekly). 2. For moderate to severe neutropenia, consider the administration of Granulocyte-Colony Stimulating Factor (G-CSF) as a supportive care measure. 3. For severe thrombocytopenia, dose interruption or reduction may be required. In critical cases, platelet transfusions may be considered, though this is complex in murine models.
Animals exhibit signs of severe, watery diarrhea. On-target effect of ATR inhibition on the gastrointestinal epithelium.1. Initiate treatment with an anti-diarrheal agent such as loperamide. 2. Ensure animals have easy access to hydration and consider subcutaneous fluid administration to prevent dehydration. 3. Monitor animal weight and stool consistency daily. A fecal scoring system can be useful for objective assessment.
No observable liver toxicity (e.g., elevated bilirubin) in animal models, contrary to clinical reports. Species-specific differences in drug metabolism.This is an expected finding. The liver toxicity observed in a human clinical trial was due to the inhibition of UGT1A1-mediated bilirubin glucuronidation by this compound and its metabolite M26, an effect not observed in rat or dog liver microsomes.[1][2] Therefore, this specific toxicity is not anticipated in rodent models.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal models?

A1: The most frequently reported on-target toxicities of ATR inhibitors like this compound in preclinical animal models are hematological and gastrointestinal.[3] This is due to the essential role of ATR in maintaining the genomic stability of rapidly dividing cells, such as those in the bone marrow and intestinal crypts. Researchers should anticipate and monitor for signs of neutropenia, thrombocytopenia, anemia, and diarrhea.

Q2: Why am I not seeing the liver toxicity that was reported in the this compound clinical trial?

A2: The development of this compound (gartisertib) was discontinued due to unexpected liver toxicity (increased blood bilirubin) in a Phase I human trial.[1][2][4] Subsequent investigations revealed that this was a human-specific toxicity caused by the inhibition of the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation. This effect was not observed in preclinical studies using rats and dogs, and therefore is not expected in your animal models.[1][2]

Q3: How can I mitigate this compound-induced toxicity while maintaining anti-tumor efficacy?

A3: The primary strategy for mitigating this compound-induced toxicity is to optimize the dosing schedule. Continuous daily dosing may lead to cumulative toxicities. Intermittent or "gapped" dosing schedules have been shown to be effective in managing toxicity. For example, in a mouse xenograft model, this compound was administered once weekly in combination with irinotecan, which was also given once weekly.[5] This approach allows for recovery of normal tissues, particularly the bone marrow and gastrointestinal tract, between doses.

Q4: What specific parameters should I monitor to assess this compound toxicity?

A4: Regular monitoring is crucial for managing this compound-induced toxicities. Key parameters to monitor include:

  • Animal well-being: Daily observation for changes in behavior, posture, and activity levels.

  • Body weight: Measure at least three times per week. A weight loss of more than 15-20% is a common endpoint criterion.

  • Complete Blood Counts (CBCs): Collect blood samples for analysis at baseline and then weekly to monitor for neutropenia, thrombocytopenia, and anemia.

  • Stool consistency: Daily observation for signs of diarrhea.

Q5: Are there any known off-target effects of this compound that I should be aware of in my animal studies?

A5: this compound is a highly selective ATR inhibitor.[3] The primary toxicities observed in animal models are considered on-target effects related to the inhibition of ATR in normal proliferating tissues. The significant off-target toxicity leading to the discontinuation of clinical development was the human-specific liver toxicity. It is generally understood that for many small molecule inhibitors, off-target effects can contribute to their overall cellular impact.[6] However, for this compound in preclinical models, the focus should remain on managing the known on-target hematological and gastrointestinal toxicities.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from preclinical studies.

Table 1: this compound Efficacy in Combination with Irinotecan in Mouse Xenograft Models

Xenograft ModelThis compound Dose (oral)Irinotecan Dose (intraperitoneal)Dosing ScheduleOutcome
H82 (SCLC)10 mg/kg50 mg/kgOnce weekly for 2 weeksStatistically significant decrease in tumor volume compared to single agents.[5]
H446 (SCLC)10 mg/kg50 mg/kgOnce weekly for 5 weeksStatistically significant decrease in tumor volume compared to single agents.[5]

SCLC: Small Cell Lung Cancer

Table 2: In Vitro Potency of this compound

AssayCell LineIC50
ATR-driven P-Chk1 Phosphorylation-8 nM[3]
Cell Viability (Monotherapy)H82 (SCLC)~50-100 nM[5]

Experimental Protocols

1. Protocol for Monitoring and Management of Hematological Toxicity

  • Objective: To monitor and manage this compound-induced neutropenia and thrombocytopenia in mouse models.

  • Procedure:

    • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) analysis.

    • Regular Monitoring: Collect blood samples for CBC analysis weekly throughout the study.

    • Intervention Thresholds (Suggested):

      • Neutropenia: If the absolute neutrophil count (ANC) drops below 1,000 cells/mm³, consider this moderate neutropenia. If the ANC is below 500 cells/mm³, this is considered severe neutropenia.[7]

      • Thrombocytopenia: A platelet count below 50,000/µL is considered severe. Prophylactic platelet transfusions are generally considered in clinical settings when counts are below 10,000-20,000/µL, though this is challenging in mice.[8]

    • Supportive Care for Severe Neutropenia:

      • If severe neutropenia is observed, consider the administration of Granulocyte-Colony Stimulating Factor (G-CSF). A common dose for filgrastim in mice is 5-10 µg/kg/day, administered subcutaneously.

    • Dose Modification:

      • If severe neutropenia or thrombocytopenia occurs, consider a dose delay of this compound until blood counts recover.

      • If toxicity recurs upon re-challenge, a dose reduction of 25-50% may be necessary for subsequent treatments.

2. Protocol for an Intermittent Dosing Schedule (Combination Therapy)

  • Objective: To mitigate toxicity by implementing a "gapped" or intermittent dosing schedule for this compound in combination with a DNA-damaging agent (e.g., irinotecan).

  • Procedure:

    • Animal Model: Use an appropriate tumor xenograft model.

    • Drug Preparation: Prepare this compound for oral gavage and the combination agent for its specified route of administration.

    • Dosing Schedule:

      • Week 1, Day 1: Administer the DNA-damaging agent (e.g., irinotecan at 50 mg/kg, i.p.).

      • Week 1, Day 2: Administer this compound (e.g., 10 mg/kg, p.o.). This 24-hour delay allows the DNA-damaging agent to induce replication stress, potentially sensitizing the tumor cells to ATR inhibition.[5]

      • Weeks 2-5: Repeat the weekly dosing schedule.

    • Monitoring: Monitor animal weight, clinical signs, and tumor volume regularly as described in the hematological monitoring protocol.

Visualizations

ATR_Signaling_Pathway Replication Stress Replication Stress ATR ATR Replication Stress->ATR DNA Damage DNA Damage DNA Damage->ATR ATRIP ATRIP ATR->ATRIP CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Repair->Apoptosis This compound This compound This compound->ATR inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Baseline Measurements Baseline Measurements Randomization->Baseline Measurements Dosing Dosing Baseline Measurements->Dosing Monitoring Monitoring Dosing->Monitoring Daily/Weekly Monitoring->Dosing Next Cycle Endpoint Endpoint Monitoring->Endpoint e.g., Tumor Size, Toxicity Data Collection Data Collection Endpoint->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

References

Interpreting unexpected results in M4344 combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M4344 (Gartisertib) in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by replication stress in cancer cells.[2][3] By inhibiting ATR, this compound prevents the downstream signaling cascade that allows cancer cells to tolerate DNA damage, leading to cell death through processes like mitotic catastrophe.[2][4][5]

Q2: With which agents has this compound shown synergistic effects in preclinical studies?

This compound has demonstrated synergy with a wide range of DNA-damaging agents, including:

  • Topoisomerase inhibitors (e.g., topotecan, irinotecan)[2][4][5]

  • PARP inhibitors (e.g., talazoparib)[2][4]

  • Platinum-based chemotherapy (e.g., cisplatin)[2][4]

  • Antimetabolites (e.g., gemcitabine)[2][4]

Q3: What are the known biomarkers for sensitivity to this compound?

Preclinical studies have identified the following as potential predictive biomarkers for this compound sensitivity:

  • Replication Stress (RepStress) signatures: Cancers with high levels of intrinsic replication stress are more dependent on the ATR pathway for survival.[2][4][5]

  • Neuroendocrine (NE) gene expression signatures: Certain cancers with neuroendocrine features have shown increased sensitivity.[2][4][5]

  • Defects in DNA Damage Response (DDR) genes: Mutations in DDR pathway genes may confer sensitivity.[6][7]

  • Alternative Lengthening of Telomeres (ALT): Tumors utilizing the ALT pathway have shown sensitivity to this compound.

Q4: Why was the clinical development of this compound (gartisertib) discontinued?

The development of gartisertib was halted due to unexpected liver toxicity observed in a Phase I clinical trial.[8][9] This toxicity was characterized by increased blood bilirubin levels and was attributed to the inhibition of UGT1A1-mediated bilirubin glucuronidation by gartisertib and its metabolite in humans.[8][9]

Troubleshooting Guide for Unexpected Results

This guide addresses specific unexpected outcomes that may be observed during preclinical experiments with this compound combination therapy.

Issue 1: Biphasic or Unexpected Dose-Response in DNA Synthesis Assays

Observed Result: You may observe a biphasic response in DNA synthesis assays (e.g., EdU or BrdU incorporation). At low concentrations of this compound, you might see an unexpected increase in DNA synthesis, while higher concentrations lead to the expected inhibition.

Potential Cause: This phenomenon has been documented and is described as unscheduled DNA synthesis.[2] Low doses of this compound can inhibit the ATR-mediated S-phase checkpoint without immediately halting DNA replication. This can lead to an increase in the firing of replication origins and a transient burst of DNA synthesis before the cells ultimately succumb to DNA damage and cell cycle arrest at higher concentrations.

Suggested Actions:

  • Perform a detailed dose-response curve: Ensure your experiment covers a wide range of this compound concentrations to capture both phases of the response.

  • Analyze cell cycle distribution: Use flow cytometry to correlate the changes in DNA synthesis with specific phases of the cell cycle.

  • Assess DNA damage markers: Measure markers like γH2AX to confirm that the increased DNA synthesis at low doses is associated with an accumulation of DNA damage.

Issue 2: Lack of Synergy or Antagonistic Effect in Combination Studies

Observed Result: Your experiment shows a lack of synergy or even an antagonistic interaction between this compound and a DNA-damaging agent, contrary to published literature.

Potential Causes:

  • Intrinsic resistance to this compound: The cell line you are using may have intrinsic resistance to ATR inhibitors.

  • High sensitivity to the combination agent: If the cells are highly sensitive to the DNA-damaging agent alone, the additional effect of this compound may be masked.

  • Sub-optimal dosing: The concentrations of one or both drugs may not be in the synergistic range.

Suggested Actions:

  • Determine the IC50 of each drug individually: This will help in designing a combination experiment with appropriate concentrations. A common approach is to use concentrations around the IC50 of each drug.

  • Test a panel of cell lines: If possible, use cell lines with known sensitivities to ATR inhibitors and your combination agent as controls.

  • Investigate potential resistance mechanisms:

    • Assess cell cycle checkpoint proteins: Analyze the expression and phosphorylation status of key proteins in the ATR pathway (e.g., ATR, Chk1).

    • Evaluate expression of resistance-associated genes: Recent studies on ATR inhibitors have implicated the loss of the nonsense-mediated decay factor UPF2 and upregulation of cell cycle genes like CDK2 and CCNE1 in resistance.[10]

Data Presentation

Table 1: Preclinical Synergy of this compound with DNA-Damaging Agents

Combination AgentCancer TypeModel SystemObserved Effect
TopotecanSmall Cell Lung CancerXenograftSignificant Synergy
IrinotecanProstate CancerPatient-Derived OrganoidsSignificant Synergy
GemcitabineMultipleCell LinesSynergy
CisplatinMultipleCell LinesSynergy
TalazoparibTriple-Negative Breast CancerXenograftTumor Regression

Table 2: Troubleshooting Unexpected Results

Unexpected ResultPotential CauseSuggested Troubleshooting Steps
Biphasic dose-response in DNA synthesisUnscheduled DNA synthesis at low concentrationsDetailed dose-response curve, cell cycle analysis, DNA damage marker assessment
Lack of synergy or antagonismIntrinsic resistance, high sensitivity to combination agent, sub-optimal dosingDetermine individual IC50s, test a panel of cell lines, investigate resistance mechanisms

Experimental Protocols

Western Blotting for Phospho-Chk1

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach.

  • Drug Treatment: Treat cells with a serial dilution of this compound, the combination agent, or both. Include vehicle-only controls.

  • Incubation: Incubate for 72 hours.

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.

Visualizations

M4344_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Outcome DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Chk1->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe & Cell Death This compound This compound This compound->ATR inhibits

Caption: this compound inhibits the ATR kinase, preventing downstream signaling and leading to cell death.

Troubleshooting_Workflow cluster_cell_line Cell Line Assessment cluster_resistance Resistance Investigation Unexpected_Result Unexpected Result (e.g., Lack of Synergy) Check_Protocols Verify Experimental Protocols (Dosing, Timing) Unexpected_Result->Check_Protocols Cell_Line_Properties Assess Cell Line Properties Check_Protocols->Cell_Line_Properties IC50 Determine IC50 of Single Agents Cell_Line_Properties->IC50 Biomarkers Check Sensitivity Biomarkers Cell_Line_Properties->Biomarkers Resistance_Mechanisms Investigate Resistance Mechanisms Pathway_Analysis Western Blot for ATR/Chk1 Pathway Resistance_Mechanisms->Pathway_Analysis Gene_Expression qPCR/RNA-seq for Resistance Genes Resistance_Mechanisms->Gene_Expression Refine_Hypothesis Refine Hypothesis and Experimental Design IC50->Resistance_Mechanisms Biomarkers->Resistance_Mechanisms Pathway_Analysis->Refine_Hypothesis Gene_Expression->Refine_Hypothesis

Caption: A logical workflow for troubleshooting unexpected results in this compound combination studies.

References

Technical Support Center: M4344 and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the combination of M4344 (Gartisertib) and gemcitabine. This resource provides troubleshooting guidance and frequently asked questions to enhance the efficacy and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergistic effect of this compound and gemcitabine?

A1: The synergy between this compound and gemcitabine stems from their complementary roles in targeting cancer cell replication and DNA repair. Gemcitabine, a nucleoside analog, incorporates into DNA, causing chain termination and inducing replication stress.[1][2][3] this compound is a potent and selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitor.[4][5][6] ATR is a critical kinase in the DNA damage response (DDR) pathway, which is activated by replication stress.[5][7] By inhibiting ATR, this compound prevents the cell from repairing the DNA damage caused by gemcitabine, leading to an accumulation of genomic instability and ultimately, cell death (apoptosis).[4][6][8]

Q2: In which cancer types has the this compound and gemcitabine combination shown promise?

A2: Preclinical studies have demonstrated the potential of this combination in various solid tumors. The combination has been investigated in pancreatic cancer models, where gemcitabine is a standard-of-care treatment.[8][9] Additionally, given this compound's mechanism of targeting replication stress, cancers with inherent genomic instability or those with neuroendocrine features may be particularly sensitive to this combination.[4][6][10][11] Clinical trials have explored this combination in advanced solid tumors, including pancreatic and ovarian cancer.[7][9][12]

Q3: What is the optimal sequence of administration for this compound and gemcitabine in in vitro experiments?

A3: For in vitro studies, a sequential administration schedule where cells are pre-treated with this compound before the addition of gemcitabine may enhance the synergistic effect. Pre-incubation with this compound can effectively inhibit the ATR-mediated DNA damage response, making the cells more vulnerable to the subsequent DNA-damaging effects of gemcitabine. However, simultaneous administration has also been shown to be effective. The optimal timing and duration of pre-treatment may vary depending on the cell line and experimental conditions, and it is advisable to perform a time-course experiment to determine the optimal sequence for your specific model.

Q4: Are there any known biomarkers that can predict sensitivity to the this compound and gemcitabine combination?

A4: Yes, certain molecular signatures have been associated with sensitivity to ATR inhibitors like this compound. Tumors with high levels of replication stress, often indicated by specific gene expression signatures, are predicted to be more responsive.[4][6][10][11] Additionally, defects in other DNA damage repair pathways, such as mutations in genes like ARID1A or ATM, may create a synthetic lethal relationship with ATR inhibition, thereby increasing sensitivity.[7] For gemcitabine, low expression of the enzyme ribonucleotide reductase subunit M1 (RRM1) is associated with improved response.[13][14][15][16][17] Therefore, assessing these biomarkers in your experimental models could help predict their response to the combination therapy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Synergy or Antagonistic Effect Observed 1. Suboptimal drug concentrations. 2. Inappropriate administration schedule (timing and sequence). 3. Cell line resistance (e.g., low intrinsic replication stress, efficient drug efflux). 4. Issues with drug stability or activity.1. Perform dose-response matrices to identify synergistic concentration ranges. 2. Test different administration schedules (pre-treatment with this compound, co-administration, post-treatment). 3. Characterize your cell line for relevant biomarkers (e.g., baseline replication stress, expression of drug transporters). Consider using a different cell line known to be sensitive. 4. Verify the integrity of your this compound and gemcitabine stocks. Prepare fresh solutions for each experiment.
High Degree of Cell Death in Monotherapy Controls 1. This compound or gemcitabine concentrations are too high for the specific cell line. 2. The cell line is exceptionally sensitive to DNA damaging agents or ATR inhibition.1. Lower the concentration range for both drugs in your experiments. The goal is to use suboptimal doses in combination to achieve a synergistic effect. 2. This may indicate a promising model for this combination. Proceed with lower concentrations to delineate the synergistic window.
Inconsistent Results Between Replicate Experiments 1. Variability in cell seeding density. 2. Inconsistent timing of drug administration. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). 4. Pipetting errors.1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Use a precise timer for all drug incubation steps. 3. Regularly monitor and calibrate incubator conditions. 4. Calibrate pipettes regularly and use appropriate pipetting techniques.
Difficulty in Detecting Apoptosis 1. The chosen assay is not sensitive enough or is performed at a suboptimal time point. 2. The primary mode of cell death may not be apoptosis.1. Use a more sensitive apoptosis assay (e.g., Caspase-Glo 3/7 assay, Annexin V/PI staining). Perform a time-course experiment to identify the peak of apoptotic activity. 2. Investigate other forms of cell death, such as necroptosis or autophagy.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineThis compound IC50 (nM)Gemcitabine IC50 (nM)Combination Index (CI)*
AsPC-1Data not availableData not availableStrong Synergy Reported[8]
BxPC-3Data not availableData not availableData not available
PANC-1Data not availableData not availableData not available
HPACData not availableData not availablePotentiation of Gemcitabine Effect[18]

Table 2: Overview of Pimasertib (MEK Inhibitor) and Gemcitabine Combination Studies

Study FocusCell LinesKey FindingsReference
Mechanism of SynergyPANC-1, BxPC-3Pimasertib enhances gemcitabine's efficacy by reducing RRM1 protein levels. Sequential administration (pimasertib followed by gemcitabine) showed synergistic activity.[13][14][15][17]
In Vivo EfficacyOrthotopic Pancreatic Cancer ModelCombination treatment resulted in significant tumor growth delays and downregulation of RRM1.[14][17]
Clinical Trial (Phase II)Metastatic Pancreatic Cancer PatientsThe addition of pimasertib to gemcitabine did not meet the primary endpoint of improving progression-free survival.[19]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability following treatment with this compound and gemcitabine.

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium

    • 96-well plates

    • This compound and Gemcitabine stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and gemcitabine in complete growth medium.

    • Treat the cells with varying concentrations of this compound alone, gemcitabine alone, or the combination. Include a vehicle-treated control group.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol measures caspase-3 and -7 activities as a marker of apoptosis.

  • Materials:

    • Treated cells in a 96-well plate (as in the cell viability assay)

    • Caspase-Glo 3/7 Assay Kit (Promega or equivalent)

    • Luminometer

  • Procedure:

    • Follow the treatment protocol as described for the cell viability assay.

    • Equilibrate the 96-well plate and the Caspase-Glo 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.

Visualizations

G cluster_0 Gemcitabine Action cluster_1 This compound Action cluster_2 Cellular Response Gemcitabine Gemcitabine dFdCTP dFdCTP (Active Metabolite) Gemcitabine->dFdCTP Metabolism DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Incorporation into DNA Replication_Stress Replication Stress DNA_synthesis->Replication_Stress Induces ATR ATR Replication_Stress->ATR Activates This compound This compound This compound->ATR Inhibits DDR DNA Damage Response (DDR) ATR->DDR Initiates Apoptosis Apoptosis ATR->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair DNA_Repair->Replication_Stress Resolves

Caption: Signaling pathway of this compound and gemcitabine synergy.

G cluster_0 Day 1-2 cluster_1 Day 2-5 cluster_2 Day 5 seed_cells Seed Cells in 96-well plate adhesion Allow cells to adhere (24h) seed_cells->adhesion treatment Treat cells with This compound and/or Gemcitabine adhesion->treatment incubation Incubate (72h) treatment->incubation assay Perform Cell Viability (e.g., MTT) or Apoptosis Assay incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis readout->analysis

Caption: Experimental workflow for in vitro drug combination studies.

G start Experiment Start issue Lack of Synergy? start->issue check_conc Check Drug Concentrations issue->check_conc Yes success Synergy Observed issue->success No check_schedule Review Dosing Schedule check_conc->check_schedule check_cell_line Assess Cell Line Sensitivity check_schedule->check_cell_line check_reagents Verify Reagent Integrity check_cell_line->check_reagents troubleshoot_assay Troubleshoot Assay Protocol check_reagents->troubleshoot_assay troubleshoot_assay->start Re-run Experiment

Caption: Logical troubleshooting flow for unexpected results.

References

M4344 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing M4344. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help address variability in your experimental replicates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress.[1][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Checkpoint Kinase 1 (CHK1), disrupting the DDR pathway and leading to cell cycle arrest, replication catastrophe, and ultimately, cell death in cancer cells under replication stress.[1][4][5]

Q2: What are the expected outcomes of a successful this compound experiment?

A successful experiment with this compound should demonstrate dose-dependent inhibition of cancer cell viability.[6] Key molecular readouts include a reduction in the phosphorylation of CHK1 (pChk1) at Serine 345, a direct downstream target of ATR, and an increase in markers of DNA damage, such as γH2AX.[1][7] In many cancer cell lines, this compound is expected to work synergistically with DNA-damaging agents like topoisomerase inhibitors, gemcitabine, and cisplatin.[4][5]

Q3: I am observing significant variability between my experimental replicates. What are the common causes?

Variability in cell-based assays can stem from several sources. These can be broadly categorized as biological and technical variations.

  • Biological Variability:

    • Cell Line Health and Passage Number: Cells that are unhealthy, contaminated, or have been passaged too many times can exhibit inconsistent responses.

    • Cell Seeding Density: Uneven cell seeding across wells of a multiwell plate is a major contributor to variability.

    • Cell Cycle Synchronization: The efficacy of ATR inhibitors like this compound can be cell cycle-dependent. Asynchronous cell populations may respond heterogeneously.

  • Technical Variability:

    • Reagent Preparation and Handling: Inconsistent reagent concentrations, improper storage, or repeated freeze-thaw cycles of this compound or other reagents can lead to variations.

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.

    • Incubation Conditions: Fluctuations in temperature, CO2 levels, and humidity within the incubator can affect cell health and drug response.

    • "Edge Effects" in Multiwell Plates: Wells on the outer edges of a plate are more prone to evaporation, which can concentrate media components and drugs, leading to aberrant results.[8][9]

    • Assay-Specific Variability: Each assay has its own potential sources of error. For example, in luminescence-based assays like CellTiter-Glo, incomplete cell lysis or temperature gradients across the plate can cause variability.[8][9]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., CellTiter-Glo)

If you are observing inconsistent results in your cell viability assays, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating by thorough but gentle mixing. Pipette carefully and consider using a reverse pipetting technique for viscous cell suspensions. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[10]
Edge Effects To minimize evaporation, avoid using the outer wells of the multiwell plate for experimental samples. Instead, fill these wells with sterile PBS or media.[8][9]
Incomplete Cell Lysis Following the addition of the lytic reagent (e.g., CellTiter-Glo® Reagent), ensure proper mixing by using an orbital shaker for the recommended time (typically 2 minutes) to achieve complete cell lysis.[8][10]
Temperature Gradients Before reading the plate, allow it to equilibrate to room temperature for the recommended time (e.g., 10-30 minutes) to ensure a stable luminescent signal.[8][9]
Suboptimal Cell Health Regularly check cells for signs of stress or contamination. Use cells within a consistent and low passage number range.
Issue 2: Inconsistent Pharmacodynamic Biomarker Results (e.g., pChk1 Western Blot)

Variability in biomarker analysis can obscure the true effect of this compound. Here are some tips to improve consistency:

Potential Cause Recommended Solution
Low Basal ATR Activity Some cell lines may have low endogenous replication stress. To better observe the inhibitory effect of this compound, consider inducing replication stress with a low dose of a DNA-damaging agent like hydroxyurea prior to this compound treatment.[11]
Phosphatase Activity During sample preparation for Western blotting, always use ice-cold buffers supplemented with phosphatase inhibitors to prevent the dephosphorylation of your target protein (pChk1).[12]
Antibody Quality Use a well-validated antibody for pChk1. Optimize the antibody concentration to ensure a good signal-to-noise ratio.
Unequal Protein Loading Accurately quantify total protein concentration in your lysates before loading onto the gel. Normalize the pChk1 signal to a loading control (e.g., total CHK1 or a housekeeping protein) to account for any loading inaccuracies.[1]
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Key Experiment: Cell Viability Assessment using CellTiter-Glo®

This protocol is adapted from standard procedures for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[6][8][9][10]

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line in culture medium.

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density.

    • Include control wells with medium only for background luminescence measurement.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the experimental wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]

    • Measure luminescence using a plate reader.

Key Experiment: Western Blot for pChk1 (Ser345)

This protocol provides a general workflow for assessing the inhibition of ATR activity by measuring pChk1 levels.[1]

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • (Optional) Pre-treat cells with a DNA damaging agent (e.g., hydroxyurea) to induce a robust pChk1 signal.[1]

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pChk1 (Ser345).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Strip and re-probe the membrane for total CHK1 and a loading control.

Visualizations

M4344_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Pathway cluster_response Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 Cell Cycle Arrest Cell Cycle Arrest pCHK1->Cell Cycle Arrest DNA Repair DNA Repair pCHK1->DNA Repair This compound This compound This compound->ATR inhibits Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis DNA Repair->Apoptosis

Caption: this compound inhibits the ATR signaling pathway, leading to apoptosis.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Steps cluster_variability Sources of Variability Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Assay Assay Treatment->Assay Data Analysis Data Analysis Assay->Data Analysis Seeding Density Seeding Density Seeding Density->Cell Culture Reagent Prep Reagent Prep Reagent Prep->Treatment Pipetting Pipetting Pipetting->Treatment Incubation Incubation Incubation->Assay Edge Effect Edge Effect Edge Effect->Assay

Caption: Key sources of variability in a typical this compound experimental workflow.

Caption: A logical flowchart for troubleshooting unexpected this compound experimental results.

References

Best practices for long-term storage of M4344 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the M4344 compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound compound?

For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container, protected from light.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare concentrated stock solutions of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for optimal long-term stability.

Q3: What is the stability of this compound in a prepared stock solution?

When stored at -80°C in a suitable solvent like DMSO, this compound stock solutions are stable for at least one year. For shorter periods, storage at -20°C is also acceptable, with stability for at least one month. To ensure the integrity of your experiments, it is always recommended to use freshly prepared solutions or properly stored aliquots.

Q4: Is this compound sensitive to light?

Q5: What are the general safety precautions when handling this compound?

Researchers should handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid direct contact with the skin and eyes, and prevent inhalation of the powder form.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected experimental results Degradation of this compound Ensure proper storage of both solid compound and stock solutions at recommended temperatures and protected from light. Prepare fresh dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots.
Incorrect concentration of stock solution Verify calculations and ensure the solid compound was completely dissolved when preparing the stock solution. If possible, confirm the concentration using a suitable analytical method.
Precipitation observed in the stock solution upon thawing Poor solubility or supersaturation Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure the DMSO used is anhydrous, as moisture can affect solubility.
Freeze-thaw cycles Excessive freeze-thaw cycles can lead to precipitation. Always aliquot stock solutions into single-use vials to minimize this issue.
Change in the physical appearance of solid this compound (e.g., color change, clumping) Degradation or contamination A change in the appearance of the solid compound may indicate degradation or contamination. It is recommended not to use the compound if its appearance has significantly changed from its initial state. Contact the supplier for further guidance.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Aliquot the stock solution into single-use, light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Visualizations

ATR Signaling Pathway Inhibition by this compound ATR Signaling Pathway Inhibition by this compound cluster_0 DNA Damage cluster_1 ATR Activation cluster_2 Downstream Signaling DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results with this compound Start Inconsistent Results Check_Storage Verify this compound Storage (-20°C solid, -80°C solution) Start->Check_Storage Check_Prep Review Solution Preparation (Correct solvent, concentration) Check_Storage->Check_Prep OK Prepare_New Prepare Fresh Stock Solution Check_Storage->Prepare_New Incorrect Check_Handling Assess Compound Handling (Light protection, fresh dilutions) Check_Prep->Check_Handling OK Check_Prep->Prepare_New Incorrect New_Aliquot Use a Fresh Aliquot Check_Handling->New_Aliquot OK Check_Handling->Prepare_New Incorrect Contact_Support Contact Technical Support New_Aliquot->Contact_Support Issue Persists End Problem Resolved New_Aliquot->End Prepare_New->Contact_Support Issue Persists Prepare_New->End

Technical Support Center: Measuring M4344 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for measuring the cellular target engagement of M4344, a potent and selective ATR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

This compound (also known as gartisertib or VX-803) is a highly potent and selective, orally active, ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical kinase in the DNA Damage Response (DDR) pathway, activated by replication stress.[3]

Q2: How can I measure this compound's engagement with ATR in cells?

Target engagement of this compound can be measured using several methods:

  • Indirect (Pharmacodynamic) Measurement: Assessing the inhibition of a downstream substrate of ATR, most commonly the phosphorylation of Checkpoint Kinase 1 (CHK1) at serine 345 (p-CHK1 Ser345), via Western Blot or ELISA.[3][4] This is the most established method for demonstrating the pharmacodynamic activity of ATR inhibitors.

  • Direct (Biophysical) Measurement in Fixed Cells: Using the Cellular Thermal Shift Assay (CETSA) to measure the thermal stabilization of ATR protein upon this compound binding.[5][6]

  • Direct (Biophysical) Measurement in Live Cells: Employing the NanoBRET® Target Engagement (TE) Assay to quantify the binding of this compound to ATR in real-time within living cells.[7][8]

Q3: What is the expected potency of this compound?

This compound is a highly potent inhibitor. It has been shown to inhibit the phosphorylation of CHK1 with an IC50 value of 8 nM in cellular assays.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative values for this compound's activity.

Assay TypeTarget/ReadoutValueCell Line(s)Reference
Cellular Target EngagementInhibition of p-CHK1 (Ser345)IC50: 8 nMNot specified[1][2]
Cell ViabilityCellTiter-GloIC50: 17 nM786-O (VHL-null RCC)[9]
Cell ViabilityCellTiter-GloIC50: 21 nMSLR22 (VHL-reconstituted RCC)[9]

Signaling Pathway and Experimental Overviews

The following diagrams illustrate the ATR signaling pathway and the principles behind the key experimental methods.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus Replication Stress\n(e.g., Hydroxyurea) Replication Stress (e.g., Hydroxyurea) ssDNA ssDNA Replication Stress\n(e.g., Hydroxyurea)->ssDNA ATR ATR ssDNA->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylates (Ser345) p-CHK1 p-CHK1 CHK1->p-CHK1 Cell Cycle Arrest\nDNA Repair Cell Cycle Arrest DNA Repair p-CHK1->Cell Cycle Arrest\nDNA Repair Initiates This compound This compound This compound->ATR Inhibits

Caption: this compound inhibits the ATR signaling pathway.

Method 1: Western Blot for Phospho-CHK1 (Ser345) Inhibition

This method indirectly measures this compound target engagement by quantifying the reduction of a key downstream substrate of ATR.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Induce Stress (e.g., Hydroxyurea) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Cell Lysis (+ Phosphatase Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Transfer (PVDF Membrane) F->G H 8. Immunoblotting (p-CHK1, Total CHK1, Loading Control) G->H I 9. Imaging & Analysis H->I

Caption: Experimental workflow for p-CHK1 Western Blot.
Detailed Experimental Protocol

  • Cell Seeding and Culture: Plate a suitable cancer cell line (e.g., HeLa, U2OS, MCF7) and grow to 70-80% confluency.[10]

  • Induce Replication Stress (Optional but Recommended): To ensure a robust p-CHK1 signal, treat cells with a DNA damaging or replication stress-inducing agent. A common method is to incubate with hydroxyurea (e.g., 2-10 mM) for 2-24 hours.[10][11]

  • This compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0-1000 nM) for 1-2 hours before adding the stress agent, or co-incubate as determined by your experimental goals. Include a vehicle (DMSO) control.[4][12]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[4] Keep samples on ice.

  • Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (e.g., 4-15% gradient).[10]

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk, as it contains phosphoproteins that can increase background.[13]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-CHK1 (Ser345).

    • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.[4]

  • Re-probing: To normalize the data, strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).[10]

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-CHK1 to total CHK1, and normalize to the loading control. Plot the normalized values against this compound concentration to determine the IC50.[10]

Troubleshooting Guide: p-CHK1 Western Blot

Q: I see no or a very weak p-CHK1 signal, even in my positive control.

  • A1: Insufficient ATR Activation: Ensure your stress-inducing agent (e.g., hydroxyurea) is active and used at the correct concentration and incubation time to robustly activate the ATR pathway.

  • A2: Phosphatase Activity: Ensure that phosphatase inhibitors were added fresh to your lysis buffer and that samples were kept cold throughout the procedure to prevent dephosphorylation.[13]

  • A3: Low Protein Load: For low-abundance phosphoproteins, you may need to load more protein (up to 100 µg) or perform an immunoprecipitation step to enrich for CHK1.[14]

Q: The background on my blot is very high.

  • A1: Inappropriate Blocking Agent: Avoid using non-fat dry milk for blocking when detecting phosphoproteins. Use 5% BSA in TBST instead.[13]

  • A2: Antibody Concentration: Your primary or secondary antibody concentration may be too high. Titrate the antibodies to find the optimal concentration.[15]

  • A3: Insufficient Washing: Increase the number or duration of washes with TBST after antibody incubations.[15]

Q: I see multiple non-specific bands.

  • A1: Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation in your application and species. Consider using a blocking peptide if available.[15]

  • A2: High Antibody Concentration: Titrate down the primary antibody concentration. An overnight incubation at 4°C with a more dilute antibody can improve specificity.[15]

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of this compound binding to ATR by measuring increased thermal stability of the target protein in intact cells.

CETSA_Workflow A 1. Treat Cells with this compound or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Collect Soluble Fraction D->E F 6. Detect Soluble ATR (Western Blot) E->F G 7. Plot Melt Curve F->G

Caption: General workflow for a CETSA experiment.
Detailed Experimental Protocol (Adaptable for ATR)

  • Cell Culture and Treatment: Culture cells to a high density. Harvest and resuspend cells in a suitable buffer. Treat one aliquot with a saturating concentration of this compound and another with vehicle (DMSO) for 1 hour at 37°C.[5][16]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.[5]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a heat block).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Sample Preparation for Detection: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection by Western Blot: Analyze the soluble ATR levels in each sample using Western blotting as described in Method 1.

  • Data Analysis: Quantify the band intensities for ATR at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble ATR relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[17]

Troubleshooting Guide: CETSA

Q: I don't see a thermal shift for ATR with this compound.

  • A1: Suboptimal Temperature Range: The chosen temperature range may not cover the melting point of ATR. You may need to optimize the temperature gradient (e.g., in 2°C increments) to accurately define the melting curve.

  • A2: Insufficient Compound Concentration/Incubation: Ensure you are using a concentration of this compound sufficient to saturate the ATR target. Verify the incubation time is adequate for cell penetration and binding.[5]

  • A3: Poor Antibody Quality: The ATR antibody used for Western blotting may not be sensitive enough. Validate your antibody's performance before starting the CETSA experiment.

Q: My results are highly variable between replicates.

  • A1: Inconsistent Heating/Cooling: Ensure precise and uniform temperature control during the heat challenge. Using a thermocycler is critical.[5]

  • A2: Inconsistent Lysis: Incomplete or variable cell lysis can significantly impact the amount of soluble protein recovered. Ensure your freeze-thaw cycles are consistent for all samples.[5]

  • A3: Pipetting Errors: When collecting the supernatant after centrifugation, be very careful not to disturb the protein pellet.

Method 3: NanoBRET® Target Engagement (TE) Assay

This live-cell assay directly measures the binding of this compound to an ATR-NanoLuc® fusion protein by monitoring the displacement of a fluorescent tracer.

NanoBRET_Workflow cluster_prep Assay Preparation cluster_assay Assay Plate Transfect Cells\n(ATR-NanoLuc Vector) Transfect Cells (ATR-NanoLuc Vector) Plate Cells Plate Cells Transfect Cells\n(ATR-NanoLuc Vector)->Plate Cells Add this compound\n(Dose-Response) Add this compound (Dose-Response) Plate Cells->Add this compound\n(Dose-Response) Add Fluorescent Tracer Add Fluorescent Tracer Add this compound\n(Dose-Response)->Add Fluorescent Tracer Add Substrate\n& Inhibitor Add Substrate & Inhibitor Add Fluorescent Tracer->Add Substrate\n& Inhibitor Read Plate\n(BRET Signal) Read Plate (BRET Signal) Add Substrate\n& Inhibitor->Read Plate\n(BRET Signal)

Caption: Workflow for a NanoBRET® Target Engagement Assay.
Detailed Experimental Protocol (Adaptable for ATR)

Note: This assay requires the development or availability of an ATR-NanoLuc® fusion vector and a suitable fluorescent tracer that binds ATR.

  • Cell Transfection: Transiently transfect HEK293 cells with a vector encoding for full-length ATR fused to NanoLuc® luciferase. Optimization of the N- or C-terminal tag placement may be required.[18]

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them into a 384-well white assay plate.

  • Compound Dosing: Serially dilute this compound and add it to the assay wells. Include vehicle (DMSO) controls.

  • Tracer Addition and Equilibration: Add the fluorescent NanoBRET® tracer to all wells at its predetermined optimal concentration. Equilibrate the plate for 2 hours in a cell culture incubator.[19]

  • Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor. Add this to the wells.

  • Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm) simultaneously.[20]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the apparent cellular affinity.[19]

Troubleshooting Guide: NanoBRET® Assay

Q: The BRET signal is too low or the assay window is poor.

  • A1: Suboptimal Vector Ratio/Tagging: The ratio of the donor (ATR-NanoLuc) to acceptor can be critical. If using a protein-protein interaction setup, optimize the ratio of transfected plasmids. Also, the placement of the NanoLuc® tag (N- or C-terminus) can significantly impact BRET efficiency; test both orientations.[18]

  • A2: Low Transfection Efficiency: Optimize your transfection protocol to ensure sufficient expression of the ATR-NanoLuc® fusion protein.

  • A3: Incorrect Tracer Concentration: The tracer concentration must be optimized. Too high a concentration can lead to high background, while too low a concentration will result in a weak signal.

Q: My dose-response curve does not look sigmoidal.

  • A1: Compound Solubility/Permeability Issues: Ensure this compound is fully solubilized in your media. If permeability is an issue, results may not reflect intracellular affinity.

  • A2: Assay Out of Dynamic Range: The range of this compound concentrations tested may be too narrow or completely outside the binding affinity range. Test a wider range of concentrations.

  • A3: Insufficient Equilibration Time: The 2-hour incubation with the tracer and compound may not be sufficient to reach equilibrium. You may need to optimize this incubation time.

Q: I'm seeing a BRET signal in my no-tracer control.

  • A1: Spectral Bleed-through: This indicates that the donor (NanoLuc®) emission is bleeding into the acceptor channel. Ensure you are using the correct filter sets recommended for NanoBRET® and that your instrument is configured properly.[20]

  • A2: Autofluorescence: The compound itself might be fluorescent. Test this by running a control with compound-treated cells without the tracer.

References

Validation & Comparative

A Comparative Guide to ATR Inhibitors: M4344 vs. Berzosertib and Ceralasertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR), represents a promising therapeutic strategy in oncology. By targeting ATR, cancer cells with high levels of replication stress or defects in other DNA repair pathways can be selectively eliminated. This guide provides an objective comparison of three prominent ATR inhibitors: M4344, berzosertib (M6620/VX-970), and ceralasertib (AZD6738), focusing on their performance backed by experimental data.

Executive Summary

This compound is a highly potent and selective ATP-competitive inhibitor of ATR kinase.[1] Preclinical studies have demonstrated its robust single-agent activity and synergistic effects when combined with various DNA-damaging agents.[2][3] Comparative analyses suggest that this compound's potency is comparable to or greater than other clinical-stage ATR inhibitors, including berzosertib and ceralasertib.[2] Berzosertib, the first-in-class ATR inhibitor to enter clinical trials, has shown promising activity in combination with chemotherapy, particularly in platinum-resistant ovarian cancer. Ceralasertib is another orally bioavailable ATR inhibitor that has demonstrated synergistic activity with chemotherapy and PARP inhibitors in both preclinical and clinical settings.

Data Presentation

Biochemical and Cellular Potency

The following table summarizes the available quantitative data on the biochemical and cellular potency of this compound, berzosertib, and ceralasertib. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetBiochemical Potency (Ki)Cellular Potency (IC50)Cell Line(s)Reference(s)
This compound (VX-803) ATR Kinase< 150 pM8 nM (p-Chk1 inhibition)Not specified[1]
IC50 values determined in 16 cancer cell linesVarious[2][3]
Berzosertib (M6620/VX-970) ATR Kinase<0.2 nM19 nMNot specified[4][5]
0.285 µMCal-27[6]
0.252 µMFaDu[6]
Ceralasertib (AZD6738) ATR KinaseNot specified1 nM (isolated enzyme)Not specified[7][8]
0.3 to >1 µmol/LBreast cancer cell lines[8]
IC90 for ATR inhibition in cells is 0.67 µmol/LNot specified

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ATR signaling pathway and a general workflow for evaluating ATR inhibitors.

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP Recruitment & Activation CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis pCHK1->Apoptosis This compound This compound / Berzosertib / Ceralasertib This compound->ATR_ATRIP Inhibition

Caption: Simplified ATR signaling pathway in response to DNA damage.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Assay (Kinase Activity - Ki) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo - IC50) Xenograft Xenograft Models Cell_Viability->Xenograft Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Chk1) Target_Engagement->Xenograft PDX Patient-Derived Xenografts (PDX) Xenograft->PDX Start ATR Inhibitor (this compound, Berzosertib, Ceralasertib) Start->Biochemical_Assay Start->Cell_Viability Start->Target_Engagement

Caption: General experimental workflow for ATR inhibitor evaluation.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is a common method for assessing the cytotoxic or cytostatic effects of ATR inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well plates

  • ATR inhibitor stock solution (this compound, berzosertib, or ceralasertib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]

  • Compound Treatment: The following day, cells are treated with serial dilutions of the ATR inhibitor or vehicle control (e.g., DMSO).[9]

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[3]

  • Assay Reagent Addition: The CellTiter-Glo® Reagent is equilibrated to room temperature and added to each well.[9][10]

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]

  • Data Acquisition: Luminescence is measured using a luminometer.

  • Data Analysis: The resulting data is normalized to the vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.

Western Blot for Phospho-Chk1 (Ser345)

This assay is used to determine the on-target activity of ATR inhibitors by measuring the phosphorylation of Chk1, a direct downstream target of ATR.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • ATR inhibitor

  • DNA damaging agent (e.g., hydroxyurea or UV radiation, optional)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Cells are treated with the ATR inhibitor for a specified time, with or without a DNA damaging agent to induce ATR activity.

  • Cell Lysis: Cells are washed with cold PBS and lysed on ice with lysis buffer.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total Chk1 and the loading control to ensure equal protein loading.[12]

Conclusion

This compound, berzosertib, and ceralasertib are all potent ATR inhibitors with demonstrated anti-cancer activity. Preclinical data suggests that this compound may have a higher potency compared to berzosertib and ceralasertib. However, the clinical efficacy and safety profiles of these inhibitors will ultimately determine their therapeutic value. The choice of an appropriate ATR inhibitor for a specific cancer type may depend on various factors, including the tumor's genetic background, the presence of specific biomarkers, and the combination therapies being considered. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy of these promising agents.

References

M4344 vs. BAY 1895344: A Comparative Analysis of Potency in ATR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising class of drugs. ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that cells activate to repair damaged DNA. By inhibiting ATR, cancer cells with existing DNA repair defects can be selectively targeted, a concept known as synthetic lethality. This guide provides a comparative analysis of the potency of two clinical-stage ATR inhibitors: M4344 and BAY 1895344.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profiles of these two compounds. The information presented is based on publicly available experimental data.

Quantitative Potency Comparison

A direct comparison of the potency of this compound and BAY 1895344 has been conducted in preclinical studies. The following table summarizes key quantitative data on their inhibitory activities.

ParameterThis compoundBAY 1895344Cell Line/AssayReference
ATR Kinase Inhibition (IC50) Not explicitly reported in direct comparison7 nMBiochemical Assay[1]
P-Chk1 Inhibition (IC50) ~10 nM ~100 nMDU145 cells[2]
Cell Viability (IC50) More potent Less potentDU145 cells[2][3]
Antiproliferative Activity (Median IC50) Not reported78 nMPanel of 38 cancer cell lines[4]
ATR Kinase Binding Affinity (Ki) < 150 pM Not reportedBiochemical Assay[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Ki (inhibition constant) represents the binding affinity of an inhibitor to its target. A lower Ki value indicates a stronger binding affinity.

Based on the available data, this compound demonstrates higher potency in inhibiting the phosphorylation of CHK1, a direct downstream target of ATR, and shows greater effects on cell viability in direct comparative studies.[2][3] this compound also exhibits a very high binding affinity for the ATR kinase.[5] BAY 1895344 is a potent inhibitor of the ATR kinase in biochemical assays and shows broad antiproliferative activity across numerous cancer cell lines.[1][4] In preclinical studies, this compound's ability to kill cancer cells surpassed that of other ATR inhibitors, including BAY 1895344.[6] In prostate cancer cell lines, this compound suppressed cell proliferation at concentrations similar to BAY 1895344.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and BAY 1895344.

Cell Viability Assay

The potency of the ATR inhibitors on cell growth was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Cancer cell lines, such as the human prostate cancer cell line DU145, were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound, BAY 1895344, or other ATR inhibitors for a period of 72 hours.[2][3]

  • Lysis and Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent was added to each well to induce cell lysis and initiate a luminescent reaction proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence was measured using a plate reader. The data was normalized to untreated control cells, and IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis for CHK1 Phosphorylation

The inhibitory effect of the compounds on the ATR signaling pathway was assessed by measuring the phosphorylation of the downstream target CHK1.

  • Cell Treatment: DU145 cells were pre-treated with various concentrations of the ATR inhibitors for 1 hour.[2]

  • Induction of DNA Damage: To activate the ATR pathway, cells were then treated with a DNA-damaging agent, such as camptothecin (100 nmol/L), for an additional 3 hours in the continued presence of the ATR inhibitors.[2]

  • Protein Extraction: Cells were harvested and lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies specific for phosphorylated CHK1 (P-Chk1) and total CHK1, followed by incubation with secondary antibodies.

  • Detection and Analysis: The protein bands were visualized using a chemiluminescence detection system. The intensity of the P-Chk1 band was normalized to the total CHK1 band to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for comparing the potency of ATR inhibitors.

ATR_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Signaling Cascade cluster_2 Inhibitor Action DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis CHK1->Apoptosis This compound This compound This compound->ATR inhibits BAY 1895344 BAY 1895344 BAY 1895344->ATR

Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound and BAY 1895344.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Potency Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Cell Viability Assay Cell Viability Assay Cancer Cell Lines->Cell Viability Assay P-Chk1 Western Blot P-Chk1 Western Blot Cancer Cell Lines->P-Chk1 Western Blot ATR Inhibitors (this compound, BAY 1895344) ATR Inhibitors (this compound, BAY 1895344) ATR Inhibitors (this compound, BAY 1895344)->Cell Viability Assay ATR Inhibitors (this compound, BAY 1895344)->P-Chk1 Western Blot IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination P-Chk1 Western Blot->IC50 Determination Comparative Potency Comparative Potency IC50 Determination->Comparative Potency

Caption: A generalized workflow for the comparative analysis of ATR inhibitor potency.

References

Validating the Synergistic Interaction Between M4344 and Topotecan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of precision oncology, the strategic combination of targeted therapies to exploit cancer cell vulnerabilities is a rapidly advancing frontier. This guide provides a comprehensive comparison of the synergistic interaction between M4344, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, and topotecan, a well-established topoisomerase I inhibitor.[1][2] Preclinical evidence strongly suggests that the combination of these two agents results in a powerful anti-tumor effect, offering a promising therapeutic strategy for various cancer types.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the mechanistic rationale and experimental validation of this synergistic combination.

Mechanism of Action: A Tale of Two Targets

This compound: A Master Regulator of the DNA Damage Response

This compound is an orally active, ATP-competitive inhibitor of ATR kinase, a critical component of the DNA damage response (DDR) pathway.[4] ATR is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and survival.[3] this compound potently inhibits the ATR-CHK1 signaling pathway, preventing cancer cells from effectively repairing DNA damage and resolving replication stress.[5] This disruption of the DDR leads to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptotic cell death, particularly in cancer cells with high intrinsic replication stress.[5][6][7]

M4344_Mechanism cluster_0 Normal Cell Cycle Progression cluster_1 DNA Damage & Replication Stress cluster_2 ATR-Mediated DNA Damage Response cluster_3 This compound Intervention cluster_4 Consequences of ATR Inhibition DNA Replication DNA Replication Replication Fork Replication Fork DNA Replication->Replication Fork ssDNA ssDNA Replication Fork->ssDNA Stalled Fork ATR ATR ssDNA->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Induces DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Allows for Cell Survival Cell Survival DNA Repair->Cell Survival Promotes Accumulated DNA Damage Accumulated DNA Damage DNA Repair->Accumulated DNA Damage Failure to Repair This compound This compound This compound->ATR Inhibits Mitotic Catastrophe Mitotic Catastrophe Accumulated DNA Damage->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Caption: this compound inhibits ATR, disrupting the DNA damage response.

Topotecan: Inducing DNA Damage through Topoisomerase I Inhibition

Topotecan is a semisynthetic, water-soluble analog of camptothecin that specifically targets topoisomerase I, an essential enzyme for DNA replication.[2][8] Topoisomerase I relieves torsional strain in DNA by creating reversible single-strand breaks.[8] Topotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[2] When a replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis.[3][9]

The Synergistic Interaction: A Synthetic Lethality Approach

The combination of this compound and topotecan creates a powerful synthetic lethal interaction. Topotecan induces DNA damage and replication stress, which in turn activates the ATR pathway as a survival mechanism. By concurrently inhibiting ATR with this compound, the cancer cell's ability to cope with the topotecan-induced damage is severely compromised. This leads to a catastrophic accumulation of DNA damage, far exceeding what either agent can achieve alone, resulting in enhanced cancer cell death.[1][2]

Synergistic_Interaction Topotecan Topotecan Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex Topotecan->Topoisomerase I-DNA Complex Stabilizes Single-Strand Breaks Single-Strand Breaks Topoisomerase I-DNA Complex->Single-Strand Breaks Prevents re-ligation of Double-Strand Breaks (during replication) Double-Strand Breaks (during replication) Single-Strand Breaks->Double-Strand Breaks (during replication) DNA Damage & Replication Stress DNA Damage & Replication Stress Double-Strand Breaks (during replication)->DNA Damage & Replication Stress Enhanced Cell Death Enhanced Cell Death Double-Strand Breaks (during replication)->Enhanced Cell Death ATR Activation ATR Activation DNA Damage & Replication Stress->ATR Activation DNA Repair DNA Repair ATR Activation->DNA Repair Promotes This compound This compound This compound->ATR Activation Inhibits ATR Inhibition ATR Inhibition Failed DNA Repair Failed DNA Repair ATR Inhibition->Failed DNA Repair Failed DNA Repair->Enhanced Cell Death

Caption: this compound and Topotecan synergistic interaction workflow.

Experimental Validation of Synergy

Preclinical studies have demonstrated the potent synergy between this compound and topotecan across a range of cancer models, including cell lines and patient-derived organoids.[1][2]

In Vitro Synergy

The combination of a non-toxic concentration of this compound (25 nmol/L) with varying concentrations of topotecan resulted in a significant reduction in cell viability compared to topotecan alone in multiple cancer cell lines.[1][9]

Cell LineCancer TypeOutcome of Combination
H82Small Cell Lung CancerSignificant synergy observed.[1]
SK-OV-3Ovarian CancerSynergistic reduction in cell viability.[1][9]
DMS114Small Cell Lung CancerDemonstrated synergy.[1][9]
U2OSOsteosarcomaSynergistic effect observed.[1][9]
A549Non-Small Cell Lung CancerSynergistic reduction in cell viability.[1][9]
Patient-Derived Organoid Synergy

The synergistic activity was further validated in patient-derived prostate tumor organoids, which more closely mimic the in vivo tumor environment.[1]

Organoid ModelCancer TypeOutcome of Combination (this compound 25 nmol/L + Topotecan)
LuCaP 145.2Prostate CancerSignificant enhancement of topotecan activity.[1][8]
LuCaP 173.1Prostate CancerSignificant enhancement of topotecan activity.[1][8]
MB155Prostate CancerMild synergy observed at low doses.[1][8]
MB44Prostate CancerNo additive response observed.[1][8]

Experimental Protocols

The following provides a general overview of the experimental methodologies used to validate the synergy between this compound and topotecan.

Cell Viability Assay (CellTiter-Glo®)
  • Principle: This luminescent assay measures ATP levels, an indicator of metabolically active cells.

  • Methodology:

    • Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a fixed, non-toxic concentration of this compound (25 nmol/L) and varying concentrations of topotecan for 72 hours.[1][9]

    • CellTiter-Glo® reagent was added to each well, and luminescence was measured using a plate reader.

    • Cell viability was calculated relative to untreated control cells.

    • The Combination Index (CI) was calculated to quantify the synergistic, additive, or antagonistic effects, with CI values ≤1 indicating strong synergy.[9]

Patient-Derived Organoid Viability Assay (CellTiter-Glo® 3D)
  • Principle: A specialized luminescent assay optimized for 3D cell cultures to determine the viability of organoids.

  • Methodology:

    • Patient-derived tumor organoids were cultured in a 3D matrix.

    • Organoids were treated with a non-cytotoxic concentration of this compound (25 nmol/L) and varying concentrations of topotecan for 72 hours.[1][8]

    • CellTiter-Glo® 3D reagent was added, and luminescence was quantified.

    • The area under the curve (AUC) was calculated to compare the effects of the combination treatment to topotecan alone.[8]

Experimental_Workflow cluster_0 In Vitro & Organoid Experiments cluster_1 In Vivo Xenograft Study Cell Seeding Cell Seeding Drug Treatment This compound +/- Topotecan Cell Seeding->Drug Treatment 24h Incubation Incubation Drug Treatment->Incubation 72h Viability Assay Viability Assay Incubation->Viability Assay Data Analysis CI & AUC Calculation Viability Assay->Data Analysis Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Treatment Initiation Vehicle, this compound, Topotecan, or Combination Tumor Growth->Treatment Initiation Tumor Volume Monitoring Tumor Volume Monitoring Treatment Initiation->Tumor Volume Monitoring Endpoint Analysis Tumor Growth Inhibition Tumor Volume Monitoring->Endpoint Analysis

Caption: General experimental workflows for synergy validation.

Broader Synergistic Potential of this compound

It is noteworthy that this compound demonstrates synergistic activity with a wide range of DNA-damaging agents beyond topotecan, including:

  • Etoposide (Topoisomerase II inhibitor) [9]

  • Gemcitabine (Nucleoside analog) [9]

  • Cisplatin (DNA crosslinking agent) [9]

  • Talazoparib (PARP inhibitor) [9]

This broad synergistic profile highlights the potential of this compound as a combination partner in various chemotherapy regimens.

Conclusion

The combination of the ATR inhibitor this compound and the topoisomerase I inhibitor topotecan represents a compelling, mechanistically-driven therapeutic strategy. Robust preclinical data from in vitro and patient-derived organoid models validate the potent synergistic interaction between these two agents. By exploiting the principle of synthetic lethality, this combination effectively enhances cancer cell killing. These findings provide a strong rationale for the continued clinical investigation of this compound in combination with topotecan and other DNA-damaging agents for the treatment of various solid tumors.

References

Head-to-Head Comparison of M4344 and VE-821 In Vitro: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro comparison of two prominent ATR inhibitors, M4344 (also known as Gartisertib) and VE-821, for researchers, scientists, and drug development professionals. The information presented herein is compiled from publicly available experimental data to facilitate an objective evaluation of their performance.

At a Glance: Key Differences

FeatureThis compoundVE-821
Potency Highly potent, often effective at lower nanomolar concentrations.Potent, but generally less so than this compound, with IC50 values often in the higher nanomolar to low micromolar range.
Selectivity High selectivity for ATR over other kinases, including ATM and DNA-PK.Good selectivity for ATR, with minimal cross-reactivity against related PIKKs like ATM and DNA-PK.
Cellular Effects Induces cell death, mitotic catastrophe, and DNA damage.Induces cell death and sensitizes cancer cells to DNA damaging agents.
Synergism Demonstrates strong synergy with a broad range of DNA-damaging agents.Effectively sensitizes cancer cells to chemotherapy and radiation.

Quantitative Performance Data

The following tables summarize the quantitative data for this compound and VE-821 from various in vitro assays.

Table 1: Potency Against ATR Kinase
InhibitorAssay TypeIC50 / KiReference
This compound Kinase AssayKi < 150 pM[1]
Cellular Assay (p-Chk1)IC50 = 8 nM[1]
VE-821 Kinase AssayKi = 13 nM[2]
Kinase AssayIC50 = 26 nM[2][3]
Cellular Assay (ATR signaling)IC50 = 0.7 µM[4]
Table 2: Selectivity Profile Against Related Kinases
InhibitorKinaseIC50 / KiFold Selectivity vs. ATRReference
This compound 308 out of 312 kinases tested>100-fold selectivity>100[1]
VE-821 ATMKi = 16 µM>1200[2][3]
DNA-PKKi = 2.2 µM~170[2][3]
mTORKi > 1 µM>75[2]
PI3KγKi = 3.9 µM~300[2][3]
Table 3: Cellular Proliferation Inhibition
InhibitorCell LineConditionIC50Reference
This compound DU145 (Prostate)MonotherapyMore potent than VE-821[5][6]
VE-821 AGS (Gastric)Monotherapy (72h)13.7 µM[7]
MKN-45 (Gastric)Monotherapy (72h)11.3 µM[7]

Mechanism of Action: ATR Signaling Pathway

Both this compound and VE-821 are ATP-competitive inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR).[2][5][6] ATR is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks.[8][9][10] Once activated, ATR phosphorylates a multitude of substrates, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[8][9] By inhibiting ATR, this compound and VE-821 prevent the phosphorylation of Chk1, leading to the abrogation of cell cycle checkpoints, accumulation of DNA damage, and ultimately, cell death, a process often referred to as synthetic lethality, particularly in cancer cells with existing DNA repair defects.[7][11]

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_inhibitors Inhibition cluster_downstream Downstream Effects ssDNA ssDNA formation RPA RPA ssDNA->RPA coats ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits This compound This compound This compound->ATR VE821 VE-821 VE821->ATR pChk1 p-Chk1 Chk1->pChk1 CellCycle Cell Cycle Arrest pChk1->CellCycle DNARepair DNA Repair pChk1->DNARepair ForkStab Replication Fork Stabilization pChk1->ForkStab

ATR Signaling Pathway and Inhibition by this compound and VE-821.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

IC50 Determination (Cell Viability Assay)

This protocol determines the concentration of an inhibitor required to inhibit cell growth by 50%.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Drug Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., this compound or VE-821) for 72 hours.[5][6]

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo to each well and incubate according to the manufacturer's instructions.[3][12]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to untreated controls and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.[12]

Western Blotting for DNA Damage Response Markers

This technique is used to detect the phosphorylation status of key proteins in the ATR pathway, such as Chk1.

  • Cell Lysis: Treat cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) with or without the ATR inhibitor for a specified time.[13] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Chk1, total Chk1, γH2AX) overnight at 4°C.[14][15]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for γH2AX Foci

This assay visualizes and quantifies DNA double-strand breaks.

  • Cell Culture: Grow cells on coverslips in a multi-well plate.

  • Treatment: Treat cells with the ATR inhibitor and/or a DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[16][17]

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.[16]

  • Antibody Staining: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[16][17] After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[16]

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.[16]

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using imaging software.[16]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest and wash the treated cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[18]

  • Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[18]

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.[18]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro characterization of ATR inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation start Cell Culture treatment Treatment with this compound / VE-821 +/- DNA Damaging Agent start->treatment ic50 IC50 Determination (Cell Viability) treatment->ic50 western Western Blotting (p-Chk1, γH2AX) treatment->western if_foci Immunofluorescence (γH2AX Foci) treatment->if_foci flow Flow Cytometry (Cell Cycle Analysis) treatment->flow data_analysis Quantitative Analysis (IC50, Protein Levels, Foci Count, Cell Cycle Distribution) ic50->data_analysis western->data_analysis if_foci->data_analysis flow->data_analysis comparison Head-to-Head Comparison (Potency, Selectivity, Cellular Effects) data_analysis->comparison

General workflow for in vitro comparison of ATR inhibitors.

Conclusion

Both this compound and VE-821 are effective inhibitors of the ATR kinase, a critical component of the DNA damage response pathway. The available in vitro data consistently demonstrates that this compound is a more potent inhibitor than VE-821.[5][6][19] Both compounds exhibit good selectivity for ATR, making them valuable tools for studying ATR biology and for potential therapeutic development. The choice between these inhibitors for a specific research application will likely depend on the desired potency and the specific cellular context being investigated. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

Cross-Validation of M4344's Efficacy Across Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, M4344 (gartisertib), across various preclinical cancer models. The data presented herein is collated from peer-reviewed studies to offer an objective analysis of this compound's performance, both as a monotherapy and in combination with other anticancer agents.

Abstract

This compound is a potent and selective oral inhibitor of ATR, a critical kinase in the DNA Damage Response (DDR) pathway. Preclinical studies have demonstrated its significant antitumor activity in a range of cancer cell lines, patient-derived organoids, and in vivo xenograft models. This compound's mechanism of action involves the induction of replication stress, leading to mitotic catastrophe and cell death, particularly in tumors with existing high levels of genomic instability. This guide summarizes the key findings on this compound's efficacy, outlines the experimental methodologies used for its validation, and provides a comparative perspective against other ATR inhibitors.

Data Presentation

While specific tabular data from supplementary materials of the primary research could not be retrieved for direct reproduction, the following tables summarize the key quantitative findings described in the literature.

Table 1: Monotherapy Activity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of 16 cancer cell lines after 72 hours of treatment. The sensitivity to this compound was found to be associated with high replication stress and neuroendocrine gene expression signatures.

Cell LineCancer TypeIC50 (nM) - Descriptive
H82Small Cell Lung CancerHighly sensitive
H446Small Cell Lung CancerHighly sensitive
H146Small Cell Lung CancerHighly sensitive
H209Small Cell Lung CancerHighly sensitive
DMS114Small Cell Lung CancerHighly sensitive
DU145Prostate CancerSensitive
U2OSOsteosarcomaSensitive
A549Non-Small Cell Lung CancerModerately sensitive
H1299Non-Small Cell Lung CancerModerately sensitive
K562Chronic Myelogenous LeukemiaModerately sensitive
HCT116Colorectal CancerModerately sensitive
CCRF-CEMAcute Lymphoblastic LeukemiaLess sensitive
MOLT-4Acute Lymphoblastic LeukemiaLess sensitive
SK-OV-3Ovarian CancerLess sensitive
SAOS-2OsteosarcomaLess sensitive

Note: The descriptive sensitivity is based on the categorization from the source articles. Precise IC50 values were not available in a tabular format from the searched literature.

Table 2: Synergistic Activity of this compound with DNA-Damaging Agents

This compound has demonstrated strong synergistic effects when combined with various DNA-damaging agents. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination AgentCancer Type (Cell Line)Combination Index (CI) - Descriptive
Topotecan (TOP1 inhibitor)Small Cell Lung Cancer (H82, DMS114), Ovarian Cancer (SK-OV-3), Osteosarcoma (U2OS), Non-Small Cell Lung Cancer (A549)Strong Synergy (CI ≤ 1)
Irinotecan (TOP1 inhibitor)Small Cell Lung Cancer (in vivo)Significant Synergy
Talazoparib (PARP inhibitor)Small Cell Lung Cancer (H82)Strong Synergy
GemcitabineSmall Cell Lung Cancer (H82)Strong Synergy
CisplatinSmall Cell Lung Cancer (H82)Strong Synergy
EtoposideSmall Cell Lung Cancer (H82)Strong Synergy
CarboplatinAdvanced Solid Tumors (Clinical Trial)Investigated

Note: While studies consistently report strong synergy with CI values ≤ 1, a comprehensive table of specific CI values for each combination and cell line was not available in the searched literature.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

The antitumor activity of this compound, alone and in combination, was evaluated in mouse xenograft models. Tumor growth inhibition (TGI) is a key measure of in vivo efficacy.

Xenograft ModelTreatmentOutcome
H82 (SCLC)This compound + IrinotecanStatistically significant decrease in tumor volume compared to single agents.
H446 (SCLC)This compound + IrinotecanStatistically significant decrease in tumor volume compared to single agents.
Triple-Negative Breast CancerThis compound + PARP inhibitorsTumor regression observed.
ALT-positive tumorsThis compound monotherapyTumor stasis to regression.

Note: Quantitative percentages of tumor growth inhibition were not available in a consolidated table from the searched literature.

Comparative Performance with Other ATR Inhibitors

Preclinical studies have compared the potency of this compound with other ATR inhibitors in clinical development.

  • This compound vs. BAY1895344: this compound demonstrated comparable potency in suppressing prostate cancer cell proliferation.

  • This compound vs. Berzosertib (M6620/VX-970) and Ceralasertib (AZD6738): this compound was found to be more potent than both berzosertib and ceralasertib in preclinical models.

  • This compound vs. VE-821: this compound showed superior potency compared to VE-821.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 2,000 to 5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound as a single agent or in combination with other drugs for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the CellTiter-Glo® substrate to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

DNA Synthesis Assay (EdU Incorporation)

This assay measures the rate of DNA synthesis by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • EdU Labeling: Add 10 µM EdU to the cell culture medium and incubate for 1-2 hours.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize cells with 0.5% Triton® X-100 in PBS for 20 minutes.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail containing a fluorescent azide.

    • Incubate the cells with the reaction cocktail for 30 minutes in the dark.

  • Analysis: Analyze the fluorescence intensity of individual cells using flow cytometry or fluorescence microscopy.

Western Blot Analysis for p-Chk1

This technique is used to detect the phosphorylation of Chk1 (a direct downstream target of ATR) as a pharmacodynamic biomarker of ATR inhibition.

  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated Chk1 (e.g., p-Chk1 Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_ATR_activation ATR Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling DNA_Lesion ssDNA / Stalled Forks ATR ATR DNA_Lesion->ATR recruits ATRIP ATRIP CHK1 CHK1 ATR->CHK1 phosphorylates p_CHK1 p-CHK1 ATR->p_CHK1 This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest p_CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair p_CHK1->DNA_Repair Apoptosis Apoptosis / Mitotic Catastrophe Cell_Cycle_Arrest:s->Apoptosis:n bypass leads to DNA_Repair:s->Apoptosis:n failure leads to

Caption: this compound inhibits the ATR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Drug_Treatment Treat with this compound (monotherapy or combination) Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Cell_Viability DNA_Synthesis DNA Synthesis Assay (e.g., EdU Incorporation) Drug_Treatment->DNA_Synthesis Western_Blot Western Blot (p-Chk1) Drug_Treatment->Western_Blot Xenograft Establish Xenograft Models (e.g., SCLC in mice) In_Vivo_Treatment Administer this compound +/- other agents Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Volume In_Vivo_Treatment->Tumor_Measurement TGI_Analysis Analyze Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Unraveling the Safety Landscape of ATR Inhibitors: A Comparative Analysis of M4344 and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the rapidly evolving field of oncology, targeting the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA damage response (DDR), has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of the safety profiles of the investigational ATR inhibitor M4344 (gartisertib) and other prominent clinical-stage ATR inhibitors, including berzosertib, ceralasertib, and elimusertib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the tolerability of these agents.

The development of this compound (gartisertib) was unfortunately halted due to unforeseen liver toxicity.[1] A phase I clinical trial (NCT02278250) revealed that while gartisertib was generally well-tolerated at lower doses, dose-limiting hepatotoxicity, characterized by increased blood bilirubin, was observed across all patient cohorts.[1][2] This unexpected adverse event ultimately led to the discontinuation of its clinical development.[1]

In contrast, other ATR inhibitors in clinical development have demonstrated more manageable safety profiles, with hematological toxicities being the most commonly reported treatment-emergent adverse events (TEAEs).

Comparative Safety Profiles of ATR Inhibitors

The following table summarizes the key safety findings from phase I clinical trials of this compound and other leading ATR inhibitors. The data presented reflects the incidence of common treatment-emergent adverse events (TEAEs), providing a quantitative basis for comparison.

Adverse EventThis compound (Gartisertib) (NCT02278250)Berzosertib (in combination with cisplatin) (NCT02157792)Ceralasertib (in combination with carboplatin)Elimusertib (in combination with cisplatin) (NCI 10404)
Hematological
Anemia61.5% (All Grades, Cohort C)16.7% (Grade ≥3)69.4% (All Grades), 39% (Grade ≥3)33% (Grade ≥3)
Thrombocytopenia43.8% (All Grades, Cohort B1)-69.4% (All Grades), 36% (Grade ≥3)47% (Grade ≥3)
Neutropenia37.5% (All Grades, Cohort B1)20.0% (Grade ≥3)36% (All Grades), 25% (Grade ≥3)60% (Grade ≥3)
Leukopenia---53% (Grade ≥3)
Lymphopenia---13% (Grade ≥3)
Febrile Neutropenia---13% (Grade ≥3)
Non-Hematological
Increased Blood Bilirubin 61.5% (All Grades, Cohort C) ---
Nausea66.7% (All Grades, Cohort A)-58% (All Grades)-
Fatigue47.6% (All Grades, Cohort A)-47% (All Grades)13% (Grade ≥3)
Vomiting45.2% (All Grades, Cohort A)---
Alanine Aminotransferase Increase-Grade 3 (1 patient)--
Hypersensitivity Reaction-Grade 3 (1 patient)--

Data for this compound is presented for the cohort with the highest reported incidence for a given adverse event. Data for other inhibitors is from combination therapy trials as indicated.

Experimental Protocols

The safety and tolerability of these ATR inhibitors were primarily assessed in their respective Phase I, open-label, multicenter, dose-escalation clinical trials. The core methodology for evaluating safety in these studies is the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .

Key aspects of the safety monitoring protocol include:

  • Adverse Event (AE) Monitoring and Grading: All adverse events experienced by patients during the trial are recorded, regardless of their perceived relationship to the study drug. The severity of each AE is graded on a 5-point scale according to the CTCAE guidelines:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to AE.

  • Dose-Limiting Toxicities (DLTs): In the initial dose-escalation phase of these trials, specific adverse events that are considered unacceptable at a given dose level are defined as DLTs. The occurrence of DLTs in a certain proportion of patients within a cohort typically triggers a decision to halt dose escalation at that level and establish the Maximum Tolerated Dose (MTD).

  • Laboratory Assessments: Regular monitoring of hematology and clinical chemistry parameters is conducted to detect abnormalities in blood counts, liver function, and renal function.

  • Physical Examinations and Vital Signs: Regular physical examinations and monitoring of vital signs are performed to assess the overall health of the patients.

Visualizing the ATR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the process of drug evaluation, the following diagrams have been generated.

ATR_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_response Cellular Response Single-Strand Breaks (SSBs) Single-Strand Breaks (SSBs) RPA RPA Stalled Replication Forks Stalled Replication Forks Stalled Replication Forks->RPA ATR ATR/ATRIP RPA->ATR 9-1-1 Complex 9-1-1 Complex ATR->9-1-1 Complex CHK1 CHK1 ATR->CHK1 TopBP1 TopBP1 9-1-1 Complex->TopBP1 TopBP1->ATR Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis CHK1->Apoptosis This compound & Other ATR Inhibitors This compound & Other ATR Inhibitors This compound & Other ATR Inhibitors->ATR Inhibition

Caption: The ATR signaling pathway in response to DNA damage.

Experimental_Workflow cluster_patient Patient Enrollment cluster_treatment Treatment & Monitoring cluster_data Data Analysis Patient with Advanced Solid Tumors Patient with Advanced Solid Tumors Dose Escalation Cohorts Dose Escalation Cohorts Patient with Advanced Solid Tumors->Dose Escalation Cohorts Adverse Event Monitoring (CTCAE) Adverse Event Monitoring (CTCAE) Dose Escalation Cohorts->Adverse Event Monitoring (CTCAE) Efficacy Assessment Efficacy Assessment Dose Escalation Cohorts->Efficacy Assessment Determine MTD & RP2D Determine MTD & RP2D Adverse Event Monitoring (CTCAE)->Determine MTD & RP2D Safety Profile Analysis Safety Profile Analysis Determine MTD & RP2D->Safety Profile Analysis

References

M4344: A Comparative Analysis of a Highly Selective ATR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of M4344's selectivity for Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Through a comprehensive comparison with other ATR inhibitors, this document offers a data-driven overview of this compound's performance, supported by experimental protocols and pathway visualizations to aid in research and development.

Executive Summary

This compound is a potent and highly selective ATP-competitive inhibitor of ATR kinase.[1] Experimental data demonstrates that this compound exhibits a biochemical half-maximal inhibitory concentration (IC50) of less than 0.15 nM (Ki) and a cellular IC50 of 8 nM for the inhibition of phosphorylated Checkpoint Kinase 1 (p-Chk1), a key downstream target of ATR.[1][2][3] Notably, this compound displays exceptional selectivity, with over 100-fold greater potency for ATR compared to 308 out of 312 other kinases tested.[1][2] In comparative studies, this compound has shown greater potency than other clinically developed ATR inhibitors, including berzosertib, ceralasertib, and VE-821, and is comparable in potency to BAY1895344.[4][5]

Comparative Performance Analysis

The following table summarizes the biochemical and cellular potency of this compound in comparison to other well-characterized ATR inhibitors. The data highlights this compound's superior biochemical potency and its high degree of selectivity against other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and DNA-PK.

Inhibitor Biochemical Potency (IC50/Ki against ATR) Cellular Potency (p-Chk1 Inhibition IC50) Selectivity (Fold difference against other kinases)
This compound (VX-803) Ki < 0.15 nM[1][2][3]8 nM[1][3]>100-fold against 308/312 kinases[1][2]
BAY1895344 (Elimusertib) 7 nM[3][6]36 nM (γH2AX inhibition)[7]ATM: >10 µM; mTOR: ~427 nM (61-fold selective over ATR)[7][8]
Berzosertib (VE-822/M6620) 19 nM[3][9]Not explicitly foundATM: 2.6 µM; DNA-PK: 18.1 µM[8]
Ceralasertib (AZD6738) 1 nM[3][10]74 nM[9]ATM: >5 µM; DNA-PK: >5 µM; mTOR: 5.7 µM (GI50)[8][11]
VE-821 26 nM (IC50), 13 nM (Ki)[12][13][14]~0.7 µM[15]ATM: 16 µM; DNA-PK: 2.2 µM; mTOR: >1 µM[12][13][14]

ATR Signaling Pathway

The ATR signaling pathway is a crucial component of the DNA damage response, primarily activated by single-stranded DNA (ssDNA) which can arise from various forms of DNA damage and replication stress. Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[16][17][18][19] Inhibition of ATR, as with this compound, disrupts this signaling cascade, leading to the accumulation of DNA damage and often resulting in cell death, particularly in cancer cells with a high reliance on this pathway.

ATR_Signaling_Pathway cluster_input DNA Damage & Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effectors cluster_response Cellular Response DNA Damage DNA Damage ssDNA ssDNA formation DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA RPA RPA coating ssDNA->RPA ATRIP ATR-ATRIP Complex RPA->ATRIP ATR ATR Kinase ATRIP->ATR recruits & activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 Chk1->pChk1 Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest DNA Repair DNA Repair pChk1->DNA Repair Fork Stabilization Fork Stabilization pChk1->Fork Stabilization This compound This compound This compound->ATR inhibits

ATR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

To ensure the independent verification of this compound's selectivity, the following detailed experimental protocols for key assays are provided.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human ATR kinase

  • Substrate (e.g., a generic kinase substrate like MBP or a specific peptide)

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the kinase, substrate, and test compound. b. Pre-incubate the mixture for 15-30 minutes at room temperature. c. Initiate the reaction by adding ATP. d. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular ATR Inhibition Assay (Western Blot for p-Chk1)

This assay measures the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its direct downstream target, Chk1, at Serine 345.

Materials:

  • Cancer cell line (e.g., HT-29, HeLa)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere. b. Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours. c. Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) or exposing to UV radiation.

  • Protein Extraction: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Quantify protein concentration using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-Chk1 and total Chk1. Normalize the p-Chk1 signal to the total Chk1 and loading control. Calculate the percentage of inhibition relative to the damaged, untreated control to determine the cellular IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an ATR inhibitor's selectivity and potency.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_determination IC50 Determination (ATR & Other Kinases) biochem_assay->ic50_determination selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile data_analysis Data Analysis & Comparison selectivity_profile->data_analysis cell_treatment Cell Treatment with Inhibitor & DNA Damaging Agent western_blot Western Blot for p-Chk1 cell_treatment->western_blot cellular_ic50 Cellular IC50 Determination western_blot->cellular_ic50 cellular_ic50->data_analysis start Start: Compound Synthesis start->biochem_assay start->cell_treatment conclusion Conclusion on Selectivity & Potency data_analysis->conclusion

Workflow for ATR Inhibitor Characterization.

References

Replicating M4344's Anti-Tumor Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-tumor activity of M4344, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, with other clinical ATR inhibitors. The data and experimental protocols are based on published findings, primarily from the pivotal study by Jo et al. in Molecular Cancer Therapeutics (2021), to assist researchers in replicating and building upon these important discoveries.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data on the anti-tumor activity of this compound and its alternatives, BAY1895344, berzosertib, and ceralasertib.

Table 1: In Vitro Cytotoxicity (IC50) of ATR Inhibitors in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound IC50 (nM)BAY1895344 IC50 (nM)Berzosertib IC50 (µM)Ceralasertib IC50 (µM)
Cal-27Head and Neck Squamous Cell CarcinomaNot ReportedNot Reported0.285Not Reported
FaDuHead and Neck Squamous Cell CarcinomaNot ReportedNot Reported0.252Not Reported
VariousBroad PanelNot Reported9 - 490Not Reported< 1
HCT116Colorectal CancerNot ReportedNot Reported0.061Not Reported

Data for this compound and a broad panel of cancer cell lines for BAY1895344 are available in the cited literature but specific values for all listed lines were not found in a single comparative table.[5][6][7] Researchers are encouraged to consult the primary publications for detailed cell line-specific data.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

This table summarizes the in vivo anti-tumor activity of this compound in combination with irinotecan in small-cell lung cancer (SCLC) xenograft models.[8]

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
NCI-H82 (SCLC)This compound (10 mg/kg) + Irinotecan (50 mg/kg)Significant synergistic tumor growth inhibition
NCI-H446 (SCLC)This compound (10 mg/kg) + Irinotecan (50 mg/kg)Significant synergistic tumor growth inhibition

Quantitative tumor growth inhibition percentages were not explicitly stated in the abstract but the study demonstrates significant synergy. For precise measurements, refer to the full publication.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication of the published findings.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • This compound and other ATR inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000 to 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the ATR inhibitors (e.g., 0.01 to 10,000 nM) for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

DNA Synthesis Assay (EdU Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

Materials:

  • Cancer cell lines of interest

  • This compound

  • EdU labeling solution (e.g., from a Click-iT™ EdU Assay Kit)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click-iT® reaction cocktail

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration.

  • Add EdU labeling solution to the cell culture medium and incubate for 1-2 hours.

  • Fix the cells with a fixative solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

  • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells.

  • Analyze the cells using a fluorescence microscope or flow cytometer to quantify EdU-positive cells.

Western Blotting for Phospho-CHK1 (Ser345)

This technique is used to detect the phosphorylation of CHK1 at Serine 345, a key downstream target of ATR, as a marker of ATR pathway activation.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-Phospho-CHK1 (Ser345)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Procedure:

  • Prepare cell lysates from cells treated with this compound or other ATR inhibitors, often in combination with a DNA damaging agent to induce ATR activity.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Phospho-CHK1 (Ser345) overnight at 4°C.[9]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an appropriate imaging system.

  • For a loading control, the membrane can be stripped and re-probed for total CHK1 or a housekeeping protein like β-actin.

Mandatory Visualizations

Signaling Pathway of this compound Action

M4344_Pathway DNA Damage / Replication Stress DNA Damage / Replication Stress ATR ATR DNA Damage / Replication Stress->ATR activates p-CHK1 (Ser345) p-CHK1 (Ser345) ATR->p-CHK1 (Ser345) phosphorylates Apoptosis / Cell Death Apoptosis / Cell Death ATR->Apoptosis / Cell Death inhibition leads to This compound This compound This compound->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and leading to cell death.

Experimental Workflow for Assessing this compound's In Vitro Efficacy

M4344_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Cell Viability (CellTiter-Glo) Cell Viability (CellTiter-Glo) Treat with this compound->Cell Viability (CellTiter-Glo) DNA Synthesis (EdU) DNA Synthesis (EdU) Treat with this compound->DNA Synthesis (EdU) Western Blot (p-CHK1) Western Blot (p-CHK1) Treat with this compound->Western Blot (p-CHK1) IC50 Calculation IC50 Calculation Cell Viability (CellTiter-Glo)->IC50 Calculation Quantify Proliferation Quantify Proliferation DNA Synthesis (EdU)->Quantify Proliferation Protein Expression Protein Expression Western Blot (p-CHK1)->Protein Expression

Caption: Workflow for in vitro evaluation of this compound's anti-tumor activity.

References

M4344 (Gartesertib): A Comparative Analysis of Efficacy in Tumors With and Without ARID1A Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This document provides a comprehensive comparison of the efficacy of M4344 (gartesertib), an ATR inhibitor, in tumors with and without mutations in the ARID1A gene. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data, a review of alternative therapies, and detailed experimental protocols.

Executive Summary

The loss-of-function mutations in the ARID1A gene, a key component of the SWI/SNF chromatin remodeling complex, are prevalent in a variety of cancers. This genetic alteration creates a specific vulnerability that can be exploited by targeting the ATR kinase, a central player in the DNA damage response (DDR) pathway. The principle of synthetic lethality suggests that while inactivation of either ARID1A or ATR alone is not lethal to cancer cells, their simultaneous inactivation leads to cell death. This compound (gartesertib) is an ATR inhibitor that has been investigated in this context. This guide synthesizes the available data on its efficacy and compares it with alternative treatment strategies for both ARID1A-mutant and ARID1A-wild-type tumors.

This compound (Gartesertib) Efficacy: Preclinical and Clinical Findings

Preclinical studies have demonstrated that cancer cells with ARID1A mutations exhibit increased sensitivity to ATR inhibitors, including this compound. This is attributed to a higher reliance on the ATR-mediated DDR pathway in the absence of functional ARID1A.

A phase I clinical trial of gartisertib (NCT02278250) was conducted in patients with advanced solid tumors.[2][3][4] The study included cohorts for dose escalation and for biomarker-selected patients.[2][3][4] However, the development of gartisertib was discontinued due to unexpected liver toxicity, which prevented further dose escalation.[2][3][4] In the enrolled patients, prolonged partial response and stable disease lasting over six months were observed in a small number of participants, but these responses did not appear to be associated with biomarker status in the early data.[2][3][4]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and alternative treatments in the context of ARID1A mutation status.

Table 1: Preclinical Efficacy of ATR Inhibitors and Alternatives in ARID1A-Mutant vs. ARID1A-Wild-Type Cancer Cell Lines

TreatmentCancer TypeCell Line ContextIC50 / EffectReference
Gartesertib (this compound) GlioblastomaPatient-derived cell linesMedian IC50 = 0.56 μM[1]
Dasatinib Ovarian Clear Cell CarcinomaARID1A-mutant cell linesMedian SF50 = 271 nmol/L[5]
Dasatinib Ovarian Clear Cell CarcinomaARID1A-wild-type cell linesMedian SF50 = 707 nmol/L[5]
Olaparib (PARP Inhibitor) Ovarian CancerARID1A-mutant (TOV-21G)Significant apoptosis and decreased survival[6]
Olaparib (PARP Inhibitor) Ovarian CancerARID1A-wild-type (CAOV-3, OVCA-429, SKOV-3)No significant effect on survival[6]
Elesclomol (ROS-inducing agent) Endometrial & Ovarian CancerARID1A-mutant cell linesSignificantly lower IC50s[7]
Elesclomol (ROS-inducing agent) Endometrial & Ovarian CancerARID1A-wild-type cell linesHigher IC50s[7]

Table 2: Clinical Efficacy of Immunotherapy in Tumors Based on ARID1A Mutation Status

TreatmentCancer TypePatient CohortObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Immune Checkpoint Inhibitors (PD-1/PD-L1) Solid TumorsARID1A-mutant (n=27)48.15%92.59%[8]
Nivolumab Solid TumorsARID1A-mutantPhase II trial ongoing (NCT04957615)-[9]
Pembrolizumab vs. Nivolumab Advanced NSCLCOverall populationPembrolizumab: 42.47%, Nivolumab: 22.94%-[10]

Table 3: Efficacy of Standard Chemotherapy in Ovarian Cancer (Primarily ARID1A-Wild-Type Context)

TreatmentCancer TypePatient CohortResponse RateReference
Carboplatin + Paclitaxel Primary Epithelial Ovarian CarcinomaMeasurable disease (n=24)75% (Complete + Partial Response)[11]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language for Graphviz.

M4344_Signaling_Pathway cluster_0 ARID1A-Wild-Type Cell cluster_1 ARID1A-Mutant Cell DNA_Damage_WT DNA Damage ATR_WT ATR DNA_Damage_WT->ATR_WT activates CHK1_WT CHK1 ATR_WT->CHK1_WT phosphorylates Cell_Cycle_Arrest_WT Cell Cycle Arrest & DNA Repair CHK1_WT->Cell_Cycle_Arrest_WT induces Cell_Survival_WT Cell Survival Cell_Cycle_Arrest_WT->Cell_Survival_WT DNA_Damage_Mut DNA Damage Replication_Stress Increased Replication Stress DNA_Damage_Mut->Replication_Stress leads to ATR_Mut ATR CHK1_Mut CHK1 ATR_Mut->CHK1_Mut Apoptosis Apoptosis CHK1_Mut->Apoptosis inhibition leads to mitotic catastrophe & This compound This compound (Gartesertib) This compound->ATR_Mut inhibits Replication_Stress->ATR_Mut heavily relies on

Caption: this compound signaling in ARID1A-mutant vs. wild-type cells.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Lines ARID1A-Mutant & ARID1A-Wild-Type Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation IC50 Determine IC50 Values Viability_Assay->IC50 Clonogenic_Survival Assess Clonogenic Survival Colony_Formation->Clonogenic_Survival Xenograft Establish Xenograft Tumors (ARID1A-Mutant vs. Wild-Type) Randomization Randomize Mice into Treatment & Control Groups Xenograft->Randomization M4344_Treatment Administer this compound or Vehicle Randomization->M4344_Treatment Tumor_Measurement Measure Tumor Volume M4344_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Caption: Workflow for preclinical evaluation of this compound efficacy.

Alternative Treatment Strategies

For ARID1A-Mutant Tumors
  • PARP Inhibitors: Similar to the synthetic lethality observed with ATR inhibitors, ARID1A mutations can confer sensitivity to PARP inhibitors.[6] This is due to the role of ARID1A in homologous recombination repair. Preclinical data shows that PARP inhibitors like olaparib can induce apoptosis and reduce the survival of ARID1A-mutant ovarian cancer cells, while having minimal effect on their wild-type counterparts.[6]

  • Immune Checkpoint Inhibitors: ARID1A mutations are associated with increased tumor mutational burden and microsatellite instability, which are biomarkers for a positive response to immune checkpoint inhibitors.[8] Clinical data suggests that patients with ARID1A-mutant solid tumors have a significantly higher objective response rate (48.15%) and disease control rate (92.59%) when treated with PD-1/PD-L1 inhibitors compared to historical controls.[8]

For ARID1A-Wild-Type Tumors
  • Standard Chemotherapy: For many solid tumors without targetable mutations like those in ARID1A, the standard of care remains conventional chemotherapy. For instance, in ovarian cancer, a combination of carboplatin and paclitaxel is a first-line treatment and has shown a high response rate in the primary setting.[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (both ARID1A-mutant and wild-type) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (or other compounds) for 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression model.

Colony Formation Assay
  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (containing >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells (either ARID1A-mutant or wild-type) suspended in Matrigel into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or a vehicle control according to the desired schedule and dosage.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

Conclusion

The available evidence strongly suggests that tumors with ARID1A mutations are more sensitive to ATR inhibitors like this compound, based on the principle of synthetic lethality. However, the clinical development of this compound was halted due to toxicity issues. For patients with ARID1A-mutant tumors, alternative therapies such as PARP inhibitors and immune checkpoint inhibitors show significant promise and are areas of active clinical investigation. In contrast, for tumors with wild-type ARID1A, standard chemotherapy regimens remain a primary treatment modality. Further research into novel therapeutic strategies for both patient populations is warranted.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. Professionals should refer to the primary literature and clinical trial data for a complete understanding.

References

M4344: A New Frontier in Oncology? Assessing Translational Potential Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of oncology, the quest for more effective and targeted therapies is paramount. This guide provides a comprehensive comparison of the novel Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, M4344 (gartisertib), against standard chemotherapy regimens, with a focus on its translational potential for researchers, scientists, and drug development professionals. By examining its mechanism of action, preclinical efficacy, and synergistic combinations, we aim to provide a clear, data-driven assessment of where this compound stands in the potential future of cancer treatment.

Executive Summary

This compound is a potent and selective inhibitor of ATR, a key protein in the DNA damage response (DDR) pathway.[1] Cancer cells, often characterized by high levels of replication stress and defects in other DDR pathways, can become heavily reliant on ATR for survival.[1] this compound exploits this vulnerability, inducing synthetic lethality in cancer cells. Preclinical studies demonstrate that this compound not only has standalone activity but also significantly enhances the efficacy of DNA-damaging chemotherapies. This guide will focus on the well-documented synergy between this compound and irinotecan, a topoisomerase I inhibitor, in small-cell lung cancer (SCLC) models, and contextualize this with the standard-of-care chemotherapy for SCLC, a combination of a platinum agent (cisplatin) and etoposide.

Mechanism of Action: A Tale of Two Pathways

The therapeutic potential of this compound, especially in combination with standard chemotherapy, lies in the complementary disruption of critical cellular processes.

This compound and ATR Inhibition: this compound is an ATP-competitive inhibitor of ATR kinase.[2] ATR is a master regulator of the cellular response to replication stress and single-stranded DNA breaks.[3] When activated, ATR phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][4] By inhibiting ATR, this compound prevents this response, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with high intrinsic replication stress.[5][6]

Standard Chemotherapy and DNA Damage:

  • Irinotecan (Topoisomerase I Inhibitor): Irinotecan's active metabolite, SN-38, targets topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription. SN-38 stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[7] This leads to the accumulation of these breaks, which can convert to lethal double-strand breaks when encountered by the replication machinery.[7]

  • Cisplatin (Platinum Agent): Cisplatin forms intra-strand crosslinks in DNA, distorting the double helix and blocking DNA replication and transcription. This damage, if unrepaired, triggers apoptosis.

  • Etoposide (Topoisomerase II Inhibitor): Etoposide inhibits topoisomerase II, an enzyme that creates transient double-strand breaks to manage DNA topology. Etoposide stabilizes the topoisomerase II-DNA complex, leading to the accumulation of permanent double-strand breaks and subsequent cell death.

The synergy between this compound and agents like irinotecan arises from a dual assault on DNA integrity and repair. Irinotecan induces DNA damage, increasing the cell's reliance on the ATR pathway for survival, while this compound simultaneously dismantles this crucial repair mechanism.

M4344_and_Irinotecan_Signaling_Pathway Signaling Pathways of this compound and Irinotecan cluster_0 Irinotecan Action cluster_1 This compound Action Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Metabolism TopoI Topoisomerase I SN38->TopoI Inhibits SSB Single-Strand DNA Breaks TopoI->SSB Causes ReplicationStress Replication Stress SSB->ReplicationStress DSB Double-Strand DNA Breaks SSB->DSB Replication Fork Collapse This compound This compound ATR ATR This compound->ATR Inhibits CHK1 CHK1 ATR->CHK1 Activates CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest Promotes Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibition leads to ReplicationStress->ATR Activates DSB->Apoptosis Experimental_Workflow_Xenograft In Vivo Xenograft Experimental Workflow cluster_0 Preparation cluster_1 Implantation & Tumor Growth cluster_2 Treatment cluster_3 Data Analysis CellCulture SCLC Cell Culture (NCI-H82 or NCI-H446) Harvest Harvest & Count Cells CellCulture->Harvest PrepareInjection Prepare Cell Suspension (5 million cells in PBS/Matrigel) Harvest->PrepareInjection Implantation Subcutaneous Injection in Immunodeficient Mice PrepareInjection->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound Monotherapy (10 mg/kg, p.o., weekly) Randomization->Group2 Group3 Irinotecan Monotherapy (50 mg/kg, i.p., weekly) Randomization->Group3 Group4 Combination Therapy (Irinotecan then this compound) Randomization->Group4 MeasureTumor Measure Tumor Volume Regularly Group1->MeasureTumor MonitorWeight Monitor Body Weight (Toxicity Assessment) Group1->MonitorWeight Group2->MeasureTumor Group2->MonitorWeight Group3->MeasureTumor Group3->MonitorWeight Group4->MeasureTumor Group4->MonitorWeight PFS Progression-Free Survival Analysis MeasureTumor->PFS

References

Safety Operating Guide

Proper Disposal of M4344 (Gartisertib): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper handling and disposal of M4344, also known as Gartisertib or VX-803, a potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative that all researchers, scientists, and drug development professionals handling this compound are familiar with its hazards and follow the prescribed disposal protocols.

Key Compound and Safety Data

The following table summarizes essential quantitative data for this compound (Gartisertib).

PropertyValueSource
Chemical Name GartisertibMedChemExpress
Synonyms This compound, VX-803MedChemExpress
CAS Number 1613191-99-3[1]
Molecular Formula C25H29F2N9O3MedChemExpress
Molecular Weight 541.55 g/mol MedChemExpress
Storage (Powder) -20°C for 1 year, or -80°C for 2 years[2][3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Experimental Protocol: Surface Decontamination

This protocol outlines the procedure for decontaminating laboratory surfaces that have come into contact with this compound.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, impervious lab coat.[1]

  • Absorbent, disposable wipes.

  • 70% Ethanol or another suitable laboratory disinfectant.

  • Designated hazardous waste container, appropriately labeled for this compound waste.

Procedure:

  • Preparation: Ensure all required PPE is worn before beginning the decontamination process.

  • Initial Wipe: Using a disposable wipe dampened with 70% ethanol, wipe the entire contaminated surface in a unidirectional motion, starting from the least contaminated area and moving towards the most contaminated area.

  • Dispose of Wipe: Immediately dispose of the used wipe into the designated hazardous waste container.

  • Second Wipe: With a new dampened wipe, repeat the cleaning process to ensure all residual this compound is removed.

  • Dispose of Second Wipe: Dispose of the second wipe in the same hazardous waste container.

  • Final Air Dry: Allow the decontaminated surface to air dry completely.

  • PPE Disposal: Carefully remove and dispose of contaminated gloves and any other disposable PPE into the hazardous waste container.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

M4344_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Unused this compound Unused this compound Hazardous Waste Container Hazardous Waste Container Unused this compound->Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Hazardous Waste Container Label Container Label with: - 'Hazardous Waste' - 'this compound (Gartisertib)' - Accumulation Start Date Hazardous Waste Container->Label Container EHS Pickup Schedule Pickup with Environmental Health & Safety (EHS) Hazardous Waste Container->EHS Pickup Final Disposal Incineration or other approved method EHS Pickup->Final Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

The following procedures are based on the safety data sheet for Gartisertib and general best practices for handling cytotoxic compounds.

1. Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective, chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Use safety goggles with side-shields.[1]

  • Skin and Body Protection: An impervious lab coat or clothing is required.[1]

  • Respiratory Protection: If working with the powder form outside of a ventilated enclosure, a suitable respirator should be used.[1]

2. Waste Segregation:

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Types: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Expired or unused this compound powder.

    • Empty vials or containers that held this compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated labware (pipette tips, tubes, flasks, etc.).

    • Cleaning materials used for decontamination.

3. Waste Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof, and sealable hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound (Gartisertib)," and the date when waste was first added.

4. Disposal Protocol:

  • Collection: At the point of generation, place all this compound-contaminated materials directly into the designated hazardous waste container.

  • Container Management: Keep the hazardous waste container sealed when not in use. Do not overfill the container.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.

  • Do Not:

    • Dispose of this compound down the drain.[1]

    • Dispose of this compound in regular trash.

    • Attempt to neutralize the chemical without specific EHS-approved protocols.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

This guide is intended to provide essential information for the proper disposal of this compound. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS guidelines before handling or disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.